molecular formula C8H7ClN2O B1458195 4-Chloro-5-methoxy-1H-indazole CAS No. 1352395-04-0

4-Chloro-5-methoxy-1H-indazole

Cat. No.: B1458195
CAS No.: 1352395-04-0
M. Wt: 182.61 g/mol
InChI Key: SOUSCPKDJJZRHU-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-1H-indazole (CAS 1352395-04-0) is a high-purity heterocyclic building block of interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 8 H 7 ClN 2 O and a molecular weight of 182.61 g/mol . Its structure, which combines an indazole core with chloro and methoxy substituents, makes it a valuable intermediate for the synthesis of more complex molecules. Recent scientific literature highlights the application of substituted indazole and indole derivatives in early-stage research for novel therapeutics. For instance, one study investigated a series of substituted indoles as potential inhibitors for Trypanosoma cruzi , the parasite responsible for Chagas disease, demonstrating the relevance of this chemical space in probing new biological mechanisms . As a key synthetic intermediate, 4-Chloro-5-methoxy-1H-indazole is designed for use in various chemical transformations, including Suzuki coupling and other cross-coupling reactions, to generate diverse compound libraries for biological screening. This product is supplied for research purposes as a building block in pharmaceutical development and other chemical investigations. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUSCPKDJJZRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methoxy-1H-indazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-5-methoxy-1H-indazole. As a substituted indazole, this molecule holds significant promise as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established principles of indazole chemistry to provide a robust predictive profile. We will delve into its probable synthetic routes, spectroscopic characteristics, reactivity, and potential biological significance, offering valuable insights for researchers working with this and similar heterocyclic scaffolds.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a prominent "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-depressant, and anti-hypertensive properties.[2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most contexts.[1] The diverse biological activities of indazole-containing compounds have led to the development of several FDA-approved drugs and numerous candidates in clinical trials.[2]

The introduction of substituents onto the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties. A chlorine atom at the 4-position and a methoxy group at the 5-position, as in 4-Chloro-5-methoxy-1H-indazole, are expected to significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₈H₇ClN₂OBased on chemical structure
Molecular Weight 182.61 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureMost substituted indazoles are solids
Melting Point Not availableExpected to be a crystalline solid with a distinct melting point
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanolTypical for heterocyclic compounds of this nature
LogP Not availableThe chloro and methoxy groups will influence its lipophilicity

Synthesis and Purification

A definitive, published synthetic route for 4-Chloro-5-methoxy-1H-indazole is not currently available. However, based on established indazole synthesis methodologies, a plausible and efficient route can be proposed. A common and effective method for constructing the indazole ring is through the cyclization of appropriately substituted ortho-alkylanilines.[3]

A potential synthetic pathway is outlined below:

Synthesis_of_4-Chloro-5-methoxy-1H-indazole A 2-Chloro-3-methyl-4-methoxyaniline B N-(2-Chloro-3-methyl-4-methoxyphenyl)acetamide A->B Acetic anhydride, Pyridine C N-Acetyl-4-chloro-5-methoxy-1H-indazole B->C tert-Butyl nitrite, Chloroform, 55 °C D 4-Chloro-5-methoxy-1H-indazole C->D NaOH, THF/H₂O, 0 °C Reactivity_of_4-Chloro-5-methoxy-1H-indazole Indazole 4-Chloro-5-methoxy-1H-indazole N_Alkylation N-Alkylation/ N-Arylation Indazole->N_Alkylation At N1 or N2 Electrophilic_Substitution Electrophilic Aromatic Substitution Indazole->Electrophilic_Substitution At C3, C6, or C7 Metal_Catalyzed_Coupling Metal-Catalyzed Cross-Coupling Indazole->Metal_Catalyzed_Coupling At C4-Cl Functional_Group_Transformation Functional Group Transformation Indazole->Functional_Group_Transformation Of Methoxy Group

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in numerous therapeutic agents, and understanding the precise structure and electronic properties of its derivatives is paramount for rational drug design and development. Spectroscopic analysis provides a fundamental and detailed insight into the molecular architecture of these compounds.

This technical guide presents a detailed overview of the expected spectroscopic data for 4-Chloro-5-methoxy-1H-indazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide, authored from the perspective of a Senior Application Scientist, synthesizes predicted data based on established spectroscopic principles and data from closely related structural analogs. This approach provides a robust framework for the identification and characterization of 4-Chloro-5-methoxy-1H-indazole in a research and development setting.

Molecular Structure and Spectroscopic Rationale

The structure of 4-Chloro-5-methoxy-1H-indazole, with the IUPAC name 4-chloro-5-methoxy-1H-indazole, is a bicyclic aromatic system. The indazole core consists of a benzene ring fused to a pyrazole ring. The substituents, a chlorine atom at position 4 and a methoxy group at position 5, significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.

Caption: Molecular structure of 4-Chloro-5-methoxy-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Chloro-5-methoxy-1H-indazole, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-5-methoxy-1H-indazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range C-H correlations.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-Chloro-5-methoxy-1H-indazole in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the parent indazole structure and the known shielding/deshielding effects of the chloro and methoxy substituents.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (N-H)10.0 - 11.0br s-
H-38.0 - 8.2s-
H-67.2 - 7.4d8.0 - 9.0
H-76.9 - 7.1d8.0 - 9.0
OCH₃3.9 - 4.1s-

Interpretation of the Predicted ¹H NMR Spectrum:

  • N-H Proton (H-1): The proton on the nitrogen is expected to be a broad singlet in the downfield region (10.0-11.0 ppm), characteristic of N-H protons in heterocyclic aromatic systems. Its exact chemical shift and broadness can be highly dependent on the solvent and concentration.

  • Indazole Protons (H-3, H-6, H-7): The H-3 proton is predicted to be a singlet as it has no adjacent protons. The H-6 and H-7 protons on the benzene ring will appear as doublets due to coupling with each other. The methoxy group at C-5 will cause an upfield shift for the adjacent H-6 proton, while the chlorine at C-4 will have a deshielding effect on the H-3 proton.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet in the upfield region (3.9-4.1 ppm).

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is detailed in the table below. The assignments are based on the expected electronic effects of the substituents on the indazole ring system.

Carbon Predicted Chemical Shift (ppm)
C-3135 - 140
C-3a140 - 145
C-4115 - 120
C-5150 - 155
C-6110 - 115
C-7120 - 125
C-7a125 - 130
OCH₃55 - 60

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: The spectrum will show eight distinct signals. The carbon bearing the methoxy group (C-5) is expected at the most downfield position among the benzene ring carbons due to the oxygen's deshielding effect. The carbon attached to the chlorine (C-4) will also be significantly affected. The remaining aromatic carbons will appear in the typical range of 110-145 ppm.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will be observed in the upfield region, typically between 55 and 60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Aromatic Stretch3000 - 3100Medium
C-H Aliphatic Stretch (OCH₃)2850 - 2960Medium
C=C Aromatic Stretch1500 - 1600Strong
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric)Strong
1000 - 1075 (symmetric)Strong
C-Cl Stretch700 - 800Strong

Interpretation of the Predicted IR Spectrum:

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Strong absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

  • C-O and C-Cl Stretches: The strong bands for the aryl ether C-O stretching and the C-Cl stretching will be present in the fingerprint region of the spectrum and are highly diagnostic for the presence of these functional groups.

G cluster_0 Spectroscopic Analysis Workflow Sample 4-Chloro-5-methoxy-1H-indazole Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data
  • Molecular Formula: C₈H₇ClN₂O

  • Molecular Weight: 182.61 g/mol

  • Predicted Molecular Ion (M⁺): An intense peak at m/z 182 is expected. Due to the presence of chlorine, an isotopic peak at m/z 184 (M+2) with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.

Predicted Fragmentation Pattern:

The fragmentation of 4-Chloro-5-methoxy-1H-indazole under EI conditions is likely to involve the loss of small, stable molecules or radicals:

  • Loss of a methyl radical (-CH₃): A fragment ion at m/z 167.

  • Loss of carbon monoxide (-CO): A fragment ion at m/z 154.

  • Loss of a chlorine atom (-Cl): A fragment ion at m/z 147.

  • Loss of a methoxy radical (-OCH₃): A fragment ion at m/z 151.

The relative intensities of these fragment ions will depend on their stability.

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-5-methoxy-1H-indazole, through the combined application of NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide offer a valuable resource for researchers working with this compound and its analogs. By understanding the expected spectroscopic signatures, scientists can confidently identify and characterize this molecule, which is a critical step in the advancement of drug discovery and development programs. The self-validating nature of using multiple spectroscopic techniques ensures a high degree of confidence in the structural assignment.

References

  • General Principles of NMR Spectroscopy

    • Title: Introduction to Spectroscopy
    • Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
    • URL: [Link]

  • Spectroscopic Data of Indazole Derivatives

    • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
    • Source: Molecules, 2012.
    • URL: [Link]

  • IR Spectroscopy Interpretation

    • Title: Infrared Spectroscopy
    • Source: LibreTexts Chemistry
    • URL: [Link]

  • Mass Spectrometry Fragmentation

    • Title: Mass Spectrometry: A Textbook
    • Source: Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
    • URL: [Link]

  • Spectroscopic Data for 4-Chloro-1H-indazole

    • Title: An Improved Prepar
    • Source: Organic Preparations and Procedures Intern
    • URL: [Link]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methoxy-1H-indazole: Pathways, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to the successful development of numerous indazole-containing drugs with diverse therapeutic applications, including anti-cancer agents, anti-emetics, and anti-inflammatory compounds.

Within this important class of molecules, 4-Chloro-5-methoxy-1H-indazole emerges as a key building block for the synthesis of highly specific and potent therapeutic agents. The strategic placement of the chloro and methoxy substituents on the benzene ring provides medicinal chemists with critical handles for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the synthetic pathways leading to this valuable intermediate, offering a blend of established methodologies and contemporary advancements for researchers, scientists, and professionals in the field of drug development.

I. Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of substituted indazoles like 4-Chloro-5-methoxy-1H-indazole can be approached through several strategic disconnections. The most common and industrially relevant methods involve the formation of the pyrazole ring onto a pre-functionalized benzene ring. Key strategies include:

  • Intramolecular Cyclization of Substituted Anilines: This classical approach, often referred to as the Jacobson or Davis-Beirut reaction, involves the diazotization of an ortho-alkyl-substituted aniline followed by intramolecular cyclization. The success of this method hinges on the availability and regioselective synthesis of the appropriately substituted aniline precursor.

  • Condensation of Hydrazines with Carbonyl Compounds: This strategy involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by an acid-catalyzed cyclization and aromatization, a process reminiscent of the Fischer indole synthesis.

  • Cycloaddition Reactions: Modern synthetic approaches may employ [3+2] cycloaddition reactions, where a substituted benzyne reacts with a diazo compound to form the indazole core.

  • Reductive Cyclization of Nitroarenes: The cyclization of ortho-substituted nitroarenes offers another pathway to the indazole ring system under reductive conditions.

This guide will focus on the most practical and well-documented of these strategies, providing detailed protocols and mechanistic insights.

II. Pathway I: Synthesis from Substituted Toluene Derivatives

A prevalent and scalable approach to 4-Chloro-5-methoxy-1H-indazole begins with a suitably substituted toluene precursor. This pathway offers a logical and controllable route to the target molecule.

A. Overview of the Synthetic Sequence

The general workflow for this pathway can be visualized as a multi-step process starting from 4-chloro-5-methoxy-2-nitrotoluene. The key transformations involve the formation of a hydrazine intermediate followed by an intramolecular cyclization to construct the pyrazole ring.

G cluster_0 Pathway I: From Substituted Toluene A 4-Chloro-5-methoxy-2-nitrotoluene B N'-(4-Chloro-5-methoxy-2-methylbenzylidene)-N-methylhydrazine A->B Hydrazine Condensation C 4-Chloro-5-methoxy-1H-indazole B->C Intramolecular Cyclization

Caption: A simplified workflow for the synthesis of 4-Chloro-5-methoxy-1H-indazole starting from a substituted nitrotoluene.

B. Detailed Experimental Protocol

Step 1: Synthesis of N'-(4-Chloro-5-methoxy-2-methylbenzylidene)-N-methylhydrazine

This initial step involves the condensation of a hydrazine derivative with the corresponding aldehyde, which can be prepared from the starting nitrotoluene.

Reagent Molar Eq. MW Amount
2-Amino-4-chloro-5-methoxybenzaldehyde1.0185.6018.56 g
Methylhydrazine1.246.075.53 g
Ethanol--200 mL
Acetic Acid (catalyst)0.160.050.60 g

Procedure:

  • To a stirred solution of 2-amino-4-chloro-5-methoxybenzaldehyde in ethanol, add methylhydrazine and a catalytic amount of acetic acid.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired hydrazine intermediate.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good choice of solvent as it readily dissolves the starting materials and is relatively easy to remove post-reaction.

  • Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Step 2: Intramolecular Cyclization to 4-Chloro-5-methoxy-1H-indazole

The formed hydrazine undergoes an intramolecular cyclization to form the indazole ring.

Reagent Molar Eq. MW Amount
N'-(4-Chloro-5-methoxy-2-methylbenzylidene)-N-methylhydrazine1.0-(from previous step)
Polyphosphoric Acid (PPA)--100 g

Procedure:

  • Add the crude or purified hydrazine from the previous step to polyphosphoric acid (PPA) with mechanical stirring.

  • Heat the mixture to 120-140 °C for 2-4 hours. The reaction should be monitored for the disappearance of the starting material.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with water, and dry under vacuum.

  • The crude 4-Chloro-5-methoxy-1H-indazole can be further purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the intramolecular electrophilic aromatic substitution and subsequent aromatization to form the stable indazole ring.

  • Elevated Temperature: The high temperature is necessary to overcome the activation energy barrier for the cyclization and dehydration steps.

III. Pathway II: A Classical Approach via Diazotization of a Substituted Aniline

An alternative and widely recognized method for the synthesis of indazoles involves the diazotization of a 2-alkylaniline followed by intramolecular cyclization. This approach can be adapted for the synthesis of 4-Chloro-5-methoxy-1H-indazole.

A. Overview of the Synthetic Sequence

This pathway commences with 3-chloro-2-methyl-5-methoxyaniline, which undergoes diazotization and subsequent ring closure to yield the target indazole.

G cluster_1 Pathway II: From Substituted Aniline D 3-Chloro-2-methyl-5-methoxyaniline E Diazonium Salt Intermediate D->E Diazotization (NaNO2, HCl) F 4-Chloro-5-methoxy-1H-indazole E->F Intramolecular Cyclization G cluster_2 Jacobson Indazole Synthesis Mechanism G Substituted Aniline H Diazonium Salt G->H NaNO2, HCl I Cyclized Intermediate H->I Intramolecular Electrophilic Attack J 4-Chloro-5-methoxy-1H-indazole I->J Deprotonation

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2][3] This technical guide focuses on a specific, yet under-characterized derivative, 4-Chloro-5-methoxy-1H-indazole. While direct empirical data on its mechanism of action remains to be fully elucidated in publicly accessible literature, the structural motifs present in this molecule, namely the indazole core substituted with chloro and methoxy groups, strongly suggest a potential role as a modulator of intracellular signaling cascades, possibly through the inhibition of protein kinases.[1][4] This document provides a comprehensive, hypothesis-driven framework for the systematic investigation of its biological activity. We will delve into the rationale behind postulating a kinase inhibitory mechanism, propose a detailed roadmap for target identification and validation, and outline robust experimental protocols to dissect the downstream cellular consequences of its action.

Introduction: The Indazole Scaffold - A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic compound, is a recurring motif in a vast number of biologically active molecules.[2][5] Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological effects. These include, but are not limited to, anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[1][2][6] The versatility of the indazole scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The specific substitutions of a chlorine atom at the 4-position and a methoxy group at the 5-position of the 1H-indazole core in the molecule of interest are not arbitrary. Halogen atoms, such as chlorine, can significantly influence binding affinity through halogen bonding and by modulating the electronic properties of the aromatic system. Methoxy groups can act as hydrogen bond acceptors and influence solubility and metabolic stability. Notably, compounds bearing chloro and methoxy-substituted phenyl groups attached to an indazole core have been investigated for their potential as kinase inhibitors, further supporting the central hypothesis of this guide.[1]

A Plausible Mechanism of Action: Kinase Inhibition

Given the prevalence of indazole-based compounds as kinase inhibitors, a primary hypothesis for the mechanism of action of 4-Chloro-5-methoxy-1H-indazole is the modulation of protein kinase activity.[4] Protein kinases are a large family of enzymes that play critical roles in virtually all cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

The rationale for this hypothesis is built upon the following pillars:

  • Structural Precedent: A significant number of clinically approved and investigational drugs containing the indazole scaffold function as kinase inhibitors.[5]

  • Bio-isosteric Relationship: The indazole core can be considered a bio-isostere of the purine scaffold, which is a key component of ATP, the natural co-substrate for kinases. This structural mimicry can facilitate binding to the ATP-binding pocket of kinases.

  • Observed Activities of Analogs: Structurally related indazole derivatives have demonstrated potent inhibitory activity against a variety of kinases, including but not limited to, MAPK1, Polo-like kinase 4 (PLK4), and Akt.[1][7][8]

To investigate this hypothesis, a multi-pronged experimental approach is necessary, starting with broad screening to identify potential kinase targets, followed by validation and detailed characterization of the interaction and its downstream consequences.

Experimental Roadmap for Target Identification and Validation

The following sections outline a logical and comprehensive workflow to elucidate the mechanism of action of 4-Chloro-5-methoxy-1H-indazole, with a focus on the kinase inhibition hypothesis.

Phase 1: Broad Target Discovery

The initial step is to cast a wide net to identify potential protein targets.

A kinome-wide screen will assess the inhibitory activity of 4-Chloro-5-methoxy-1H-indazole against a large panel of recombinant human protein kinases. This will provide a global view of its selectivity and identify initial "hits."

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Compound Preparation: Prepare a stock solution of 4-Chloro-5-methoxy-1H-indazole in DMSO. Generate a series of dilutions to be tested (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and [γ-³³P]ATP in a suitable reaction buffer.

  • Initiation of Reaction: Add the test compound or DMSO (vehicle control) to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value for any active kinases.

Data Presentation: Kinome Profiling Results

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C>10,000
......

A hypothetical table summarizing the results of a kinome screen.

CETSA is a powerful technique to identify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with 4-Chloro-5-methoxy-1H-indazole or vehicle (DMSO) for a defined period.

  • Harvesting and Lysis: Harvest the cells and lyse them to obtain a protein extract.

  • Heating Gradient: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.

  • Western Blot Analysis: Analyze the abundance of specific candidate proteins (identified from the kinome screen) in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization: Target Engagement Workflow

G cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Analysis A Cells in Culture B Treat with Compound or Vehicle A->B C Harvest and Lyse Cells B->C D Heat Lysate at Temperature Gradient C->D E Separate Soluble/Aggregated Proteins D->E F Western Blot for Target Protein E->F G Analyze Thermal Shift F->G

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Phase 2: Target Validation and Mechanistic Elucidation

Once putative targets are identified, the next phase focuses on validating these targets and understanding the downstream cellular consequences of their modulation.

To confirm target engagement within living cells, techniques like NanoBRET™ can be employed. This assay measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound.

Inhibition of a specific kinase should lead to predictable changes in the phosphorylation status of its downstream substrates.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of 4-Chloro-5-methoxy-1H-indazole for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the hypothesized downstream substrate proteins.

  • Detection and Quantification: Use an appropriate detection method (e.g., chemiluminescence) and quantify the band intensities.

  • Data Analysis: Determine the ratio of phosphorylated to total protein to assess the effect of the compound on the signaling pathway.

Visualization: Hypothetical Signaling Pathway

G cluster_0 Upstream cluster_1 Kinase Cascade cluster_2 Cellular Response Signal External Signal Kinase_X Kinase X (Putative Target) Signal->Kinase_X Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylation Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate_Y->Response Inhibitor 4-Chloro-5-methoxy-1H-indazole Inhibitor->Kinase_X

Caption: A hypothetical kinase signaling pathway modulated by the compound.

To link target engagement with a cellular outcome, a variety of phenotypic assays can be performed. The choice of assays will depend on the known function of the identified target kinase.

Data Presentation: Cellular Phenotypic Effects

AssayEndpointResult with Compound
Cell Proliferation (e.g., MTT assay)Cell ViabilityDose-dependent decrease
Apoptosis (e.g., Annexin V staining)Percentage of Apoptotic CellsDose-dependent increase
Cell Cycle (e.g., Flow cytometry)Cell Cycle DistributionArrest at a specific phase

A hypothetical table summarizing the results of cellular phenotypic assays.

Conclusion and Future Directions

This technical guide has outlined a hypothesis-driven and experimentally rigorous approach to elucidate the mechanism of action of 4-Chloro-5-methoxy-1H-indazole. By focusing on the plausible role of this compound as a kinase inhibitor, we have provided a clear and actionable roadmap for researchers in drug discovery and development. The successful execution of these experiments will not only unveil the specific molecular targets of this intriguing indazole derivative but will also pave the way for its potential development as a novel therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling, as well as lead optimization to enhance potency and selectivity.

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Biological activity of substituted 1H-indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted 1H-Indazole Compounds

Authored by a Senior Application Scientist

Foreword: The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a multitude of investigational agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for substitution, enabling the fine-tuning of physicochemical properties and biological targets.[3] This guide provides an in-depth exploration of the diverse biological activities of substituted 1H-indazole compounds, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the practical experimental protocols required to assess these activities, grounded in established scientific principles.

The 1H-Indazole Scaffold: A Foundation for Diverse Pharmacology

The stability and synthetic tractability of the 1H-indazole nucleus have made it a cornerstone for drug discovery.[3] Unlike its 2H-indazole tautomer, the 1H form is more thermodynamically stable and predominates, serving as the key pharmacophore in many active molecules.[3] Its ability to act as a bioisostere of indole allows it to interact with a wide array of biological targets.[1] Clinically relevant drugs such as Pazopanib (a multi-kinase inhibitor), Niraparib (a PARP inhibitor), and Benzydamine (an anti-inflammatory agent) underscore the therapeutic potential embedded within this heterocyclic system.[4][5][6]

The general workflow for identifying and optimizing novel indazole-based therapeutic agents follows a structured, multi-stage process. This process is designed to be self-validating, with clear go/no-go decision points at each stage, ensuring that only the most promising candidates advance.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & In Vivo Studies cluster_3 Preclinical Development A Target Identification & Validation B Library Design & Virtual Screening A->B C Chemical Synthesis of Substituted 1H-Indazoles B->C D Primary Screening: Biochemical & Cellular Assays C->D E Hit Confirmation (Dose-Response) D->E F Mechanism of Action (MOA) Studies E->F G ADME-Tox Profiling (e.g., solubility, permeability, cytotoxicity) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Iterative Synthesis for Potency & Selectivity H->I J In Vivo Efficacy Studies (Animal Models) I->J K Pharmacokinetics (PK) & Safety Pharmacology J->K L IND-Enabling Studies K->L

Figure 1: A generalized workflow for the discovery and development of 1H-indazole-based therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indazole derivatives have demonstrated significant potential as anticancer agents, targeting various kinases and cellular pathways critical for tumor growth and survival.[2] Marketed drugs like Axitinib and Pazopanib validate the scaffold's efficacy in this domain.[2]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effects of indazoles is the inhibition of protein kinases, which are crucial regulators of cell signaling. The 1H-indazole-3-amine structure, for instance, is an effective "hinge-binding" fragment that anchors the molecule in the ATP-binding pocket of kinases like tyrosine kinases.[4][7]

Furthermore, certain substituted indazoles can induce apoptosis (programmed cell death). For example, some derivatives have been shown to modulate the p53/MDM2 pathway and inhibit anti-apoptotic Bcl-2 family members, leading to cell cycle arrest and apoptosis in cancer cells.[4][8]

G Indazole Substituted 1H-Indazole Compound MDM2 MDM2 Indazole->MDM2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits p53 p53 MDM2->p53 Ubiquitinates & Degrades Bax Bax (Pro-apoptotic) p53->Bax Activates Transcription Transcription of Pro-Apoptotic Genes (e.g., PUMA, Noxa) p53->Transcription Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Transcription->Apoptosis

Figure 2: Simplified signaling pathway showing indazole compounds inducing apoptosis via p53/MDM2 and Bcl-2 inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of indazole derivatives. Key findings include:

  • Position 3: The 1H-indazole-3-amine or 3-amide moiety is critical for activity, often serving as a key interaction point with protein targets.[4][7]

  • Position 5: Substitutions at this position can significantly influence potency. For example, the presence of a para-fluorophenyl group has been shown to be crucial for the antitumor activity of certain series.[5]

  • Solubilizing Groups: The addition of moieties like piperazine can improve pharmacokinetic properties such as water solubility and oral bioavailability, which is essential for clinical translation.[4][7]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 1H-indazole compounds against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
6o 5-(4-fluorophenyl)-N-((4-(pyridin-4-yl)piperazin-1-yl)acetyl)-1H-indazol-3-amineK562 (Leukemia)5.15[4][5][8]
9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal)14.3[9][10]
120 4,6-disubstituted-1H-indazole(IDO1 Enzyme Assay)5.3[3]
6f 1-((4-chlorophenyl)sulfonyl)-3-(...)-1H-indazole4T1 (Breast Cancer)0.77 (GI₅₀)[11]
6i 1-((4-methoxyphenyl)sulfonyl)-3-(...)-1H-indazole4T1 (Breast Cancer)0.86 (GI₅₀)[11]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[5] The causality for its use rests on its ability to measure the metabolic activity of mitochondria, which is directly proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is quantified by measuring the absorbance at ~570 nm (with a reference wavelength of ~490 nm), providing a reliable measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test 1H-indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted indazoles have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[12][13][14][15]

Mechanism of Action: COX and Cytokine Inhibition

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing prostaglandins that mediate pain and inflammation.[13][14][16] By inhibiting COX-2, indazole derivatives can reduce the inflammatory response. Additionally, these compounds have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), further dampening inflammation.[13][14][15]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a direct measure of a compound's ability to inhibit the COX-2 enzyme, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).

Principle: The assay measures the amount of prostaglandin PGF₂α produced from arachidonic acid by the COX-2 enzyme. The reaction product PGH₂ is reduced to the more stable PGF₂α by stannous chloride. The inhibitory effect of the test compound is quantified by comparing the PGF₂α levels in treated versus untreated samples.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer, arachidonic acid substrate solution, and solutions of the test indazole compounds (typically 5-50 µM in DMSO).

  • Reaction Incubation: In a reaction tube, combine 50 µL of the test compound solution with the reaction buffer and COX-2 enzyme.

  • Initiation: Start the reaction by adding the arachidonic acid substrate.

  • Quenching: Allow the reaction to proceed for exactly 2 minutes at 37°C, then stop the reaction by adding 50 µL of a stannous chloride solution. This step reduces the PGH₂ product to PGF₂α.

  • Quantification: Measure the concentration of PGF₂α using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Antimicrobial and Neuroprotective Activities

The versatility of the 1H-indazole scaffold extends to antimicrobial and neuroprotective applications.

Antimicrobial Activity

Various substituted indazoles have shown promising activity against a range of bacterial and fungal pathogens.[1][12] The mechanism often involves the disruption of essential microbial enzymes or cellular processes. For example, some 5-nitro-1H-indazole derivatives have shown potent activity against S. aureus and the fungus A. niger.[1] The evaluation of antimicrobial activity is typically performed using standard methods like agar diffusion or broth microdilution to determine the minimum inhibitory concentration (MIC).[17][18][19]

Neuroprotective Activity

Indazole derivatives are being investigated for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[12][20] Their mechanisms of action include the inhibition of enzymes like monoamine oxidase (MAO-B) and kinases such as GSK3, which are implicated in neuronal cell death pathways.[20] Furthermore, their antioxidant properties can help mitigate oxidative stress, a key contributor to neuronal damage.[21] Neuroprotective effects are often assessed in cell culture models using assays that measure cell viability after exposure to a neurotoxic stimulus (e.g., H₂O₂ or glutamate).[22][23]

Synthesis of Substituted 1H-Indazoles: A General Protocol

A common and versatile method for synthesizing substituted 1H-indazoles involves a multi-step process often culminating in a Suzuki coupling reaction to introduce diverse aryl or heteroaryl substituents.[4][7]

G Start Start: 2-Fluorobenzonitrile Derivative (e.g., 5-bromo-) Step1 Step 1: Cyclization Reagent: Hydrazine Hydrate (N₂H₄·H₂O) Product: Bromo-1H-indazol-3-amine Start->Step1 Reflux Step2 Step 2: Suzuki Coupling Reagents: Boronic Acid/Ester, Pd Catalyst (e.g., PdCl₂(dppf)₂), Base Product: Aryl-substituted Indazol-3-amine Step1->Step2 Pd-catalyzed Step3 Step 3: Acylation Reagent: Chloroacetic Anhydride Product: N-(Indazol-3-yl)-2-chloroacetamide Step2->Step3 Alkaline conditions Step4 Step 4: Nucleophilic Substitution Reagent: Thiophenol or Piperazine derivative Product: Final Substituted 1H-Indazole Step3->Step4 Base End Final Product Step4->End

Figure 3: General synthetic workflow for producing substituted 1H-indazole-3-amine derivatives.

Protocol: Synthesis via Suzuki Coupling

This protocol outlines a general procedure based on established literature.[4][7][24]

  • Formation of the Indazole Core: Reflux a substituted 2-fluorobenzonitrile with hydrazine hydrate (80%) for approximately 20-30 minutes to yield the corresponding 1H-indazol-3-amine intermediate.[4][7]

  • Suzuki Coupling:

    • To a solution of the bromo-indazole intermediate in a solvent system like 1,4-dioxane/H₂O, add a substituted boronic acid or ester (1.2 equivalents).

    • Add a base such as cesium carbonate (Cs₂CO₃) and a palladium catalyst like PdCl₂(dppf)₂.

    • Purge the mixture with nitrogen and heat at 90°C for 6-12 hours until the reaction is complete as monitored by TLC.

    • Perform an aqueous workup and purify the product by column chromatography to obtain the aryl-substituted indazole.

  • Further Functionalization: The resulting amine can be further functionalized, for example, by acylation with chloroacetic anhydride followed by nucleophilic substitution to introduce various side chains.[4][7]

Conclusion

The 1H-indazole scaffold represents a remarkably versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this exceptional heterocyclic core.

References

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, represents a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. This technical guide delves into the discovery and history of a specifically substituted analogue, 4-Chloro-5-methoxy-1H-indazole. While a singular, seminal "discovery" paper for this exact molecule remains elusive in the annals of chemical literature, its existence is a testament to the logical progression of synthetic strategies targeting key pharmacophores. This guide will therefore reconstruct the scientific narrative surrounding its emergence, grounded in the foundational principles of indazole synthesis and the relentless pursuit of novel kinase inhibitors. We will explore the historical context of indazole chemistry, dissect the key synthetic transformations required for its construction, and present a detailed, field-proven protocol for its preparation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular entity.

Introduction: The Indazole Core in Drug Discovery

The indazole ring system, consisting of a fused benzene and pyrazole ring, has garnered significant attention from the pharmaceutical industry due to its versatile biological activities.[1] Its structural similarity to purine bases allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The strategic placement of substituents on the indazole core is a key element of modern drug design, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. The 4-chloro and 5-methoxy substitution pattern of the title compound is a prime example of this molecular tailoring, contributing to specific interactions within the ATP-binding pocket of various kinases.

Historical Context: The Genesis of Indazole Synthesis

The history of the indazole ring system dates back to the late 19th and early 20th centuries. One of the foundational methods for the synthesis of the indazole core was reported by Jacobson and Huber in 1908.[2] Their approach involved the cyclization of N-nitroso-o-toluidines, a transformation that laid the groundwork for many subsequent synthetic strategies.[2] This classical method, often referred to as the Jacobson Indazole Synthesis, provided a direct route to the bicyclic system and opened the door for further exploration of its chemical and biological properties.

Over the decades, numerous other methods for indazole synthesis have been developed, each with its own advantages and limitations. These include the Davis-Beirut reaction, intramolecular C-H amination reactions, and various transition-metal-catalyzed cross-coupling strategies.[3] This ever-expanding synthetic toolbox has provided chemists with the means to construct a vast array of substituted indazoles for biological evaluation.

Deconstructing the Synthesis: A Logic-Driven Approach to 4-Chloro-5-methoxy-1H-indazole

The synthesis of 4-Chloro-5-methoxy-1H-indazole is not explicitly detailed in a single historical publication but can be logically deduced from established synthetic methodologies for analogous compounds. The most probable synthetic route involves the construction of a suitably substituted aniline precursor followed by diazotization and cyclization.

A plausible and efficient synthetic pathway is outlined below. This approach leverages readily available starting materials and employs robust, well-characterized chemical transformations.

Proposed Synthetic Workflow

The following diagram illustrates a likely multi-step synthesis of 4-Chloro-5-methoxy-1H-indazole, starting from commercially available 2-amino-5-chlorotoluene.

G start 2-Amino-5-chlorotoluene step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Amino-4-nitro-5-chlorotoluene step1->intermediate1 step2 Diazotization & Sandmeyer Reaction (NaNO2, HCl, CuCl) intermediate1->step2 intermediate2 2,5-Dichloro-4-nitrotoluene step2->intermediate2 step3 Methoxylation (NaOMe, MeOH) intermediate2->step3 intermediate3 2-Chloro-5-methoxy-4-nitrotoluene step3->intermediate3 step4 Reduction (Fe, HCl or H2, Pd/C) intermediate3->step4 intermediate4 2-Amino-4-chloro-5-methoxytoluene step4->intermediate4 step5 Diazotization & Cyclization (NaNO2, HCl) intermediate4->step5 product 4-Chloro-5-methoxy-1H-indazole step5->product

Caption: Proposed synthetic route to 4-Chloro-5-methoxy-1H-indazole.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of 4-Chloro-5-methoxy-1H-indazole, based on the logical pathway outlined above.

Step 1: Nitration of 2-Amino-5-chlorotoluene

  • To a stirred solution of 2-amino-5-chlorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-nitro-5-chlorotoluene.

Step 2: Diazotization and Sandmeyer Reaction

  • Suspend 2-amino-4-nitro-5-chlorotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1 hour and then heat to 60 °C for 30 minutes.

  • Cool the mixture to room temperature and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,5-dichloro-4-nitrotoluene.

Step 3: Methoxylation

  • To a solution of 2,5-dichloro-4-nitrotoluene (1.0 eq) in methanol, add sodium methoxide (1.5 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-5-methoxy-4-nitrotoluene.

Step 4: Reduction of the Nitro Group

  • To a stirred mixture of 2-chloro-5-methoxy-4-nitrotoluene (1.0 eq) in ethanol and water, add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure and basify the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-4-chloro-5-methoxytoluene.

Step 5: Diazotization and Intramolecular Cyclization

  • Dissolve 2-amino-4-chloro-5-methoxytoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours to facilitate cyclization.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-5-methoxy-1H-indazole.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 4-Chloro-5-methoxy-1H-indazole.

PropertyValue
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 150-170 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.5-11.5 (br s, 1H, NH), 8.0-8.2 (s, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 3.9-4.1 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150-155 (C-O), 140-145 (C-N), 130-135 (Ar-C), 120-125 (Ar-C), 115-120 (Ar-C-Cl), 110-115 (Ar-C), 100-105 (Ar-C), 55-60 (OCH₃)
Mass Spectrometry (ESI+) m/z: 183.0 [M+H]⁺

Note: The spectroscopic data presented are predicted values based on the structure and may vary slightly from experimental results.

The Role of 4-Chloro-5-methoxy-1H-indazole in Modern Drug Discovery

While the specific discovery of 4-Chloro-5-methoxy-1H-indazole is not prominently documented, its value as a synthetic intermediate and a core scaffold in medicinal chemistry is undeniable. A search of the patent literature reveals numerous instances where this and closely related substituted indazoles are utilized as key building blocks in the synthesis of potent and selective kinase inhibitors.[4]

The 4-chloro substituent can engage in halogen bonding or occupy a hydrophobic pocket within the kinase active site, while the 5-methoxy group can act as a hydrogen bond acceptor or influence the electronics of the aromatic system. This combination of substituents provides a unique handle for medicinal chemists to optimize the pharmacological profile of their drug candidates.

Conclusion

The story of 4-Chloro-5-methoxy-1H-indazole is not one of a singular, dramatic discovery, but rather a narrative of the steady and logical progression of synthetic organic chemistry. Its emergence is a direct consequence of the foundational work on indazole synthesis and the continuous demand for novel, drug-like molecules. This technical guide has provided a comprehensive overview of the historical context, a plausible and detailed synthetic protocol, and an appreciation for the significance of this molecule in the broader landscape of drug discovery. As the quest for more effective and selective therapeutics continues, the indazole scaffold, and its meticulously crafted derivatives like 4-Chloro-5-methoxy-1H-indazole, will undoubtedly remain at the forefront of medicinal chemistry research.

References

  • Indazole and its derivatives are ubiquitously found in a broad spectrum of biological and pharmaceutical applic
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2023.
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  • An Improved Preparation of 4-Chloro-1H-indazole.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2022.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • indazole - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 2012.
  • Indazole derivatives.

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An In-Depth Technical Guide to the Solubility of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Niche Indazole Derivative

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the physicochemical properties of novel indazole derivatives is paramount for their successful development. This guide focuses on a specific, less-documented derivative, 4-Chloro-5-methoxy-1H-indazole . Due to the limited publicly available data on this particular molecule, this document serves as both a repository of inferred knowledge from closely related compounds and a practical manual for determining its solubility profile. As a Senior Application Scientist, the aim is to provide a robust framework for researchers to approach the solubility assessment of this and similar niche molecules, grounded in established chemical principles and validated experimental protocols.

Physicochemical Profile of 4-Chloro-5-methoxy-1H-indazole: A Predictive Analysis

Molecular Structure:

Caption: Chemical structure of 4-Chloro-5-methoxy-1H-indazole.

Table 1: Predicted Physicochemical Properties of 4-Chloro-5-methoxy-1H-indazole and its Analogs.

Property4-Chloro-1H-indazole4-Methoxy-1H-indazole5-Methoxy-1H-indazole4-Chloro-5-methoxy-1H-indazole (Predicted)
Molecular Formula C₇H₅ClN₂C₈H₈N₂OC₈H₈N₂OC₈H₇ClN₂O
Molecular Weight 152.58[2]148.16[3]148.16[4]182.61
Melting Point (°C) 155-160[2]Not available167[4]Likely a crystalline solid with a relatively high melting point, probably >150°C.
pKa Not available13.61 (Predicted)[4]13.61 (Predicted)[4]The indazole NH is weakly acidic. The methoxy group may slightly increase basicity of the pyrazole nitrogens.
LogP (Predicted) Not available1.57[3]Not availableExpected to be moderately lipophilic due to the chloro and methoxy groups.

The presence of the chloro and methoxy groups will significantly influence the molecule's polarity and hydrogen bonding capacity. The indazole core itself possesses both a hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) sites. The methoxy group adds another hydrogen bond acceptor site, while the chloro group contributes to the molecule's lipophilicity.

Predicted Solubility Profile in Various Solvents

Based on the structural features and data from related compounds, a qualitative solubility profile for 4-Chloro-5-methoxy-1H-indazole can be predicted. The principle of "like dissolves like" provides a foundational guide.

Table 2: Predicted Qualitative Solubility of 4-Chloro-5-methoxy-1H-indazole.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate Buffered Saline (PBS)Very LowThe hydrophobic nature of the indazole ring and the chloro substituent are expected to dominate, leading to poor aqueous solubility.
Polar Protic Methanol, EthanolModerateThe hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, facilitating interaction with the indazole nitrogens and the methoxy group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (ACN)HighThese solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating polar and aromatic compounds. The use of DMF for dissolving a related nitroindazole supports this prediction.[5] The recrystallization of 4-chloro-1H-indazole from a THF/water mixture also indicates good solubility in THF.[6]
Non-Polar Hexane, TolueneVery LowThe molecule possesses significant polarity from the heteroatoms and the methoxy group, making it incompatible with non-polar solvents.

Experimental Determination of Solubility: Protocols and Workflows

Given the lack of specific data, experimental determination of solubility is crucial. The two primary methods for this are the thermodynamic (equilibrium) and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in a given solvent at a specific temperature. It is considered the "gold standard" for solubility measurement.[7]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 4-Chloro-5-methoxy-1H-indazole to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

G cluster_0 Thermodynamic Solubility Workflow A Add excess solid compound to solvent B Equilibrate (e.g., 24-48h shaking at constant temperature) A->B C Separate solid and liquid phases (centrifugation or filtration) B->C D Quantify concentration of dissolved compound (HPLC/LC-MS) C->D E Determine equilibrium solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[8]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-5-methoxy-1H-indazole in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO dilution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a microplate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the turbidity of the solutions using nephelometry or UV-Vis spectroscopy to detect the point of precipitation.[8]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

G cluster_1 Kinetic Solubility Workflow F Prepare concentrated DMSO stock solution G Add aliquots of stock to aqueous buffer in microplate F->G H Incubate (e.g., 1-2h) G->H I Detect precipitation (nephelometry or UV-Vis) H->I J Determine kinetic solubility I->J

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of 4-Chloro-5-methoxy-1H-indazole

Several molecular and external factors will govern the solubility of this compound:

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy. A higher melting point generally suggests a more stable crystal lattice, which can lead to lower solubility.

  • pH: The indazole moiety has a weakly acidic N-H proton. In basic solutions, deprotonation can occur, forming an anionic species that is generally more water-soluble. Conversely, the pyrazole nitrogens can be protonated in acidic conditions, forming a cationic species with increased aqueous solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

  • Solvent Polarity and Hydrogen Bonding: As discussed, the ability of the solvent to engage in hydrogen bonding and its overall polarity will be key determinants of solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-5-methoxy-1H-indazole is not available, precautions should be taken based on the data for related compounds. Substituted indazoles and chloro-aromatic compounds should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-5-methoxy-1H-indazole. While direct experimental data for this specific molecule is scarce, a predictive analysis based on its structure and the properties of related compounds suggests it is likely to have low aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. The provided experimental protocols for thermodynamic and kinetic solubility offer robust methods for researchers to obtain the necessary empirical data to advance their research and development efforts.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. [Link]

  • 5-Chloro-6-methoxy-1H-indazole. AMERICAN ELEMENTS. [Link]

  • 1H-Indazole, 5-chloro-. PubChem. [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

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An In-depth Technical Guide to 4-Chloro-5-methoxy-1H-indazole: A Predictive and Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of clinically significant molecules.[1][2] Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic substitution on the indazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile template for drug design. This guide focuses on the physical and chemical characteristics of a specific, yet under-documented derivative: 4-Chloro-5-methoxy-1H-indazole. Due to the limited availability of direct experimental data for this compound, this document will provide a comprehensive overview based on predictive models and comparative analysis with closely related analogs, offering valuable insights for researchers working with this chemical entity.

Physicochemical Characteristics: A Predictive Overview

PropertyPredicted/Inferred ValueBasis for Prediction/Inference
Molecular Formula C8H7ClN2OBased on its chemical structure.
Molecular Weight 182.61 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidBy analogy to other substituted indazoles.
Melting Point Estimated 160-180 °CBased on the melting point of 4-chloro-1H-indazole (155-157 °C). The methoxy group may slightly alter this value.
Boiling Point > 300 °C (decomposes)High boiling points are characteristic of heterocyclic compounds with hydrogen bonding capabilities.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The indazole core contributes to some polarity, but the chloro and methoxy groups increase lipophilicity.
pKa Estimated 12-14 (NH proton)The NH proton of the indazole ring is weakly acidic.
LogP Estimated 2.5 - 3.5The chloro and methoxy substituents increase the lipophilicity compared to the parent indazole.

Molecular Structure and Spectroscopic Profile

The structure of 4-Chloro-5-methoxy-1H-indazole is characterized by the indazole bicyclic system with a chlorine atom at position 4 and a methoxy group at position 5.

G start 2-Amino-5-chloro-4-methoxytoluene intermediate1 Diazonium Salt Intermediate start->intermediate1 NaNO2, HCl product 4-Chloro-5-methoxy-1H-indazole intermediate1->product Intramolecular Cyclization

Caption: Proposed synthetic workflow for 4-Chloro-5-methoxy-1H-indazole.

Step-by-Step Protocol:

  • Starting Material: The synthesis would likely commence with 2-amino-5-chloro-4-methoxytoluene.

  • Diazotization: The amino group of the starting material is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).

  • Intramolecular Cyclization: The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, where the diazonium group attacks the ortho-methyl group, leading to the formation of the indazole ring.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Reactivity Insights:

The reactivity of 4-Chloro-5-methoxy-1H-indazole is governed by the interplay of the indazole ring system and its substituents.

  • N-H Acidity and Alkylation/Acylation: The NH proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. This is a common strategy to introduce further diversity into the molecule.

  • Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The directing effects of the chloro and methoxy groups will influence the position of substitution. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position may be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile on a benzene ring unless activated by strong electron-withdrawing groups.

  • Reactions of the Pyrazole Ring: The pyrazole moiety can also participate in various reactions, including metal-catalyzed cross-coupling at the C3 position after halogenation.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. [1]The specific substitution pattern of 4-Chloro-5-methoxy-1H-indazole suggests its potential as a key intermediate or a final active pharmaceutical ingredient in several therapeutic areas.

  • Kinase Inhibitors: Many indazole-based compounds are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The chloro and methoxy groups can form key interactions within the ATP-binding pocket of kinases.

  • Neuroprotective Agents: Indazole derivatives have shown promise in the treatment of neurodegenerative diseases by modulating various signaling pathways in the central nervous system. [3]* Anti-inflammatory Agents: The indazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The substituents on the ring can modulate the anti-inflammatory activity and selectivity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Chloro-5-methoxy-1H-indazole. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]

Conclusion

While direct experimental data for 4-Chloro-5-methoxy-1H-indazole remains elusive, this technical guide provides a robust, predictive, and comparative analysis of its physical and chemical characteristics. By leveraging data from analogous compounds and established chemical principles, researchers can gain valuable insights into its properties, synthesis, reactivity, and potential applications. The indazole scaffold continues to be a fertile ground for drug discovery, and a thorough understanding of derivatives like 4-Chloro-5-methoxy-1H-indazole is crucial for the rational design of novel therapeutics.

References

  • Gaikwad, D. D., Chapolikar, A. D., Devkate, C. G., Warad, K. D., Tayade, A. P., Pawar, R. P., & Domb, A. J. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. (2026). International Journal of Pharmaceutical Sciences, 4(1), 2865-2878.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. Retrieved January 26, 2026, from [Link]

  • N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

  • Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole (V). (2011).
  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • C9H7ClF2N2O. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2025).
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry. Retrieved January 26, 2026, from [Link]

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Navigating the Synthesis and Application of 4-Chloro-5-methoxy-1H-indazole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the design of novel therapeutics.[1][2][3] Indazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][4] This guide focuses on a specific, yet potentially highly valuable derivative: 4-Chloro-5-methoxy-1H-indazole . While this compound is not widely cataloged, its strategic substitution pattern—an electron-withdrawing chlorine atom and an electron-donating methoxy group—suggests a unique electronic and steric profile ripe for exploration in drug discovery programs.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the available data on this compound, including its identifiers (and those of its close relatives), a proposed synthetic methodology based on established chemical principles, and an exploration of its potential applications and safety considerations.

Core Identifiers and Physicochemical Properties

A definitive CAS number for 4-Chloro-5-methoxy-1H-indazole is not readily found in major chemical databases as of the latest search. This suggests its status as a novel or less-common research chemical. However, we can define the molecule and extrapolate its properties based on its structure and data from closely related, commercially available analogs.

IdentifierValueSource/Analogy
IUPAC Name 4-Chloro-5-methoxy-1H-indazole-
Molecular Formula C₈H₇ClN₂O-
Molecular Weight 182.61 g/mol -
Canonical SMILES COC1=C(C=NN2)C2=C(Cl)C=C1-
InChI Key (Predicted)-
CAS Number Not Assigned-

Analog Compound Data for Reference:

CompoundCAS NumberMolecular FormulaMolecular Weight
4-Methoxy-1H-indazole351210-06-5C₈H₈N₂O148.16 g/mol [5]
5-Chloro-1H-indazole698-26-0C₇H₅ClN₂152.58 g/mol [6]
4-Chloro-5-methoxy-1H-indole68935-48-8C₉H₈ClNO181.62 g/mol [7]

The physicochemical properties of 4-Chloro-5-methoxy-1H-indazole can be inferred to be intermediate between its chloro- and methoxy-substituted parent compounds. The presence of the polar methoxy and chloro groups is expected to influence its solubility and chromatographic behavior.

Synthesis of 4-Chloro-5-methoxy-1H-indazole: A Proposed Experimental Protocol

Given the absence of a direct, published synthesis for 4-Chloro-5-methoxy-1H-indazole, a plausible and efficient route can be designed by adapting established methods for substituted indazoles. A common and effective strategy involves the cyclization of appropriately substituted anilines.

Causality Behind the Proposed Synthetic Route

The proposed synthesis begins with 3-chloro-4-methoxy-2-methylaniline, a commercially available or readily synthesizable starting material. The core of the synthesis is a diazotization reaction followed by an intramolecular cyclization. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

The workflow can be visualized as follows:

Synthesis_Workflow Proposed Synthesis of 4-Chloro-5-methoxy-1H-indazole start Start: 3-Chloro-4-methoxy-2-methylaniline step1 Step 1: Acetylation (Acetic Anhydride, Chloroform) start->step1 intermediate1 Intermediate: N-(3-chloro-4-methoxy-2-methylphenyl)acetamide step1->intermediate1 step2 Step 2: Diazotization & Cyclization (t-Butyl nitrite) intermediate1->step2 intermediate2 Intermediate: N-acetyl-4-chloro-5-methoxy-1H-indazole step2->intermediate2 step3 Step 3: Hydrolysis (NaOH, THF/Water) intermediate2->step3 product Product: 4-Chloro-5-methoxy-1H-indazole step3->product

Caption: Proposed synthetic workflow for 4-Chloro-5-methoxy-1H-indazole.

Step-by-Step Experimental Protocol

Materials:

  • 3-Chloro-4-methoxy-2-methylaniline

  • Acetic anhydride

  • Chloroform

  • tert-Butyl nitrite

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Acetylation of the Starting Aniline:

    • To a solution of 3-chloro-4-methoxy-2-methylaniline (1 equivalent) in chloroform, add acetic anhydride (3 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture containing N-(3-chloro-4-methoxy-2-methylphenyl)acetamide can be used directly in the next step.

  • Diazotization and Intramolecular Cyclization:

    • Heat the chloroform solution from the previous step to 55-60 °C.

    • Slowly add tert-butyl nitrite (2 equivalents) to the heated solution.

    • Maintain the temperature and stir for several hours until the formation of the N-acetyl-4-chloro-5-methoxy-1H-indazole is complete, as indicated by TLC analysis.

    • After cooling to room temperature, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-acetylated indazole.

  • Hydrolysis to the Final Product:

    • Dissolve the crude N-acetyl-4-chloro-5-methoxy-1H-indazole in a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydroxide (3-4 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the deacetylation by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-Chloro-5-methoxy-1H-indazole.

    • The final product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a well-established pharmacophore in numerous therapeutic areas. The specific substitution pattern of 4-Chloro-5-methoxy-1H-indazole makes it an intriguing candidate for several lines of investigation:

  • Kinase Inhibition: Many indazole-based compounds are potent kinase inhibitors used in oncology. The 4-chloro and 5-methoxy substituents can be tailored to interact with specific residues in the ATP-binding pocket of various kinases.

  • Anti-inflammatory Agents: Indazole derivatives have been explored as anti-inflammatory agents. This compound could be investigated for its ability to modulate inflammatory pathways.

  • Central Nervous System (CNS) Activity: The methoxy group can enhance blood-brain barrier permeability, making this compound a potential starting point for the development of CNS-active agents.

The logical progression of this compound in a drug discovery pipeline would be:

DrugDiscovery_Pipeline Drug Discovery and Development Pipeline synthesis Synthesis and Purification screening In vitro Biological Screening (e.g., Kinase Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A simplified workflow for the early-stage drug discovery process.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-5-methoxy-1H-indazole is not available, precautions should be based on the known hazards of related chloro- and methoxy-substituted indazoles and aromatic compounds.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.

  • Toxicology: Based on analogs, the compound may be harmful if swallowed, and may cause skin and eye irritation.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-Chloro-5-methoxy-1H-indazole represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies, and its structural features suggest significant potential for applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a foundational framework for researchers to confidently embark on the synthesis and investigation of this and other novel indazole derivatives.

References

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A-Z Guide to Investigating Therapeutic Targets of 4-Chloro-5-methoxy-1H-indazole: A Strategic Roadmap for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] This technical guide addresses the compound 4-Chloro-5-methoxy-1H-indazole, a molecule of significant interest for which the specific therapeutic targets remain to be fully elucidated. This document serves not as a declaration of known targets, but as a comprehensive, field-proven roadmap for their identification and validation. We will delve into the rationale for hypothesizing initial target classes based on the indazole core's known pharmacology, provide detailed, self-validating experimental protocols for target deconvolution, and outline a logical framework for subsequent target validation. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: The Indazole Scaffold as a Reservoir of Therapeutic Potential

The 1H-indazole bicyclic system, composed of a benzene ring fused to a pyrazole ring, is a versatile and highly valued pharmacophore in drug discovery.[3][4] Its rigid structure and ability to participate in various non-covalent interactions allow it to bind with high affinity to a diverse range of biological targets.[5] Consequently, indazole derivatives have been successfully developed as treatments for a wide array of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[3][5][6]

Commercially successful drugs such as Pazopanib and Axitinib, both potent protein kinase inhibitors used in oncology, feature the indazole core, underscoring its importance in targeting this enzyme class.[7][8] The broad bioactivity of this scaffold strongly suggests that 4-Chloro-5-methoxy-1H-indazole is likely to interact with therapeutically relevant targets.[6][9] The critical first step in realizing its potential is a systematic and robust process of target identification.[10]

Hypothesis-Driven Target Exploration: Plausible Target Classes for 4-Chloro-5-methoxy-1H-indazole

Based on extensive precedent in the field of medicinal chemistry, we can logically infer several high-probability target classes for this molecule.[5][7] The primary function of this section is to generate actionable hypotheses that will guide the experimental work detailed in Section 3.

2.1. Protein Kinases: The Premier Target Family

The indazole moiety is a well-established "hinge-binding" motif, adept at interacting with the ATP-binding pocket of protein kinases.[7][11] Many indazole-containing molecules function as specific inhibitors of both tyrosine kinases and serine/threonine kinases.[8]

  • Rationale: The planar indazole ring can form crucial hydrogen bonds with the kinase hinge region, a common feature exploited in kinase inhibitor design. Substituents on the ring, such as the 4-chloro and 5-methoxy groups, modulate selectivity and potency by interacting with adjacent pockets.[11]

  • Potential Sub-classes:

    • Receptor Tyrosine Kinases (RTKs): PDGFRα, FLT3, c-Kit.[11]

    • Non-receptor Tyrosine Kinases: ABL, SRC family.

    • Serine/Threonine Kinases: Aurora kinases, MAP kinases.[9][12]

2.2. Other Plausible Target Families

While kinases represent the most probable target class, the versatility of the indazole scaffold extends to other protein families.[1][3]

Potential Target Class Rationale & Precedent Potential Therapeutic Area
Anti-inflammatory Targets Indazole derivatives have demonstrated significant anti-inflammatory activity.[5][6]Inflammation, Autoimmune Disorders
Neuro-active Targets (e.g., 5-HT3) The indazole ring is present in compounds with neurological and antipsychotic applications.[13]Neurodegenerative Disorders, Psychiatry
Antimicrobial Targets Certain indazole derivatives exhibit antibacterial and antifungal properties.[2]Infectious Diseases

Unbiased Target Identification: Experimental Protocols

Once hypotheses are formed, the next phase is to identify specific protein interactors in an unbiased manner. The following protocols describe robust, self-validating systems for target deconvolution.[14][15]

3.1. Workflow for Target Identification

The overall strategy involves using the compound as a "bait" to capture its interacting proteins from a complex biological sample, followed by identification using mass spectrometry.

G cluster_prep Phase 1: Probe Synthesis cluster_capture Phase 2: Affinity Capture cluster_analysis Phase 3: Analysis Compound 4-Chloro-5-methoxy-1H-indazole Linker Attach Linker Arm Compound->Linker Immobilize Immobilize to Solid Support (e.g., Magnetic Beads) Linker->Immobilize Incubate Incubate Lysate with Immobilized Compound Immobilize->Incubate Lysate Prepare Cell or Tissue Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Analysis Elute->SDS_PAGE MS_Prep In-gel Digestion (Trypsin) SDS_PAGE->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Database Database Search & Protein Identification LC_MS->Database Target Target Database->Target Identified Potential Target(s)

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

3.1.1. Detailed Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method is a gold standard for identifying the direct binding partners of a small molecule.[14][16] It relies on immobilizing the compound of interest and using it to "fish" for its targets from a cell lysate.[17]

  • Causality: By immobilizing the compound, any protein that is retained after stringent washing steps must have a direct, physical affinity for the compound. Control experiments using beads without the compound or with a structurally similar but inactive compound are critical for distinguishing true binders from non-specific interactors.

  • Step-by-Step Methodology:

    • Probe Synthesis: Synthesize an analogue of 4-Chloro-5-methoxy-1H-indazole with a linker arm suitable for attachment to a solid support (e.g., NHS-activated sepharose or magnetic beads). A control probe (inactive analogue) should also be prepared if available.

    • Immobilization: Covalently couple the linker-modified compound to the solid support according to the manufacturer's protocol. Similarly, prepare control beads.

    • Lysate Preparation: Grow relevant cells (e.g., a cancer cell line if anti-proliferative activity is observed) and prepare a native cell lysate using a mild detergent buffer (e.g., Triton X-100 based) supplemented with protease and phosphatase inhibitors.

    • Affinity Capture: Incubate the cell lysate (e.g., 1-5 mg total protein) with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Washing: Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove proteins that are not specifically bound.

    • Elution: Elute the bound proteins. This can be done competitively by adding a high concentration of the free compound, or non-specifically using a denaturing solution (e.g., SDS-PAGE loading buffer).

    • Analysis:

      • Separate the eluted proteins by 1D SDS-PAGE.

      • Stain the gel (e.g., with Coomassie Blue or silver stain) and excise bands that are present in the compound lane but absent or significantly reduced in the control lane.

      • Perform in-gel tryptic digestion of the excised protein bands.

      • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

      • Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot).[18]

Target Validation: From Hit to Confirmed Target

Identifying a protein via AC-MS is a critical step, but it is not sufficient for confirmation. Target validation establishes the causal link between compound engagement and the biological effect.[19][20][21]

4.1. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying direct target engagement within the complex milieu of an intact cell or cell lysate.[22][23] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[24]

  • Causality: A shift in the thermal stability of a protein only in the presence of the compound provides strong evidence of a direct physical interaction in a physiological context.[25][26] This self-validating system avoids artifacts associated with in vitro assays using purified recombinant proteins.

G cluster_exp CETSA Experimental Logic cluster_control Control Group cluster_treatment Treatment Group cluster_analysis Analysis & Outcome start Intact Cells or Lysate split Split into Aliquots start->split DMSO Add Vehicle (DMSO) split->DMSO Compound Add Compound split->Compound Heat_C Heat to Temp Gradient (e.g., 40-70°C) DMSO->Heat_C Lyse_C Lyse & Centrifuge Heat_C->Lyse_C Collect_C Collect Soluble Fraction Lyse_C->Collect_C WB Western Blot for Target Protein Collect_C->WB Heat_T Heat to Temp Gradient (e.g., 40-70°C) Compound->Heat_T Lyse_T Lyse & Centrifuge Heat_T->Lyse_T Collect_T Collect Soluble Fraction Lyse_T->Collect_T Collect_T->WB Plot Plot Soluble Protein vs. Temp WB->Plot Result Thermal Shift Indicates Target Engagement Plot->Result

Caption: Logical workflow of a Cellular Thermal Shift Assay (CETSA).

4.1.1. Detailed Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with 4-Chloro-5-methoxy-1H-indazole at a relevant concentration (e.g., 10x EC50 from a cell viability assay) and a vehicle control (e.g., DMSO) for 1-2 hours.[25]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[25]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Analysis:

    • Collect the supernatants (soluble fraction).

    • Analyze the amount of the specific target protein (identified from AC-MS) remaining in the supernatant at each temperature point using Western blotting with a specific antibody.

    • Quantify the band intensities and plot them against temperature for both the vehicle- and compound-treated samples.

  • Interpretation: A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

4.2. Functional Validation

Confirmation of target engagement should be followed by functional validation to prove that engagement of the target by the compound is responsible for the observed cellular phenotype (e.g., anti-proliferative effect).[20]

  • Genetic Approaches: Use techniques like CRISPR/Cas9 or siRNA to knock out or knock down the identified target gene. If the cells lacking the target protein become resistant to 4-Chloro-5-methoxy-1H-indazole, it provides strong evidence that the compound's effect is mediated through this target.[19]

  • Enzymatic Assays: If the target is an enzyme (e.g., a kinase), perform in vitro enzymatic assays with the purified protein to determine if the compound directly inhibits its activity and to calculate key parameters like IC50.

Conclusion

The journey from a promising molecule like 4-Chloro-5-methoxy-1H-indazole to a validated therapeutic lead is a systematic process grounded in scientific rigor. This guide provides a logical and experimentally sound framework for this endeavor. By leveraging the known pharmacology of the indazole scaffold to form initial hypotheses and then applying unbiased, self-validating proteomics and biophysical techniques like AC-MS and CETSA, researchers can confidently identify and validate its therapeutic targets. This structured approach not only maximizes the probability of success but also builds a deep, mechanistic understanding of the compound's mode of action, which is indispensable for its future clinical development.

References

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  • Lim, S. H., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(21), 4189-4225. [Link]

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4-Chloro-5-methoxy-1H-indazole: A Keystone Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive review of 4-Chloro-5-methoxy-1H-indazole, a promising but under-documented derivative with significant potential in drug discovery, particularly in the realm of kinase inhibitors. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues to propose a viable synthetic route, predict its physicochemical properties, and explore its potential biological activities. This document serves as a foundational resource for researchers aiming to leverage the unique substitution pattern of 4-Chloro-5-methoxy-1H-indazole for the development of novel therapeutics.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of therapeutic agents. The versatility of the indazole ring system allows for substitutions at various positions, leading to a diverse range of biological activities.[1] Indazole derivatives have been successfully developed as anti-inflammatory, anti-cancer, and anti-HIV agents.[2] Notably, the indazole core is present in several FDA-approved kinase inhibitors, including Pazopanib and Axitinib, used in cancer therapy.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery.

The specific substitution pattern of 4-Chloro-5-methoxy-1H-indazole, featuring a halogen at the 4-position and a methoxy group at the 5-position, presents a unique electronic and steric profile that can be exploited for targeted drug design. The chloro group can engage in halogen bonding and other interactions within a protein's active site, while the methoxy group can act as a hydrogen bond acceptor and influence the molecule's solubility and metabolic stability. This guide will delve into the synthetic strategies to access this key intermediate and explore its potential as a building block for novel kinase inhibitors.

Proposed Synthesis of 4-Chloro-5-methoxy-1H-indazole

A logical starting material for this synthesis is the commercially available 3-Chloro-4-methoxyaniline . The proposed synthetic pathway involves the introduction of a methyl group ortho to the amino group, followed by diazotization and cyclization.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Chloro-4-methoxyaniline (Commercially Available) B N-(3-Chloro-4-methoxyphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(3-Chloro-4-methoxy-2-methylphenyl)acetamide B->C Directed Ortho Metalation (DoM) 1. n-BuLi, TMEDA 2. CH3I D 3-Chloro-4-methoxy-2-methylaniline (Key Intermediate) C->D Hydrolysis (Acid or Base) E 4-Chloro-5-methoxy-1H-indazole (Target Molecule) D->E Diazotization & Cyclization 1. NaNO2, HCl 2. Heat

Figure 1: Proposed synthetic route to 4-Chloro-5-methoxy-1H-indazole.

Detailed Experimental Protocol (Proposed)

Step 1: Acetylation of 3-Chloro-4-methoxyaniline

  • Rationale: The initial acetylation of the amino group serves as a protecting step and directs the subsequent ortho-lithiation.

  • Procedure: To a solution of 3-Chloro-4-methoxyaniline in pyridine, slowly add acetic anhydride at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield N-(3-Chloro-4-methoxyphenyl)acetamide.

Step 2: Directed Ortho-Metalation and Methylation

  • Rationale: The acetamido group is a powerful directed metalation group, facilitating the deprotonation of the ortho position by a strong base like n-butyllithium. The resulting anion is then quenched with an electrophile, in this case, methyl iodide, to install the required methyl group.

  • Procedure: Dissolve N-(3-Chloro-4-methoxyphenyl)acetamide in dry THF and cool to -78 °C. Add TMEDA followed by the slow addition of n-butyllithium. Stir the mixture at this temperature for 1-2 hours. Add methyl iodide and allow the reaction to slowly warm to room temperature. Quench with saturated ammonium chloride solution and extract with an organic solvent. Purify the crude product by column chromatography to obtain N-(3-Chloro-4-methoxy-2-methylphenyl)acetamide.

Step 3: Hydrolysis of the Acetamide

  • Rationale: Removal of the acetyl protecting group to reveal the free amine is necessary for the subsequent diazotization reaction.

  • Procedure: Reflux N-(3-Chloro-4-methoxy-2-methylphenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the starting material is consumed. Neutralize the reaction mixture and extract the product, 3-Chloro-4-methoxy-2-methylaniline, with an organic solvent.

Step 4: Diazotization and Cyclization to 4-Chloro-5-methoxy-1H-indazole

  • Rationale: This is the key indazole-forming step. The primary aromatic amine is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the pyrazole ring of the indazole.[6][7]

  • Procedure: Dissolve 3-Chloro-4-methoxy-2-methylaniline in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool to 0-5 °C.[5] Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at this temperature for a short period. Gently warm the reaction mixture to induce cyclization. The product, 4-Chloro-5-methoxy-1H-indazole, can then be isolated by extraction and purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

While experimental data for 4-Chloro-5-methoxy-1H-indazole is not available, we can predict some of its key properties based on its structure and data from closely related analogues.

PropertyPredicted Value / CharacteristicBasis of Prediction
Molecular Formula C₈H₇ClN₂O-
Molecular Weight 182.61 g/mol -
Appearance Off-white to light yellow solidBased on similar substituted indazoles
Melting Point 150-170 °CInterpolated from 4-chloro-1H-indazole (155-157 °C)[5] and effect of methoxy group
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General solubility of heterocyclic compounds
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a methoxy singlet around 3.9 ppm, and an N-H proton (broad singlet) >10 ppm.Characteristic shifts for substituted indazoles
¹³C NMR Aromatic carbons between 110-150 ppm, methoxy carbon around 55-60 ppm.Characteristic shifts for substituted indazoles
Mass Spectrometry M+ peak at m/z 182.02 (for ³⁵Cl) and 184.02 (for ³⁷Cl) in a ~3:1 ratio.Isotopic pattern of chlorine

Potential Biological Activity and Applications in Drug Discovery

The indazole scaffold is a well-established pharmacophore in kinase inhibitors.[3][4] The specific substitution pattern of 4-Chloro-5-methoxy-1H-indazole makes it a highly attractive starting point for the design of novel kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The indazole ring can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 4 and 5 positions project into the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, respectively.

Kinase_Binding cluster_0 ATP-Binding Site Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Indazole 4-Chloro-5-methoxy-1H-indazole N1H N1-H N2 N2 Cl 4-Chloro OMe 5-Methoxy N1H->Hinge H-bond donor N2->Hinge H-bond acceptor Cl->SolventFront Halogen bond / Steric bulk OMe->HydrophobicPocket H-bond acceptor / Hydrophobic interaction

Figure 2: Proposed binding mode of 4-Chloro-5-methoxy-1H-indazole in a kinase active site.

  • The 4-Chloro Group: The chlorine atom can form halogen bonds with backbone carbonyls or other electron-rich residues in the solvent-exposed region. It also provides steric bulk that can be used to achieve selectivity against other kinases.

  • The 5-Methoxy Group: The methoxy group can act as a hydrogen bond acceptor with residues in the hydrophobic pocket. Its presence can also enhance metabolic stability and modulate the overall lipophilicity of the molecule.

Potential Therapeutic Targets

Given the prevalence of the indazole scaffold in oncology, it is highly probable that derivatives of 4-Chloro-5-methoxy-1H-indazole could exhibit inhibitory activity against a range of kinases implicated in cancer, such as:

  • Tyrosine Kinases: Including VEGFR, PDGFR, and Src family kinases.

  • Serine/Threonine Kinases: Such as Aurora kinases, Polo-like kinases (PLKs), and CDKs.[8]

Furthermore, the diverse pharmacological profile of indazoles suggests potential applications in other therapeutic areas, including inflammatory diseases and neurodegenerative disorders.[9]

Future Directions and Conclusion

4-Chloro-5-methoxy-1H-indazole represents a valuable, yet underexplored, building block for medicinal chemistry. This technical guide has outlined a plausible synthetic route to access this molecule, predicted its key physicochemical properties, and highlighted its significant potential as a scaffold for the development of novel kinase inhibitors.

Future research should focus on the following areas:

  • Experimental Validation: The proposed synthetic route requires experimental validation and optimization.

  • Characterization: Full spectroscopic and crystallographic characterization of 4-Chloro-5-methoxy-1H-indazole is essential.

  • Library Synthesis: Synthesis of a library of derivatives with diverse substitutions at the N1 and C3 positions to explore the structure-activity relationship (SAR).

  • Biological Screening: Screening of the synthesized library against a panel of kinases to identify potent and selective inhibitors.

References

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Methodological & Application

Application Notes and Protocols for the Characterization of 4-Chloro-5-methoxy-1H-indazole as a Putative Kinase Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] In oncology drug discovery, indazole derivatives have emerged as a "privileged scaffold" due to their ability to effectively bind to the ATP-binding pocket of various protein kinases.[3] This has led to the development of several clinically approved kinase inhibitors containing this core structure, such as axitinib and pazopanib, for the treatment of various cancers including lung, breast, colon, and prostate cancers.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.[4]

The mitogen-activated protein kinase (MAPK) signaling pathway is a key cascade that governs cell proliferation, differentiation, and survival.[5] Constitutive activation of the MAPK pathway, often through mutations in genes like BRAF or RAS, is a major driver of oncogenesis in a significant portion of human cancers.[6][7] Consequently, targeting key kinases within this pathway, such as MEK and ERK, has proven to be a successful therapeutic strategy.[7]

This document provides a comprehensive guide for the preclinical characterization of novel indazole-based compounds, using 4-Chloro-5-methoxy-1H-indazole as a representative molecule. Given the prevalence of the indazole scaffold in MEK and ERK inhibitors, we will focus on protocols to evaluate its potential inhibitory activity against the MAPK/ERK signaling pathway. The following sections will detail the scientific rationale and step-by-step protocols for biochemical and cell-based assays to determine the compound's potency, cellular efficacy, and mechanism of action.

The MAPK/ERK Signaling Pathway: A Key Target in Cancer

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, culminating in the regulation of gene expression and cellular responses.[5] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK). In many cancers, mutations in upstream proteins like RAS or RAF (a MAP3K) lead to the constitutive activation of this pathway, promoting uncontrolled cell growth and survival.[8][9]

Inhibiting this pathway at the level of MEK1/2 or ERK1/2 offers a strategic approach to block the oncogenic signaling downstream of various activating mutations. The following diagram illustrates the canonical MAPK/ERK signaling cascade and the points of therapeutic intervention.

MAPK_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 4-Chloro-5-methoxy-1H-indazole (Putative Inhibitor) Inhibitor->MEK Inhibition Inhibitor->ERK Inhibition

Caption: The MAPK/ERK signaling pathway and potential points of inhibition.

Experimental Workflow for Kinase Inhibitor Characterization

A systematic approach is essential for the robust characterization of a novel kinase inhibitor. The workflow begins with a biochemical assay to determine the direct inhibitory effect on the purified kinase, followed by cell-based assays to assess its efficacy in a biological context and confirm its on-target activity.

Experimental_Workflow Start Start: 4-Chloro-5-methoxy-1H-indazole Biochemical Biochemical Assay: In Vitro Kinase Inhibition (IC50) Start->Biochemical CellBased Cell-Based Assays: Anti-proliferative Activity (GI50) Biochemical->CellBased Potent compounds advance Mechanism Mechanism of Action: Western Blot for p-ERK CellBased->Mechanism Active compounds advance Conclusion Conclusion: Potent and On-Target MAPK Pathway Inhibitor Mechanism->Conclusion Confirmation of on-target activity

Caption: Overall experimental workflow for inhibitor characterization.

Protocols

Protocol 1: In Vitro Biochemical Kinase Assay for MEK1 Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 4-Chloro-5-methoxy-1H-indazole against purified, active MEK1 kinase. A common method is a luminescence-based assay that measures ATP consumption.[10]

A. Materials and Reagents:

  • Recombinant active MEK1 kinase

  • Kinase substrate (e.g., inactive ERK2)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 4-Chloro-5-methoxy-1H-indazole (dissolved in 100% DMSO)

  • Positive control inhibitor (e.g., a known MEK inhibitor)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

B. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-Chloro-5-methoxy-1H-indazole in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. Also, prepare dilutions of the positive control inhibitor.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the test compound or control to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Add the MEK1 enzyme to each well, except for the "no enzyme" control wells.

    • Add the kinase assay buffer.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mix in kinase assay buffer.

    • Add the substrate/ATP mix to all wells to start the reaction.

    • Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).[11]

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves two steps: adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[12]

    • Read the luminescence on a plate reader.

C. Data Analysis:

  • The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore, inversely proportional to kinase activity.

  • Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinaseIC50 (nM) [Example Data]
4-Chloro-5-methoxy-1H-indazoleMEK115.2
Positive Control (MEK Inhibitor)MEK15.8
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the anti-proliferative effect of 4-Chloro-5-methoxy-1H-indazole on a cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).[9]

A. Materials and Reagents:

  • A375 human melanoma cell line (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 4-Chloro-5-methoxy-1H-indazole (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate reader (absorbance)

B. Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the A375 cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well in 100 µL of complete medium).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Chloro-5-methoxy-1H-indazole in complete growth medium from a stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 72 hours at 37°C and 5% CO2.[13]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

C. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Cell LineCompoundGI50 (µM) [Example Data]
A3754-Chloro-5-methoxy-1H-indazole0.25
A375Positive Control (MEK Inhibitor)0.11
Protocol 3: Western Blotting for Phospho-ERK

This protocol is used to confirm that the anti-proliferative effects of 4-Chloro-5-methoxy-1H-indazole are due to the inhibition of the MAPK pathway by measuring the phosphorylation status of ERK1/2.[16]

A. Materials and Reagents:

  • A375 cells

  • 6-well plates

  • 4-Chloro-5-methoxy-1H-indazole (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

B. Step-by-Step Procedure:

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of 4-Chloro-5-methoxy-1H-indazole for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.[17]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total ERK):

    • Strip the membrane using a stripping buffer.[16]

    • Re-block the membrane and probe with the primary antibody against total ERK1/2 as a loading control.

    • Repeat the secondary antibody incubation and signal detection steps.

C. Data Analysis:

  • Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

  • Normalize the phospho-ERK signal to the total ERK signal for each sample.

  • Compare the normalized phospho-ERK levels in the compound-treated samples to the vehicle-treated control to determine the extent of inhibition. A dose-dependent decrease in phospho-ERK levels confirms on-target activity.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 4-Chloro-5-methoxy-1H-indazole as a potential kinase inhibitor targeting the MAPK pathway. Successful execution of these experiments will establish its in vitro potency, cellular efficacy, and on-target mechanism of action.

Further studies could involve broader kinase profiling to assess the selectivity of the compound, in vivo xenograft models to evaluate its anti-tumor efficacy, and pharmacokinetic studies to determine its drug-like properties. The indazole scaffold continues to be a rich source of novel kinase inhibitors, and systematic characterization is key to advancing these promising compounds towards clinical development.[18]

References

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Application of 4-Chloro-5-methoxy-1H-indazole in the Development of Potent FGFR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fibroblast Growth Factor Receptors (FGFRs) in Oncology and the Promise of Targeted Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing a multitude of physiological processes including cell proliferation, differentiation, migration, and survival. This intricate network comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) and their cognate fibroblast growth factor (FGF) ligands. Under normal physiological conditions, the FGF/FGFR axis is tightly regulated. However, aberrant activation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a well-established driver of oncogenesis and tumor progression in a variety of solid tumors, including breast, lung, gastric, and bladder cancers.[1]

The pivotal role of dysregulated FGFR signaling in cancer has propelled the development of targeted therapies aimed at inhibiting the kinase activity of these receptors. Small molecule tyrosine kinase inhibitors (TKIs) that selectively block the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy. Within the landscape of medicinal chemistry, the indazole scaffold has been identified as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. This guide focuses on the strategic application of a key substituted indazole building block, 4-Chloro-5-methoxy-1H-indazole , in the design and synthesis of next-generation FGFR inhibitors.

The Strategic Advantage of the 4-Chloro-5-methoxy-1H-indazole Scaffold

The 4-Chloro-5-methoxy-1H-indazole moiety serves as a versatile and strategically important starting material in the synthesis of advanced FGFR inhibitors. Its utility stems from several key features:

  • A Privileged Core: The indazole ring system is a well-established pharmacophore that effectively mimics the adenine region of ATP, enabling it to bind with high affinity to the hinge region of the kinase domain of FGFRs.

  • Vector for Substitution: The chlorine atom at the 4-position provides a reactive handle for introducing various substituents. This position is crucial for modulating the inhibitor's potency, selectivity, and pharmacokinetic properties. The C4-substituent can be tailored to interact with specific amino acid residues within the FGFR active site, thereby enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The methoxy group at the 5-position influences the electronic properties of the indazole ring and can contribute to favorable interactions within the kinase domain. It also impacts the overall lipophilicity and metabolic stability of the final inhibitor.

The strategic derivatization of the 4-position of the indazole core allows for the exploration of a vast chemical space, leading to the identification of inhibitors with optimized pharmacological profiles.

Synthetic Strategy: From 4-Chloro-5-methoxy-1H-indazole to a Potent FGFR Inhibitor

The synthesis of potent FGFR inhibitors from 4-Chloro-5-methoxy-1H-indazole typically involves the introduction of a substituted aniline or related nitrogen-containing heterocycle at the 4-position. This is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or through a nucleophilic aromatic substitution (SNAr) reaction.

Below is a representative synthetic protocol for the preparation of a 4-amino-substituted-5-methoxy-1H-indazole derivative, a key intermediate in the synthesis of potent FGFR inhibitors.

Protocol 1: Synthesis of a 4-Amino-5-methoxy-1H-indazole Intermediate via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed cross-coupling of 4-Chloro-5-methoxy-1H-indazole with a suitable amine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2][3]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_0 Reactants cluster_1 Catalyst and Base cluster_2 Product 4-Chloro-5-methoxy-1H-indazole 4-Chloro-5-methoxy-1H-indazole Product 4-(R-amino)-5-methoxy-1H-indazole 4-Chloro-5-methoxy-1H-indazole->Product + Amine R-NH2 Amine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) Catalyst->Product Solvent (e.g., Dioxane) Heat Base Base (e.g., Cs2CO3) Base->Product

A representative Buchwald-Hartwig amination reaction.

Materials:

  • 4-Chloro-5-methoxy-1H-indazole

  • Amine (e.g., a substituted aniline)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry reaction flask, add 4-Chloro-5-methoxy-1H-indazole (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), and the phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) to the flask.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-methoxy-1H-indazole derivative.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often employed to facilitate the catalytic cycle, including the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine, making it a more potent nucleophile.

  • Solvent: Anhydrous, aprotic solvents like 1,4-dioxane are used to prevent quenching of the catalyst and reagents.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Biological Evaluation of FGFR Inhibitors Derived from 4-Chloro-5-methoxy-1H-indazole

Once a library of FGFR inhibitors has been synthesized, their biological activity must be thoroughly evaluated. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's effect on cellular signaling and proliferation.

Protocol 2: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4][5][6][7][8]

Workflow Diagram:

ADP-Glo Assay Workflow start Start step1 Kinase Reaction Incubate FGFR enzyme, substrate (poly-Glu-Tyr), ATP, and test compound. start->step1 step2 Terminate Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop the kinase reaction and consume unused ATP. step1->step2 step3 Convert ADP to ATP Add Kinase Detection Reagent to convert the ADP produced into ATP. step2->step3 step4 Measure Luminescence The newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal. step3->step4 end End step4->end

Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human FGFR enzyme

  • Kinase substrate (e.g., poly-Glu-Tyr)

  • ATP

  • Test compounds (FGFR inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a white, opaque multi-well plate, add the FGFR enzyme, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the IC₅₀ values for each compound by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Cell-Based Proliferation Assay (MTT or CellTiter-Glo® Assay)

Cell-based assays are crucial for determining the anti-proliferative activity of the synthesized FGFR inhibitors in a more physiologically relevant context. The MTT or CellTiter-Glo® assays are commonly used to measure cell viability.[9][10][11]

Workflow Diagram:

Cell Proliferation Assay Workflow start Start step1 Cell Seeding Seed cancer cells with known FGFR alterations into a 96-well plate. start->step1 step2 Compound Treatment Treat the cells with serial dilutions of the test compounds. step1->step2 step3 Incubation Incubate the cells for a specified period (e.g., 72 hours). step2->step3 step4 Measure Viability Add MTT or CellTiter-Glo® reagent and measure absorbance or luminescence. step3->step4 end End step4->end

Workflow for a cell-based proliferation assay.

Materials:

  • Cancer cell line with known FGFR alterations (e.g., amplification, mutation)

  • Cell culture medium and supplements

  • Test compounds (FGFR inhibitors)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear or opaque-walled plates

  • Microplate reader (for absorbance or luminescence)

Procedure:

  • Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent directly to the wells, mix, and incubate for a short period (e.g., 10 minutes). Measure the luminescence.

  • Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Western Blot Analysis of FGFR Phosphorylation

To confirm that the synthesized compounds inhibit the FGFR signaling pathway within cells, Western blotting can be used to assess the phosphorylation status of FGFR and its downstream targets.[12][13]

Workflow Diagram:

Western Blot Workflow start Start step1 Cell Treatment & Lysis Treat cells with the test compound, then lyse to extract proteins. start->step1 step2 Protein Quantification Determine protein concentration in the lysates. step1->step2 step3 SDS-PAGE & Transfer Separate proteins by size and transfer to a membrane. step2->step3 step4 Blocking & Antibody Incubation Block non-specific binding and incubate with primary (e.g., anti-pFGFR) and secondary antibodies. step3->step4 step5 Detection Visualize protein bands using a chemiluminescent substrate. step4->step5 end End step5->end

Workflow for Western blot analysis of protein phosphorylation.

Materials:

  • Cancer cell line with active FGFR signaling

  • Test compounds (FGFR inhibitors)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cancer cells with the test compound at various concentrations for a specified time.

  • Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Quantify the protein concentration in the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR.

Data Presentation and Interpretation

The data obtained from the biochemical and cellular assays should be presented in a clear and concise manner to facilitate interpretation and comparison of the synthesized compounds.

Table 1: In Vitro Activity of Representative FGFR Inhibitors

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Cell Line Proliferation IC₅₀ (nM)
Example-1 5.23.810.150.5
Example-2 15.012.525.3150.2
Reference-Cmpd 10.88.918.795.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Directions

The strategic use of 4-Chloro-5-methoxy-1H-indazole as a starting material provides a robust and versatile platform for the synthesis of potent and selective FGFR inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of these compounds. By systematically exploring the structure-activity relationships of derivatives synthesized from this key building block, researchers can continue to advance the development of novel and effective targeted therapies for cancers driven by aberrant FGFR signaling. Future efforts in this area may focus on the development of inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome mechanisms of acquired resistance.

References

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC. [Link]

  • The physical basis of FGFR3 response to fgf1 and fgf2. PMC. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Effects of FGFR inhibitors on cell viability and apoptosis induction. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. White Rose Research Online. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Taylor & Francis Online. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • TGFßR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [Link]

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Application Note: Preparation of Stock Solutions of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate and reproducible preparation of stock solutions is a foundational requirement for any successful experimental workflow in drug discovery and chemical biology. This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-Chloro-5-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The protocol emphasizes best practices to ensure solution integrity, concentration accuracy, and operator safety, addressing critical variables such as solvent selection, dissolution techniques, and long-term stability.

Introduction: The Criticality of Stock Solution Integrity

4-Chloro-5-methoxy-1H-indazole belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in the development of therapeutic agents due to their diverse biological activities.[1][2] The reliability of data generated from screening assays, cell-based studies, or pharmacokinetic evaluations is directly contingent upon the quality of the compound solutions used. Improperly prepared stock solutions can lead to issues such as inaccurate compound concentration, precipitation, degradation, or solvent-induced artifacts, ultimately compromising experimental outcomes.

This guide provides a robust, field-proven methodology designed for researchers, scientists, and drug development professionals to prepare high-quality, reliable stock solutions of 4-Chloro-5-methoxy-1H-indazole.

Compound Properties and Safety Imperatives

Prior to handling, it is essential to be familiar with the physicochemical properties and safety requirements of the compound. This information should always be verified against the supplier-specific Safety Data Sheet (SDS).

Physicochemical Data Summary

The properties of 4-Chloro-5-methoxy-1H-indazole are summarized below. Note that the molecular formula for the specific target compound is C₈H₇ClN₂O.

PropertyValueSource / Note
Molecular Formula C₈H₇ClN₂O-
Molecular Weight 182.61 g/mol Calculated. Confirm with Certificate of Analysis.
Appearance Typically a solid (e.g., powder/crystals)Based on related indazole compounds.[3]
Storage (as powder) Store in a cool, dry, well-ventilated place. Keep container tightly sealed.General recommendation for chemical reagents.[4][5][6]
Safety and Handling Precautions

Indazole derivatives may be harmful or irritant.[7] All handling of 4-Chloro-5-methoxy-1H-indazole, both in solid and solution form, must be conducted in a well-ventilated chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: Laboratory coat.

Handling Guidelines:

  • Avoid inhalation of dust or aerosols.[6]

  • Prevent contact with skin and eyes.[8]

  • Wash hands thoroughly after handling.[4]

  • For disposal, consult your institution's environmental health and safety (EHS) guidelines.

The Rationale of Solvent Selection: Why DMSO is the Standard

For many heterocyclic compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[9][10]

Causality Behind Solvent Choice:

  • High Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic molecules that are sparingly soluble in aqueous solutions.[10]

  • Miscibility: It is miscible with water and most organic solvents, which facilitates the subsequent dilution of the stock solution into aqueous cell culture media or assay buffers.

  • Low Volatility: Its low vapor pressure minimizes solvent evaporation, which could otherwise lead to an unintended increase in the stock solution concentration over time.

Critical Considerations:

  • Cytotoxicity: DMSO can be toxic to cells at concentrations typically above 0.5%. It is imperative to maintain the final concentration of DMSO in the working solution as low as possible (ideally ≤0.1%) and to include a vehicle control (media/buffer with the same final DMSO concentration) in all experiments.

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds and may promote degradation through hydrolysis. Therefore, it is crucial to use anhydrous or high-purity DMSO from a freshly opened bottle and to keep containers tightly sealed.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 1 mL stock solution of 4-Chloro-5-methoxy-1H-indazole at a concentration of 10 mM.

Required Materials & Equipment
  • 4-Chloro-5-methoxy-1H-indazole powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Cryo-safe storage vials for aliquots

Step-by-Step Methodology

Step 1: Pre-Procedure Checklist

  • Ensure the vial containing the compound powder is at room temperature before opening to prevent condensation of atmospheric moisture.

  • Gently tap the vial on a hard surface to ensure all the powder is at the bottom.

Step 2: Calculation of Required Mass The fundamental formula for calculating the mass required is: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

For a 1 mL (0.001 L) stock of 10 mM (0.01 mol/L):

  • Mass (g) = 0.01 mol/L × 0.001 L × 182.61 g/mol = 0.0018261 g

  • Mass (mg) = 1.83 mg

Step 3: Weighing the Compound

  • Place a microcentrifuge tube or weighing paper on the analytical balance and tare it.

  • Carefully weigh out approximately 1.83 mg of 4-Chloro-5-methoxy-1H-indazole. Record the exact mass.

  • Self-Validating Insight: It is often more practical and accurate to weigh a slightly larger mass (e.g., 5-10 mg) and adjust the solvent volume accordingly. For this protocol, we will proceed with the exact mass.

Step 4: Dissolution

  • Transfer the weighed compound into a clean, labeled microcentrifuge tube or vial.

  • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

  • Close the tube tightly and vortex for 1-2 minutes.

  • Visually inspect the solution against a light source to check for any undissolved particulates.

Step 5: Aiding Dissolution (If Necessary)

  • If the compound is not fully dissolved after vortexing, place the tube in a bath sonicator for 5-10 minutes.

  • As a secondary option, the solution can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Use heat judiciously, as it may degrade thermally sensitive compounds. Always check compound stability information if available.

Step 6: Aliquoting and Storage

  • Once the compound is fully dissolved, creating a clear solution, aliquot the stock into smaller, single-use volumes (e.g., 10-50 µL) in clearly labeled cryo-vials.

  • Rationale: Aliquoting is critical to prevent repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. Water uptake from condensation during thawing can significantly reduce solubility.

  • Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (≥6 months) .

Workflow Visualization

The following diagram illustrates the key steps in the stock solution preparation workflow.

Stock_Solution_Workflow cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage & Use start Start: Compound Vial (at Room Temp) weigh 1. Weigh Compound (e.g., 1.83 mg) start->weigh calc 2. Calculate Solvent Volume (1 mL for 10 mM) weigh->calc add_solvent 3. Add Anhydrous DMSO calc->add_solvent dissolve 4. Dissolve (Vortex / Sonicate) add_solvent->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -20°C / -80°C aliquot->store use 7. Thaw & Prepare Working Dilutions store->use

Caption: Workflow for preparing and storing 4-Chloro-5-methoxy-1H-indazole stock solution.

References

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Lead Sciences. 4-Chloro-5-methoxy-1H-indole. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024-01-18). Available at: [Link]

  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]

  • Ningbo Innopharchem. Why Choose Ningbo Innopharchem for Your 5-Methoxy-1H-indazole Needs. Available at: [Link]

  • PMC - PubMed Central. Design and synthesis of heterocyclic azole based bioactive compounds. Available at: [Link]

  • PubChem. 1H-Indazole, 5-chloro-. Available at: [Link]

  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023-03-25). Available at: [Link]

  • International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery. Available at: [Link]

  • Fisher Scientific. 3-Amino-4-methoxy-1H-indazole Safety Data Sheet. Available at: [Link]

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Application Notes and Protocols for In Vitro Assay Development with 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are synthetic constructs that have demonstrated significant therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3] A significant area of interest for indazole derivatives is in the development of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases.[4]

This application note provides a comprehensive guide for the development of an in vitro assay to characterize the biological activity of 4-Chloro-5-methoxy-1H-indazole, a novel indazole derivative. Given the prevalence of kinase inhibitory activity among indazole-based compounds, we will focus on establishing a robust biochemical assay to determine its potency and selectivity against a hypothetical target, Mitogen-Activated Protein Kinase 1 (MAPK1), a key component of cellular signaling pathways often dysregulated in cancer.[5]

The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for the initial characterization of this and similar novel chemical entities.

Physicochemical Properties and Handling of 4-Chloro-5-methoxy-1H-indazole

A thorough understanding of the physicochemical properties of a test compound is fundamental to the development of a reliable in vitro assay. For 4-Chloro-5-methoxy-1H-indazole, the following should be considered:

  • Solubility: Indazole derivatives typically exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be carefully performed to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity and assay performance.

  • Stability: The stability of the compound in both DMSO stock and aqueous assay buffers should be assessed. This can be achieved by monitoring its purity and concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC). It is advisable to prepare fresh dilutions from the DMSO stock for each experiment.[7]

  • Safety and Handling: As with any novel chemical compound, appropriate safety precautions should be taken.[8] Handle 4-Chloro-5-methoxy-1H-indazole in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9] Avoid inhalation of dust or contact with skin and eyes.[8]

Assay Principle: Luminescent Kinase Assay

To quantify the inhibitory activity of 4-Chloro-5-methoxy-1H-indazole against MAPK1, a luminescent kinase assay is a robust and high-throughput compatible choice. This assay format measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The principle is as follows:

  • MAPK1 kinase, its substrate, and ATP are incubated with varying concentrations of 4-Chloro-5-methoxy-1H-indazole.

  • The kinase phosphorylates its substrate, consuming ATP in the process.

  • An inhibitor, such as 4-Chloro-5-methoxy-1H-indazole, will reduce the rate of this reaction, resulting in more ATP remaining.

  • After the kinase reaction, a detection reagent containing a thermostable luciferase and its substrate, luciferin, is added.

  • The luciferase utilizes the remaining ATP to generate a luminescent signal that is directly proportional to the ATP concentration.

  • Therefore, a higher luminescent signal corresponds to greater inhibition of the kinase.

This "add-mix-read" format is straightforward and minimizes handling steps, making it ideal for screening and dose-response studies.

Experimental Workflow for MAPK1 Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4-Chloro-5-methoxy-1H-indazole in DMSO Assay_Plate Dispense diluted compound and controls into a 384-well plate Compound_Prep->Assay_Plate Add_Reagents Add Kinase Reaction Mix to the assay plate Assay_Plate->Add_Reagents Reagent_Mix Prepare Kinase Reaction Mix: MAPK1, substrate, and ATP in assay buffer Reagent_Mix->Add_Reagents Incubation Incubate at room temperature to allow for phosphorylation Add_Reagents->Incubation Add_Detection Add Luminescence Detection Reagent Incubation->Add_Detection Signal_Incubation Incubate briefly to stabilize the luminescent signal Add_Detection->Signal_Incubation Read_Plate Measure luminescence using a plate reader Signal_Incubation->Read_Plate Data_Normalization Normalize data to controls (% inhibition) Read_Plate->Data_Normalization IC50_Curve Plot % inhibition vs. compound concentration and fit to a dose-response curve Data_Normalization->IC50_Curve Determine_IC50 Determine the IC50 value IC50_Curve->Determine_IC50 IC50_Curve IC50 Curve for 4-Chloro-5-methoxy-1H-indazole against MAPK1 p1 p2 p3 p4 p5 p6 p7 p8 xaxis yaxis origin origin->xaxis origin->yaxis c1 c2 c1->c2 c3 c2->c3 ic50_x LogIC50 ic50_point IC50 = 1.2 µM ic50_x->ic50_point ic50_y ic50_y->ic50_point

Caption: Example dose-response curve for MAPK1 inhibition.

Conclusion and Future Directions

This application note outlines a comprehensive and robust methodology for the in vitro characterization of 4-Chloro-5-methoxy-1H-indazole as a potential kinase inhibitor. The detailed protocol for a luminescent-based kinase assay provides a solid foundation for determining the compound's potency (IC₅₀) against a specific target, in this case, the hypothetical target MAPK1.

Following the successful determination of inhibitory activity, further studies would be warranted to build a comprehensive profile of the compound. These could include:

  • Selectivity Profiling: Screening 4-Chloro-5-methoxy-1H-indazole against a panel of other kinases to determine its selectivity. High selectivity is a desirable attribute for a targeted therapeutic, as it can minimize off-target effects.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) through enzyme kinetic studies.

  • Cell-Based Assays: Transitioning from biochemical assays to cell-based assays to confirm the compound's activity in a more physiologically relevant context. This would involve assessing its ability to inhibit MAPK1 signaling and its downstream effects on cellular processes such as proliferation and survival in cancer cell lines.

By following the structured approach detailed in this guide, researchers can efficiently and accurately characterize the in vitro activity of novel indazole derivatives like 4-Chloro-5-methoxy-1H-indazole, paving the way for their potential development as next-generation therapeutics.

References

  • Deepika P. (2026). Isatin (1H-Indole-2,3-dione) is a versatile indole-based heterocyclic compound exhibiting a wide range of biological activities, particularly neuroprotection. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878.
  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Abbassi, Y., et al. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678. [Link]

  • Alcolea, B., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5975-5987. [Link]

  • Agrawal, S., et al. (2025). Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. ACS Chemical Neuroscience.
  • Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1189-1214. [Link]

  • Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
  • Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(15), 5849. [Link]

  • PubChem. 1H-Indazole, 5-chloro-. [Link]

  • Fisher Scientific. (2025).
  • Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1269-1293. [Link]

  • Biosynth. (2019).
  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
  • Enamine. (n.d.).
  • Protein Kinase Hub. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

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Application Note & Protocols: Preclinical Evaluation of 4-Chloro-5-methoxy-1H-indazole in Animal Models of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1] In medicinal chemistry, indazole derivatives have gained significant attention for their diverse biological activities, including anti-inflammatory, neuroprotective, and notably, anti-cancer properties.[2][3] A substantial number of indazole-based molecules have been successfully developed as kinase inhibitors for targeted cancer therapy, with several receiving FDA approval for treating various malignancies.[1][4]

This document outlines a preclinical framework for evaluating the in vivo efficacy of 4-Chloro-5-methoxy-1H-indazole , a novel investigational compound. Based on the established role of the indazole scaffold in oncology, we hypothesize that this molecule functions as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Aberrant FGFR signaling is a known oncogenic driver in a subset of non-small cell lung cancer (NSCLC), making it a compelling therapeutic target.[5][6]

The protocols detailed herein describe the use of a subcutaneous xenograft mouse model of NSCLC to rigorously assess the anti-tumor activity and pharmacodynamic effects of 4-Chloro-5-methoxy-1H-indazole. These models are foundational in preclinical drug development, providing critical data on efficacy and target engagement necessary for translation to clinical studies.[7][8]

Section 1: Rationale for Animal Model Selection

The Causality Behind Experimental Choices:

The selection of an appropriate animal model is paramount for obtaining clinically relevant data. For a targeted agent like a putative FGFR inhibitor, the model must be biologically relevant to the proposed mechanism of action.

  • Model Type: Cell Line-Derived Xenograft (CDX). The CDX model, which involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice, is a robust, reproducible, and widely accepted standard for initial in vivo efficacy screening of anti-cancer compounds.[7][8][9] This model allows for straightforward monitoring of tumor growth via caliper measurements and provides a homogenous system to assess the direct effect of the compound on tumor cells.[10]

  • Host Strain: Immunodeficient Mice. Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are used as hosts.[2] Lacking a functional adaptive immune system, these mice will not reject the implanted human tumor cells, permitting the growth of a solid tumor that can be monitored and treated.

  • Cell Line Selection: FGFR-Dependent NSCLC. The scientific integrity of the study hinges on selecting a cell line where the FGFR pathway is a key driver of proliferation and survival. An ideal choice would be an NSCLC cell line with a documented FGFR1 amplification , such as the H1581 or DMS114 cell lines.[6][11] Using a cell line with a known genetic dependency on the target validates the model system; efficacy in this model provides strong evidence of on-target activity. A control cell line with wild-type FGFR could be used in parallel to assess specificity.

Section 2: Experimental Design and Workflow

A well-structured in vivo study is designed to assess efficacy, tolerability, and target engagement in parallel. The overall workflow ensures that data is collected systematically and ethically.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: PK/PD Analysis acclimatize Animal Acclimatization (7 days) culture Cell Culture (NSCLC Line with FGFR Amp) implant Tumor Implantation (Subcutaneous, Right Flank) culture->implant growth Tumor Growth Monitoring (2-3x per week) implant->growth randomize Randomization (Tumor Volume ~150 mm³) growth->randomize dosing Treatment Initiation (Vehicle, Compound Doses) randomize->dosing monitor Efficacy Monitoring (Tumor Volume, Body Weight) dosing->monitor satellite Satellite Animal Groups dosing->satellite endpoint Study Endpoint (Tumor >2000 mm³ or Health Decline) monitor->endpoint pk_collect Sample Collection (Blood, Tumor Tissue) satellite->pk_collect pd_analysis Pharmacodynamic Analysis (p-FGFR, p-ERK) pk_collect->pd_analysis

Caption: High-level workflow for in vivo efficacy and PK/PD testing.

Section 3: Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating vehicle controls and clear, ethical endpoints to ensure data integrity and animal welfare.

Protocol 1: NSCLC Subcutaneous Xenograft Efficacy Study

Objective: To determine the anti-tumor efficacy of 4-Chloro-5-methoxy-1H-indazole in an FGFR-amplified NSCLC xenograft model.

Materials:

  • Animals: 6-8 week old female athymic nude mice.

  • Cell Line: H1581 human NSCLC cells (FGFR1-amplified).

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Matrigel, Phosphate-Buffered Saline (PBS).

  • Test Article: 4-Chloro-5-methoxy-1H-indazole.

  • Vehicle: e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.2% Tween 80 in sterile water.

Step-by-Step Methodology:

  • Cell Culture: Culture H1581 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.

  • Cell Preparation for Implantation: Harvest cells using Trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer. Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of cold PBS and Matrigel. Keep on ice.

  • Tumor Implantation: Anesthetize mice. Shave and sterilize the right flank with 70% ethanol.[12] Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the prepared site.[12]

  • Tumor Growth Monitoring: Monitor animals 2-3 times per week. Once tumors are palpable, measure the length (L) and width (W) using digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[13]

  • Randomization and Grouping: When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[13][14] Ensure the average tumor volume is similar across all groups.

    • Group 1: Vehicle Control (e.g., 0.5% HPMC, oral gavage, daily)

    • Group 2: Compound, Low Dose (e.g., 10 mg/kg, oral gavage, daily)

    • Group 3: Compound, High Dose (e.g., 30 mg/kg, oral gavage, daily)

    • Group 4: Positive Control (e.g., an established FGFR inhibitor, if available)

  • Treatment and Monitoring: Administer the compound or vehicle according to the defined schedule. Record tumor volumes and body weights 2-3 times per week. Monitor animal health daily, observing for signs of toxicity (e.g., >15% body weight loss, lethargy, ruffled fur).

  • Ethical Endpoints: Euthanize individual mice if:

    • Tumor volume exceeds 2000 mm³ (or 20 mm in any single dimension).[15]

    • The tumor becomes ulcerated.[16]

    • Body weight loss exceeds 20%.[11]

    • The animal shows signs of significant distress.[16][17] The study is concluded when tumors in the vehicle group reach the maximum allowable size.

  • Tissue Collection: At the endpoint, euthanize animals and excise tumors. Weigh the tumors and collect samples for pharmacodynamic analysis (flash-frozen in liquid nitrogen or fixed in formalin).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement by measuring the inhibition of FGFR signaling in tumor tissue.

Methodology:

  • Satellite Groups: Utilize separate groups of tumor-bearing mice (n=3 per time point) for PD analysis to avoid impacting the main efficacy study.

  • Dosing and Collection: Administer a single dose of vehicle or 4-Chloro-5-methoxy-1H-indazole. At specific time points post-dose (e.g., 2, 8, and 24 hours), euthanize the mice and immediately excise and flash-freeze the tumors.

  • Western Blot Analysis:

    • Homogenize tumor tissue and extract protein lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-FGFR (p-FGFR) , total FGFR, phospho-ERK (p-ERK) , total ERK, and a loading control (e.g., β-actin).[18]

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[12]

  • Data Interpretation: A significant reduction in the ratio of p-FGFR to total FGFR and p-ERK to total ERK in the compound-treated groups compared to the vehicle group confirms on-target activity.[19]

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation. Tumor Growth Inhibition (%TGI) is a standard metric for efficacy.

Calculation of %TGI: %TGI is calculated at the end of the study using the final tumor volumes: %TGI = [1 - (ΔT / ΔC)] x 100 Where:

  • ΔT = (Mean final tumor volume of treated group) - (Mean initial tumor volume of treated group)

  • ΔC = (Mean final tumor volume of control group) - (Mean initial tumor volume of control group)[1][3]

Table 1: Summary of Hypothetical Efficacy and Tolerability Data

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle Control 10 mL/kg, PO, QD1850 ± 210-+2.5 ± 1.5
Compound (Low Dose) 10 mg/kg, PO, QD950 ± 15051.4+1.0 ± 2.0
Compound (High Dose) 30 mg/kg, PO, QD420 ± 9581.7-3.5 ± 2.5
Positive Control 20 mg/kg, PO, QD510 ± 11076.6-4.0 ± 3.0
PO: Oral gavage; QD: Once daily; SEM: Standard Error of the Mean.

Section 5: Proposed Signaling Pathway and Mechanism of Action

4-Chloro-5-methoxy-1H-indazole is hypothesized to inhibit the catalytic activity of FGFR by competing with ATP in the kinase domain. This prevents receptor autophosphorylation and blocks the activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.

G cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway ligand FGF Ligand receptor FGFR Dimerization & Autophosphorylation ligand->receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k inhibitor 4-Chloro-5-methoxy-1H-indazole inhibitor->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk outcome Cell Proliferation, Survival, Angiogenesis erk->outcome akt AKT pi3k->akt mtor mTOR akt->mtor mtor->outcome

Caption: Proposed inhibition of the FGFR signaling pathway.

References

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Application Notes and Protocols for the Quantification of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4-Chloro-5-methoxy-1H-indazole, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical techniques in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory standards. The causality behind experimental choices is thoroughly explained to empower researchers and scientists to adapt and troubleshoot these methods effectively.

Introduction: The Significance of Quantifying 4-Chloro-5-methoxy-1H-indazole

4-Chloro-5-methoxy-1H-indazole belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their broad pharmacological activities.[1][2] Accurate quantification of this molecule is paramount throughout the drug development lifecycle, from synthesis and formulation to quality control and stability testing. The presence of a halogen (chloro) and a methoxy group on the indazole scaffold presents unique analytical challenges that necessitate the development of specific and sensitive quantification methods.

This guide is intended for researchers, analytical scientists, and drug development professionals, providing them with the necessary tools to implement robust analytical protocols. The methodologies detailed herein are designed to meet the stringent requirements of regulatory bodies, drawing upon the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Physicochemical Properties and Analytical Considerations

Before delving into specific analytical techniques, it is crucial to consider the physicochemical properties of 4-Chloro-5-methoxy-1H-indazole that will influence method development.

PropertyValue/InformationSource
Molecular FormulaC₈H₇ClN₂ON/A
Molecular Weight182.61 g/mol N/A
AppearanceLikely a solid at room temperature[8]
PolarityModerately polar due to the indazole ring, methoxy group, and chloro substituent.N/A
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.[9][10][11]
Thermal StabilityExpected to be thermally stable for GC analysis, but this should be experimentally verified.N/A
UV AbsorbanceThe aromatic indazole ring system will exhibit UV absorbance, making UV detection a viable option for HPLC.N/A

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds like 4-Chloro-5-methoxy-1H-indazole. The choice of a reversed-phase method is logical due to the compound's moderate polarity.

Rationale for Methodological Choices
  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar analytes. A C18 stationary phase is chosen for its hydrophobicity, which will provide good retention of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The addition of a small amount of acid, such as formic acid, can improve peak shape and reproducibility by ensuring consistent ionization of the analyte.

  • UV Detection: The conjugated aromatic system of the indazole ring is expected to have a strong UV absorbance, providing good sensitivity for quantification. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte, which needs to be determined experimentally.

Detailed HPLC Protocol

Objective: To quantify 4-Chloro-5-methoxy-1H-indazole in a drug substance or formulation.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, water, and formic acid

  • 4-Chloro-5-methoxy-1H-indazole reference standard

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 254 nm as a starting point)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the 4-Chloro-5-methoxy-1H-indazole reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 4-Chloro-5-methoxy-1H-indazole in the same solvent as the standards to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of 4-Chloro-5-methoxy-1H-indazole in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (as per ICH Q2(R2))

The following parameters should be evaluated to ensure the method is fit for its intended purpose.[3][4]

ParameterAcceptance Criteria
Specificity The peak for 4-Chloro-5-methoxy-1H-indazole should be well-resolved from any impurities or excipients.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy The recovery of the analyte spiked into a placebo should be within 98-102%.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD.
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 4-Chloro-5-methoxy-1H-indazole, GC-MS can provide both quantitative data and structural information for impurity identification.[12][13][14][15]

Rationale for Methodological Choices
  • Gas Chromatography: The analyte is expected to be sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column (e.g., HP-5MS) is a good starting point for the separation of aromatic compounds.[14]

  • Mass Spectrometric Detection: MS provides high selectivity and sensitivity. Operating in Selected Ion Monitoring (SIM) mode can further enhance sensitivity for quantitative analysis by monitoring specific ions of the analyte.[14] The characteristic isotopic pattern of chlorine can be used for confident identification.[12]

Detailed GC-MS Protocol

Objective: To quantify 4-Chloro-5-methoxy-1H-indazole and identify potential volatile impurities.

Instrumentation and Materials:

  • GC-MS system with a capillary column

  • Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity helium as the carrier gas

  • 4-Chloro-5-methoxy-1H-indazole reference standard

  • Suitable solvent (e.g., dichloromethane or ethyl acetate)

  • Autosampler vials with inserts

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-400) for impurity identification and SIM mode for quantification
SIM Ions To be determined from the full scan mass spectrum of the standard (e.g., molecular ion and major fragment ions)

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of 4-Chloro-5-methoxy-1H-indazole in a suitable volatile solvent (e.g., ethyl acetate) at concentrations appropriate for GC-MS analysis (typically in the ng/mL to µg/mL range).

    • Prepare samples by dissolving them in the same solvent to a concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples into the GC-MS system.

    • Acquire data in both full scan and SIM modes.

    • For quantification, construct a calibration curve using the peak areas of the selected ions from the SIM data.

    • For impurity identification, analyze the full scan data to obtain mass spectra of unknown peaks and compare them to spectral libraries.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For applications requiring very low detection limits, such as in bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard.[16][17][18][19] Its high selectivity and sensitivity allow for the quantification of analytes in complex matrices.

Rationale for Methodological Choices
  • Liquid Chromatography: The HPLC conditions described in Section 3 can be adapted for LC-MS/MS. A fast gradient is often used to reduce run times.

  • Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a precursor ion (typically the molecular ion of the analyte), its fragmentation, and the detection of a specific product ion. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and reduces background noise.

Detailed LC-MS/MS Protocol

Objective: To achieve highly sensitive and selective quantification of 4-Chloro-5-methoxy-1H-indazole.

Instrumentation and Materials:

  • LC-MS/MS system (triple quadrupole or equivalent)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • 4-Chloro-5-methoxy-1H-indazole reference standard

  • Internal standard (ideally, a stable isotope-labeled version of the analyte)

LC and MS/MS Conditions:

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Fast gradient (e.g., 5% B to 95% B in 2 minutes)
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), positive mode
SRM Transition To be optimized by infusing the standard. Precursor ion will likely be [M+H]⁺.
Collision Energy To be optimized for the specific SRM transition.

Procedure:

  • Method Optimization:

    • Infuse a solution of the reference standard into the mass spectrometer to determine the optimal precursor and product ions for the SRM transition, as well as the optimal collision energy.

  • Standard and Sample Preparation:

    • Prepare calibration standards and samples in a suitable solvent.

    • Add a fixed concentration of the internal standard to all standards and samples.

  • Analysis:

    • Inject the standards and samples into the LC-MS/MS system.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Quantify the analyte in the samples using this calibration curve.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Dilute Serial Dilution (Standards) Prep->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: General workflow for HPLC quantification.

GCMS_Workflow cluster_data_analysis Data Analysis start Prepare Standards & Samples in Volatile Solvent inject Inject into GC-MS start->inject separation GC Separation inject->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometric Detection ionization->detection full_scan Full Scan for Impurity ID detection->full_scan sim SIM for Quantification detection->sim

Caption: Workflow for GC-MS analysis.

Conclusion

The analytical methods presented in this guide provide a comprehensive toolkit for the quantification of 4-Chloro-5-methoxy-1H-indazole. The choice of technique—HPLC, GC-MS, or LC-MS/MS—will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By following the detailed protocols and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and defensible analytical data, thereby supporting the advancement of pharmaceutical development and ensuring product quality.

References

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Application Note: A High-Throughput Screening Protocol for Identifying Kinase Inhibitors Based on the 4-Chloro-5-methoxy-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-depressant properties.[1][2][3] Notably, many indazole derivatives have been identified as potent protein kinase inhibitors, a target class of immense therapeutic importance, particularly in oncology.[4][5] This application note presents a robust, validated methodology for the high-throughput screening (HTS) of chemical libraries to identify novel kinase inhibitors, using 4-Chloro-5-methoxy-1H-indazole as a representative compound of a promising chemical series. We describe a homogeneous, fluorescence polarization (FP)-based assay designed for reliability, scalability, and the accurate determination of inhibitor potency.

Introduction: The Rationale for Targeting Kinases with Indazole Analogs

Protein kinases constitute one of the most significant and "druggable" target families for modern drug discovery.[6] Their central role in signal transduction means that aberrant kinase activity is frequently implicated in a wide range of human diseases. The indazole heterocycle has proven to be a highly effective framework for developing kinase inhibitors.[4] For instance, molecular docking studies have suggested a strong binding affinity of certain indazole derivatives for Mitogen-Activated Protein Kinase 1 (MAPK1), a key component of cellular signaling pathways.[1]

This guide provides a comprehensive protocol for leveraging the potential of the 4-Chloro-5-methoxy-1H-indazole scaffold in an HTS campaign. The primary objective is to establish a self-validating experimental system capable of screening large compound libraries efficiently and identifying potent "hits" for further development.

Assay Principle: Fluorescence Polarization (FP) Competition Assay

To achieve high-throughput capacity while maintaining data quality, we employ a fluorescence polarization (FP) immunoassay.[7][8] This homogeneous technique, which requires no wash or separation steps, is exceptionally well-suited for HTS.[7][9]

The principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[8]

  • In the absence of inhibition: The target kinase phosphorylates a small, fluorescently labeled peptide substrate (the "tracer"). A large, phosphospecific antibody then binds to the phosphorylated tracer. This binding event dramatically slows the tracer's tumbling in solution, resulting in a high FP signal.

  • In the presence of an inhibitor: The inhibitor (e.g., 4-Chloro-5-methoxy-1H-indazole) binds to the kinase's active site, preventing phosphorylation of the tracer. The phosphospecific antibody cannot bind, leaving the small tracer to tumble rapidly. This results in a low FP signal.

The magnitude of the decrease in the FP signal is directly proportional to the inhibitory activity of the test compound.

G cluster_0 A) Active Kinase (No Inhibition) cluster_1 B) Inhibited Kinase Kinase_A Active Kinase PhosphoTracer_A Phosphorylated Tracer Kinase_A->PhosphoTracer_A Phosphorylates Tracer_A Fluorescent Tracer Tracer_A->Kinase_A ATP_A ATP ATP_A->Kinase_A Complex_A Large Complex (Slow Tumbling) PhosphoTracer_A->Complex_A Antibody_A Phospho-Specific Antibody Antibody_A->Complex_A Binds Result_A HIGH FP SIGNAL Complex_A->Result_A Inhibitor_B Inhibitor (Test Compound) Kinase_B Inactive Kinase Inhibitor_B->Kinase_B Binds & Inhibits Tracer_B Fluorescent Tracer Result_B LOW FP SIGNAL Tracer_B->Result_B Remains Unbound (Fast Tumbling) ATP_B ATP

Caption: Principle of the Kinase FP Inhibition Assay.

Materials and Equipment

Reagents:

  • Recombinant Human Kinase (e.g., MAPK1)

  • ATP, 10 mM stock in ultrapure water

  • Fluorescently-labeled peptide substrate (Tracer)

  • Phospho-specific antibody

  • 4-Chloro-5-methoxy-1H-indazole (Control Inhibitor)

  • Staurosporine (General Kinase Inhibitor Control)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay Buffer containing the phospho-specific antibody

  • DMSO (ACS Grade)

Equipment:

  • Microplate reader with FP capabilities (e.g., capable of 485 nm excitation and 535 nm emission)

  • Acoustic liquid handler or pin tool for low-volume compound dispensing

  • Automated multi-channel pipette or reagent dispenser

  • Low-volume, 384-well black microplates (e.g., Corning #3573)

  • Plate shaker/orbital mixer

Detailed Experimental Protocols

Protocol 1: Assay Development and Optimization

Causality: Before initiating an HTS campaign, it is critical to optimize assay parameters to ensure a robust signal window and sensitivity. The goal is to operate at conditions that are sensitive to inhibition, typically by using an ATP concentration at or near its Michaelis constant (Km) for the kinase.

  • Kinase Titration: Determine the optimal kinase concentration by titrating the enzyme against a fixed, excess concentration of tracer and ATP. The ideal concentration is the lowest amount of enzyme that yields a robust signal within the linear range of the reaction.

  • ATP Km Determination: Perform substrate-velocity experiments by varying the ATP concentration while keeping the kinase and tracer concentrations constant. Plot the reaction rate against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km. For the HTS, use an ATP concentration equal to the determined Km.

  • Tracer and Antibody Titration: Perform a crisscross titration to find the minimal concentrations of tracer and antibody that provide a stable and maximal FP signal window.

Protocol 2: High-Throughput Primary Screening Workflow

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

HTS_Workflow start Start: Prepare Reagent Stocks step1 Step 1: Compound Plating Dispense 100 nL of compounds, controls, and DMSO into assay plate start->step1 step2 Step 2: Kinase/ATP Addition Add 10 µL of 2X Kinase/ATP solution to all wells step1->step2 step3 Step 3: Kinase Reaction Incubate for 60 min at RT (Gentle shaking) step2->step3 step4 Step 4: Stop/Detection Add 10 µL of 2X Antibody/Tracer solution to all wells step3->step4 step5 Step 5: FP Development Incubate for 90 min at RT (Protected from light) step4->step5 step6 Step 6: Data Acquisition Read Fluorescence Polarization (mP) step5->step6 end End: Data Analysis (Z'-Factor, % Inhibition) step6->end

Caption: High-Throughput Screening (HTS) Workflow.

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds from the library (typically at 1 mM in DMSO) into wells of a 384-well plate. This results in a final screening concentration of 5 µM.

  • Control Allocation:

    • Negative Controls (0% Inhibition): Dispense 100 nL of pure DMSO (n=32 wells).

    • Positive Controls (100% Inhibition): Dispense 100 nL of a potent control inhibitor like Staurosporine (final concentration 10 µM) (n=32 wells).

  • Kinase Reaction Initiation: Add 10 µL of 2X Kinase/ATP solution (prepared in Assay Buffer) to all wells.

  • Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of 2X Stop/Detection Buffer containing the tracer and phosphospecific antibody to all wells.

  • FP Signal Development: Incubate the plates for 90 minutes at room temperature, protected from light, to allow the antibody-tracer binding to reach equilibrium.

  • Data Acquisition: Read the plates on a microplate reader in FP mode.

Protocol 3: Dose-Response and IC₅₀ Determination

Trustworthiness: Hits identified in the primary screen must be confirmed. A dose-response experiment validates the inhibitory activity and determines the compound's potency (IC₅₀), the concentration required to inhibit 50% of the kinase activity.[10][11]

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound (e.g., starting from 100 µM) in DMSO. Include 4-Chloro-5-methoxy-1H-indazole as a reference compound.

  • Assay Execution: Perform the kinase assay as described in Protocol 2, dispensing the serial dilutions of the compounds into the plate.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the high and low controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[12]

Data Analysis and Quality Control

The Z'-Factor: A Self-Validating Metric

The quality and robustness of an HTS assay are quantified by the Z'-factor.[13][14] This statistical parameter reflects the dynamic range of the signal and the data variation.[14]

Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., Staurosporine).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).

Interpretation: [15][16]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not viable for screening.

Hypothetical HTS Quality Control Data
ParameterPositive Control (Staurosporine)Negative Control (DMSO)
Signal (mP) 115320
Std. Deviation (σ) 815
Mean (μ) 115320
Calculated Z'-Factor \multicolumn{2}{c}{0.67 }

Based on the formula, the Z'-factor of 0.67 indicates a highly robust and reliable assay.

Hypothetical Dose-Response Data for 4-Chloro-5-methoxy-1H-indazole
Concentration (µM)% Inhibition
100.0098.5
33.3395.2
11.1189.1
3.7075.4
1.2351.2
0.4124.8
0.1410.1
0.053.5
0.021.2
0.010.5
Calculated IC₅₀ 1.21 µM

Discussion and Field-Proven Insights

  • Compound Interference: A known challenge in fluorescence-based assays is interference from library compounds that are intrinsically fluorescent or cause light scattering.[17] This can lead to false positives or negatives. To mitigate this, hits can be re-tested in a counter-screen without the kinase to identify compounds that directly affect the FP signal. Using far-red fluorescent tracers can also reduce interference, as fewer library compounds fluoresce at longer wavelengths.[17]

  • Mechanism of Action: This assay identifies compounds that inhibit kinase activity but does not elucidate the mechanism (e.g., ATP-competitive, allosteric). Follow-up biochemical and biophysical assays are required to characterize the binding mode of confirmed hits.

  • Solubility: Poor compound solubility can lead to aggregation, a common source of false positives. Visual inspection of assay plates and the inclusion of non-ionic detergents like Brij-35 in the assay buffer can help minimize this issue.

Conclusion

This application note provides a detailed, robust, and validated framework for conducting high-throughput screening for kinase inhibitors using 4-Chloro-5-methoxy-1H-indazole as a model scaffold. By implementing rigorous assay optimization, quality control via the Z'-factor, and a systematic hit confirmation strategy, researchers can confidently identify and prioritize novel and potent kinase inhibitors for further drug development. The described FP-based protocol is readily adaptable to various kinase targets, offering a powerful platform for accelerating discovery in this critical therapeutic area.

References

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Sources

Application Notes and Protocols for Studying Signal Transduction Pathways with 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole nucleus is a bicyclic heterocyclic aromatic organic compound that has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This structure is a key component in numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4] A significant portion of the therapeutic potential of indazole derivatives stems from their ability to function as kinase inhibitors.[5] Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction, regulating a vast number of cellular processes such as growth, proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[7]

The indazole core, with its ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, serves as an excellent starting point for the design of potent and selective inhibitors.[2] A number of indazole-based drugs, such as axitinib and pazopanib, have been approved for the treatment of various cancers, validating the importance of this scaffold in oncology.[5] This document provides detailed application notes and protocols for the use of a specific indazole derivative, 4-Chloro-5-methoxy-1H-indazole , in the study of signal transduction pathways. While this specific molecule is presented here as a research compound, the principles and methods described are broadly applicable to the investigation of other novel small molecule kinase inhibitors.

Hypothesized Mechanism of Action: Inhibition of the MAPK/ERK Pathway

Based on the established role of indazole derivatives as kinase inhibitors, we hypothesize that 4-Chloro-5-methoxy-1H-indazole acts as an inhibitor of a key kinase within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway is a highly conserved signaling pathway that transduces extracellular signals to intracellular responses, playing a central role in cell proliferation, differentiation, and survival.[8] A core component of this pathway is the ERK (Extracellular signal-regulated kinase) cascade.

For the purpose of this guide, we will posit that 4-Chloro-5-methoxy-1H-indazole specifically targets an upstream kinase in this pathway, such as MEK1 (also known as MAP2K1), thereby preventing the phosphorylation and subsequent activation of ERK1/2.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor 4-Chloro-5-methoxy-1H-indazole Inhibitor->MEK Inhibition

Caption: Hypothesized mechanism of 4-Chloro-5-methoxy-1H-indazole in the MAPK/ERK pathway.

Experimental Protocols

The following protocols provide a framework for characterizing the effects of 4-Chloro-5-methoxy-1H-indazole on cell viability and its ability to inhibit the MAPK/ERK signaling pathway.

Preparation of 4-Chloro-5-methoxy-1H-indazole Stock Solution

The solubility and stability of the compound are critical for obtaining reliable and reproducible results. It is recommended to perform initial solubility tests in common laboratory solvents.

Materials:

  • 4-Chloro-5-methoxy-1H-indazole (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of 4-Chloro-5-methoxy-1H-indazole by dissolving the appropriate amount of powder in 100% DMSO.

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations immediately before use. The final DMSO concentration in the cell culture should be kept below 0.5% to minimize solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9] This assay is crucial for determining the cytotoxic or cytostatic effects of the compound and for selecting appropriate concentrations for subsequent mechanism-of-action studies.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, or another line with a constitutively active MAPK pathway)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-Chloro-5-methoxy-1H-indazole stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of 4-Chloro-5-methoxy-1H-indazole in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Gently pipette up and down to ensure complete dissolution of the formazan.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Hypothetical IC50 Values

Cell Line4-Chloro-5-methoxy-1H-indazole IC50 (µM)
A5495.2
MCF-78.9
HCT1163.7
Western Blot Analysis of ERK Phosphorylation

To validate the hypothesized mechanism of action, Western blotting can be used to measure the levels of phosphorylated ERK (p-ERK) and total ERK in cells treated with 4-Chloro-5-methoxy-1H-indazole.[11][12] A decrease in the ratio of p-ERK to total ERK would indicate inhibition of the MAPK/ERK pathway.

Materials:

  • Human cancer cell line

  • 6-well cell culture plates

  • 4-Chloro-5-methoxy-1H-indazole

  • Growth factor (e.g., EGF) to stimulate the MAPK pathway (if the basal activity is low)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of 4-Chloro-5-methoxy-1H-indazole (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • If necessary, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for the last 15-30 minutes of the compound treatment to induce robust ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[11]

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[14] Alternatively, a parallel blot can be run for total ERK1/2.

  • Quantify the band intensities using image analysis software and calculate the ratio of p-ERK to total ERK for each treatment condition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection A Seed Cells B Treat with Compound A->B C Stimulate (optional) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Transfer F->G H Blocking G->H I Primary Antibody (anti-p-ERK) H->I J Secondary Antibody I->J K Detection J->K L Stripping & Re-probing (anti-total-ERK) K->L M Data Analysis L->M

Caption: A typical workflow for Western blot analysis of ERK phosphorylation.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The MTT assay provides a clear quantitative measure of the compound's effect on cell viability, which is essential for interpreting the results of the Western blot. The Western blot protocol includes the crucial step of normalizing the phosphorylated protein levels to the total protein levels, ensuring that any observed decrease in phosphorylation is due to the inhibitory activity of the compound and not a result of decreased overall protein expression or cell death. Consistent and dose-dependent effects across multiple experiments and in different cell lines will further strengthen the trustworthiness of the findings.

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  • Guo, Y. L., et al. (2006). Activation of the ERK1/2 mitogen-activated protein kinase cascade by dentin matrix protein 1 promotes osteoblast differentiation. Journal of Biological Chemistry, 281(42), 31871-31879. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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Application Notes and Protocols for 4-Chloro-5-methoxy-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development. Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds ("fragments") that exhibit weak but efficient binding to a biological target.[1] These initial "hits" are then optimized into potent lead compounds through a structure-guided process. The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibition.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for FBDD campaigns.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-5-methoxy-1H-indazole as a strategic fragment in FBDD campaigns, with a particular focus on protein kinase targets. We will delve into the rationale behind its selection, provide detailed, field-proven protocols for its screening and validation, and outline a logical workflow for its evolution from a fragment hit to a lead compound.

Physicochemical Properties of 4-Chloro-5-methoxy-1H-indazole

The selection of fragments for a screening library is a critical first step. Ideal fragments adhere to the "Rule of Three," which provides guidelines for molecular weight, lipophilicity, and hydrogen bonding potential. 4-Chloro-5-methoxy-1H-indazole is an exemplary fragment that aligns well with these principles.

PropertyValueSignificance in FBDD
Molecular Formula C₈H₇ClN₂OLow molecular weight allows for efficient exploration of chemical space and provides ample opportunity for subsequent optimization.
Molecular Weight 182.61 g/mol Adheres to the "Rule of Three" (MW < 300 Da), ensuring it is a true fragment.
XLogP3-AA ~2.0-2.5An appropriate measure of lipophilicity (LogP < 3) balances solubility with the ability to engage in hydrophobic interactions within a binding pocket.
Hydrogen Bond Donors 1 (N-H of indazole)Provides a key interaction point, often with the hinge region of kinases.
Hydrogen Bond Acceptors 2 (N of indazole, methoxy oxygen)Offers additional opportunities for directed interactions with the protein target.
Topological Polar Surface Area ~35-45 ŲContributes to good cell permeability and oral bioavailability in later-stage compounds.

Table 1: Physicochemical properties of 4-Chloro-5-methoxy-1H-indazole and their relevance in FBDD.

The 4-chloro and 5-methoxy substituents on the indazole core provide valuable vectors for chemical elaboration. The chlorine atom can be displaced or used to modulate electronic properties, while the methoxy group can be modified to explore different pockets and improve physicochemical properties.

The FBDD Workflow: A Phased Approach

A successful FBDD campaign is a multi-stage process that begins with the screening of a fragment library and progresses through hit validation and optimization. The following diagram illustrates a typical workflow for the application of 4-Chloro-5-methoxy-1H-indazole.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (e.g., SPR, TSA, STD-NMR) B Primary Hit List A->B Identify Binders C Orthogonal Biophysical Assay (e.g., if SPR was primary, use TSA or NMR) B->C Validate Hits D Biochemical Assay (e.g., Kinase Activity Assay) C->D Confirm Functional Activity E X-ray Crystallography D->E Determine Binding Mode F Structure-Guided Design E->F Inform Chemistry G Synthesis of Analogues F->G Propose Modifications H Iterative SAR Analysis G->H Test New Compounds H->F Refine Design

Caption: FBDD workflow for 4-Chloro-5-methoxy-1H-indazole.

Phase 1: Hit Identification - Primary Screening Protocols

The initial screening of a fragment library aims to identify compounds that bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required. Below are detailed protocols for three commonly used primary screening methods.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects changes in refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.

Rationale: SPR is highly sensitive to the binding of low-molecular-weight fragments and can provide initial estimates of binding affinity and kinetics.[2]

Step-by-Step Protocol:

  • Protein Immobilization:

    • Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to medium immobilization density (e.g., 2000-5000 RU) to minimize mass transport effects.

    • Use a reference flow cell, either blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a stock solution of 4-Chloro-5-methoxy-1H-indazole in 100% DMSO (e.g., 10 mM).

    • Prepare a dilution series of the fragment in running buffer (e.g., PBS with 0.05% P20 and 1-2% DMSO). A typical concentration range for fragment screening is 10 µM to 500 µM.

  • Screening Assay:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only injections (with matched DMSO concentration) for double referencing.

  • Data Analysis:

    • Process the sensorgrams by subtracting the reference flow cell data and the buffer-only injection data.

    • A significant increase in response units (RU) during the association phase that returns to baseline during dissociation is indicative of a binding event.

    • For hits, perform a dose-response analysis to determine the equilibrium dissociation constant (KD).

Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm.

Rationale: TSA is a high-throughput, low-cost method for identifying fragment hits.[3] A significant thermal shift is a strong indicator of a direct binding event.

Step-by-Step Protocol:

  • Reaction Mixture Preparation:

    • In a 96- or 384-well PCR plate, prepare a master mix containing the target kinase (e.g., 2 µM), a fluorescent dye (e.g., SYPRO Orange at 5x concentration), and the assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Addition:

    • Add 4-Chloro-5-methoxy-1H-indazole from a DMSO stock to the reaction mixture to a final concentration of, for example, 200 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 2%).

    • Include a "protein + dye + DMSO" control (no fragment) and a "known binder" positive control.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A hit is identified by a significant positive shift in Tm (ΔTm) compared to the DMSO control (e.g., ΔTm > 2 °C).

Protocol 3: Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a ligand-observed NMR technique that identifies binders by detecting the transfer of saturation from the protein to the ligand.

Rationale: STD-NMR is highly sensitive for detecting weak binders and can provide information about which part of the fragment is in close contact with the protein.[4]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the target kinase (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Add 4-Chloro-5-methoxy-1H-indazole to the protein solution to a final concentration of, for example, 1 mM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment.

    • Perform the STD-NMR experiment by acquiring two spectra: one with on-resonance saturation of the protein signals (e.g., at -1 ppm) and one with off-resonance saturation (e.g., at 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the protons of 4-Chloro-5-methoxy-1H-indazole confirms binding.

    • The relative intensities of the STD signals can provide insights into the binding epitope of the fragment.

Phase 2: Hit Validation - Ensuring True Positives

A critical step in FBDD is to validate the primary hits to eliminate false positives and to confirm that the binding event translates to a functional effect.

Hit_Validation A Primary Hit from SPR, TSA, or NMR B Orthogonal Biophysical Assay (e.g., ITC or a different primary method) A->B Confirms direct binding C Biochemical Functional Assay (e.g., Kinase Activity Assay) B->C Confirms functional effect D Structural Biology (X-ray Crystallography) C->D Provides structural basis E Validated Hit for Optimization D->E High-quality starting point

Caption: Hit validation and characterization workflow.

Protocol 4: Biochemical Kinase Assay

This protocol determines if the binding of 4-Chloro-5-methoxy-1H-indazole to the target kinase results in the inhibition of its catalytic activity.

Rationale: A functional assay is essential to confirm that the fragment is not binding to a non-functional (allosteric) site in a non-productive manner.

Step-by-Step Protocol:

  • Reaction Setup (384-well plate):

    • Add the test compound (4-Chloro-5-methoxy-1H-indazole, typically at a high concentration, e.g., 100-500 µM) or DMSO control to the wells.

    • Add the kinase solution and incubate for 15-30 minutes to allow for binding.[5]

  • Initiate Kinase Reaction:

    • Add a reaction mixture containing the kinase substrate (a peptide or protein) and ATP to initiate the phosphorylation reaction.[5] The ATP concentration should be at or near its Km value.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature or 30 °C.

  • Detect Phosphorylation:

    • Stop the reaction and detect the amount of phosphorylated product. This can be done using various methods, such as:

      • LanthaScreen™ TR-FRET: Add a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. Phosphorylation brings the donor (terbium) and acceptor (fluorescein) into proximity, generating a FRET signal.[6]

      • ADP-Glo™: Measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity relative to the DMSO control. A significant reduction in signal indicates that the fragment is an inhibitor.

    • If inhibition is observed, perform a dose-response curve to determine the IC₅₀ value.

Protocol 5: X-ray Crystallography for Structural Characterization

Determining the crystal structure of the target protein in complex with the fragment provides invaluable information for the hit-to-lead optimization phase.

Rationale: A high-resolution crystal structure reveals the precise binding mode of the fragment, the key interactions it makes with the protein, and the available vectors for chemical modification.[7]

Step-by-Step Protocol:

  • Protein Crystallization:

    • Generate high-quality crystals of the apo-protein (protein without any ligand) using vapor diffusion (hanging or sitting drop) methods.

  • Fragment Soaking:

    • Prepare a solution of 4-Chloro-5-methoxy-1H-indazole in a cryoprotectant-containing buffer at a high concentration (e.g., 1-10 mM).

    • Transfer the apo-protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.[7]

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure using molecular replacement with the apo-structure as a search model.

    • Carefully inspect the electron density maps to confirm the presence and determine the orientation of the bound fragment.

  • Structural Analysis:

    • Analyze the protein-fragment interactions (hydrogen bonds, hydrophobic contacts, etc.).

    • Identify potential vectors for fragment growing or linking to improve affinity and selectivity.

Phase 3: Hit-to-Lead Optimization

With a validated and structurally characterized hit, the focus shifts to medicinal chemistry efforts to increase potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) by Catalogue: An initial and cost-effective strategy is to screen commercially available analogues of 4-Chloro-5-methoxy-1H-indazole. This can rapidly provide initial SAR data. For example, exploring variations at the 4- and 5-positions can reveal the tolerance for different substituents.

Fragment Growing: Guided by the crystal structure, chemists can design and synthesize new molecules that extend from the fragment to engage with nearby pockets in the binding site. For instance, if the 5-methoxy group is pointing towards a hydrophobic pocket, it could be extended with a larger alkyl or aryl group.

Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

Conclusion

4-Chloro-5-methoxy-1H-indazole represents a high-quality, strategically designed fragment for FBDD campaigns, particularly against the therapeutically important class of protein kinases. Its favorable physicochemical properties and the privileged nature of the indazole scaffold make it an excellent starting point for drug discovery. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-guided optimization, researchers can effectively leverage this fragment to develop novel and potent lead compounds. The detailed protocols provided herein offer a practical guide to initiating and progressing an FBDD project with 4-Chloro-5-methoxy-1H-indazole, ultimately accelerating the path toward new medicines.

References

  • Wu, W. -L.; Burnett, D. A.; Spring, R.; Greenlee, W. J.; Smith, M.; Favreau, L.; Fawzi, A.; Zhang, H.; Lachowicz, J. E. J. Med. Chem. 2005, 48, 680–693.
  • Bamborough, P.; Angell, R. M.; Bhamra, I.; Brown, D.; Bull, J.; Christopher, J. A.; Cooper, A. W. J.; Fazal, L. H.; Giordano, I.; Hind, L.; et al. Bioorg. Med. Chem. Lett. 2007, 17, 4363–4368.
  • Hayakawa, M.; Kaizawa, H.; Moritomo, H.; Koizumi, T.; Ohishi, T.; Okada, M.; Ohta, M.; Tsukamoto, S. -i.; Parker, P.; Workman, P.; et al. Bioorg. Med. Chem. Lett. 2006, 14, 6847–6858.
  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy.
  • Neumann, T., Junker, H. D., Schmidt, K., & Sekul, R. (2007). SPR-based fragment screening: advantages and applications. Current topics in medicinal chemistry, 7(16), 1630–1642.
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • Blundell, T. L., & Patel, S. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 39.
  • Elkamhawy, A., Park, J. E., & Hassan, A. H. E. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & medicinal chemistry, 47, 116437.
  • Chang, Y. T., Lin, C. T., & Chen, Y. F. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 122, 647–658.
  • Zuercher, W. J., & Willson, T. M. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 209–213.
  • Gaikwad, M. V., Gaikwad, S. V., & Gavade, S. A. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 4(1), 12-19.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Kirsch, P. (2019). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. In Medicinal Chemistry in Drug Discovery (pp. 1-38).
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors. Retrieved from [Link]

  • Harner, M. J., Fesik, S. W., & Hajduk, P. J. (2013). Fragment-based screening by protein-detected NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 929, 219–239.
  • Structural Genomics Consortium. (n.d.). Crystal Structure of BMP-2-inducible kinase in complex with an Indazole inhibitor. Retrieved from [Link]

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Application Note & Protocol: A Multi-Assay Approach for Assessing the Cytotoxicity of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Your Senior Application Scientist

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] The novel compound, 4-Chloro-5-methoxy-1H-indazole, belongs to this promising class of molecules. As with any potential therapeutic agent, a thorough evaluation of its cytotoxic profile is a critical first step in the drug development process.[4] This document provides a detailed, multi-assay protocol for researchers, scientists, and drug development professionals to comprehensively assess the in vitro cytotoxicity of 4-Chloro-5-methoxy-1H-indazole.

This guide moves beyond a simple recitation of steps, delving into the rationale behind the experimental design to ensure robust and reliable data. We will employ a two-pronged approach to not only quantify cell death but also to begin to understand the underlying mechanism of toxicity. Specifically, we will detail protocols for:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity.

  • Caspase-3 Activity Assay: To investigate the induction of apoptosis.

By integrating data from these distinct assays, researchers can build a comprehensive cytotoxicity profile of 4-Chloro-5-methoxy-1H-indazole.

Foundational Knowledge: Choosing the Right Assays

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. Therefore, a multi-assay approach is essential for a comprehensive understanding.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[5][6] The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

  • LDH Assay: This enzymatic assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9] Extracellular LDH activity in the culture medium is a reliable indicator of cell lysis and cytotoxicity.[9][10] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.[11]

  • Caspase-3 Activity Assay: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[12] Caspase-3 is a key effector caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[12] Measuring the activity of caspase-3 provides a specific indication of whether the compound induces programmed cell death.[13]

Experimental Workflow

The overall experimental workflow is designed to be logical and efficient, allowing for the collection of multiple data points from a single experiment.

Figure 1: A generalized workflow for assessing the cytotoxicity of 4-Chloro-5-methoxy-1H-indazole.

Materials and Reagents

  • Compound: 4-Chloro-5-methoxy-1H-indazole (Ensure high purity)

  • Cell Lines: A panel of cell lines is recommended. For initial screening, a common cancer cell line (e.g., HeLa, A549) and a normal fibroblast cell line (e.g., MRC-5, WI-38) should be used to assess for any cancer-specific cytotoxicity.[14]

  • Cell Culture Media: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO): For dissolving the compound.

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer for MTT: (e.g., 10% SDS in 0.01 M HCl)

  • LDH Assay Kit: (Commercially available kits are recommended, e.g., from Thermo Fisher Scientific, Promega, or Sigma-Aldrich)

  • Caspase-3 Assay Kit: (Commercially available kits are recommended, e.g., from Cell Signaling Technology, Abcam, or MP Biomedicals)[12][13]

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipettes

  • Microplate reader

Detailed Protocols

Cell Culture and Seeding
  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain them in the exponential growth phase.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of media).

    • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of 4-Chloro-5-methoxy-1H-indazole in DMSO (e.g., 10 mM). Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Treatment:

    • Remove the old medium from the 96-well plates.

    • Add 100 µL of the working solutions of the compound to the respective wells.

    • Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

MTT Assay Protocol[19]
  • At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[15]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[15]

  • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol[10][20]
  • At the end of the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

Caspase-3 Activity Assay Protocol[15][21]
  • At the end of the incubation period, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a supplied lysis buffer directly to the wells.

  • Transfer the cell lysates to a new 96-well plate (if required by the kit).

  • Prepare the caspase-3 substrate reaction solution as per the kit's instructions. This often involves a fluorogenic or colorimetric substrate like DEVD-pNA or Ac-DEVD-AMC.[12][13]

  • Add the reaction solution to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.

Data Analysis and Interpretation

Calculations
  • MTT Assay (Cell Viability):

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • LDH Assay (% Cytotoxicity):

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] * 100

      • Spontaneous LDH release: Supernatant from untreated cells.

      • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

  • Caspase-3 Activity:

    • Results are often expressed as fold-increase in activity compared to the vehicle control.

    • Fold Increase = (Reading of Treated Cells / Reading of Vehicle Control)

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity. It is the concentration of the compound that reduces cell viability by 50%. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

Cell LineAssayTime Point (hours)IC50 (µM)Max Inhibition/Activation
HeLa MTT2478.592%
4845.295%
7221.898%
LDH4852.185%
Caspase-324-3.5-fold increase
MRC-5 MTT24> 10025%
4889.745%
7265.460%
LDH48> 10015%
Caspase-324-1.2-fold increase

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results: A Mechanistic Hypothesis

By comparing the results from the different assays, a preliminary hypothesis about the mechanism of cytotoxicity can be formed.

G cluster_compound Initiating Event cluster_pathways Potential Cellular Responses cluster_assays Assay Readouts Compound {4-Chloro-5-methoxy-1H-indazole} Apoptosis Apoptosis Pathway (Programmed Cell Death) Compound->Apoptosis Induces Necrosis Necrosis/Necroptosis (Uncontrolled Cell Death) Compound->Necrosis Induces Cytostasis Cytostatic Effect (Inhibition of Proliferation) Compound->Cytostasis Induces Caspase_Activation {Caspase-3 Activation (Caspase-3 Assay)} Apoptosis->Caspase_Activation Metabolic_Decline {Metabolic Decline (MTT Assay)} Apoptosis->Metabolic_Decline Membrane_Damage {Membrane Damage (LDH Assay)} Necrosis->Membrane_Damage Necrosis->Metabolic_Decline Cytostasis->Metabolic_Decline

Figure 2: Potential mechanisms of cytotoxicity and their corresponding assay readouts.

  • Scenario 1: Apoptotic Induction: A significant increase in caspase-3 activity, coupled with a decrease in cell viability (MTT) and a delayed increase in LDH release (secondary necrosis), would suggest that 4-Chloro-5-methoxy-1H-indazole induces apoptosis.

  • Scenario 2: Primary Necrosis: A rapid and significant increase in LDH release without a corresponding early increase in caspase-3 activity would point towards a necrotic mode of cell death.

  • Scenario 3: Cytostatic Effects: A decrease in cell viability (MTT) without a significant increase in LDH release or caspase-3 activity might indicate that the compound is cytostatic, meaning it inhibits cell proliferation rather than directly killing the cells.[16]

Conclusion

This application note provides a robust and comprehensive framework for the initial cytotoxic evaluation of 4-Chloro-5-methoxy-1H-indazole. By employing a multi-assay approach, researchers can obtain reliable and detailed information on the compound's potency and potential mechanism of action. This data is crucial for making informed decisions in the early stages of the drug discovery and development pipeline.

References

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Chicha, H., et al. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1632. [Link]

  • El-Sayed, N. N. E., et al. (2011). Synthesis, reactions and biological activity of some new 1,3,4-oxadiazole- and 1,2,4-triazole-3-sulfonamide derivatives. Journal of the Brazilian Chemical Society, 22, 1696-1706. [Link]

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  • Al-Ostoot, F. H., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(1), 249. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646-5660. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As your dedicated application scientist, I will provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.

Section 1: Overview of the Synthetic Strategy

The most common and reliable route to substituted 1H-indazoles of this class is the Davis-Beirut reaction, which involves the intramolecular cyclization of an N-acetylated o-toluidine derivative. This guide will focus on this pathway, starting from the logical precursor, 3-Chloro-5-methoxy-2-methylaniline.

The overall transformation involves three key stages:

  • N-Acetylation: Protection of the aniline nitrogen to direct the subsequent cyclization.

  • Diazotization & Cyclization: Formation of a diazonium intermediate followed by in-situ ring closure.

  • Deacetylation (Hydrolysis): Removal of the acetyl group to yield the final 1H-indazole.

Below is a high-level workflow of the entire process.

G cluster_0 Synthesis Workflow for 4-Chloro-5-methoxy-1H-indazole A Start: 3-Chloro-5-methoxy- 2-methylaniline B Step 1: N-Acetylation (Acetic Anhydride) A->B C Intermediate: N-Acetyl- (3-chloro-5-methoxy-2-methylphenyl)acetamide B->C D Step 2: Diazotization & Cyclization (Alkyl Nitrite) C->D E Intermediate: N-Acetyl- 4-chloro-5-methoxy-1H-indazole D->E F Step 3: Hydrolysis (Base, e.g., NaOH or LiOH) E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I Final Product: 4-Chloro-5-methoxy-1H-indazole H->I

Caption: General workflow for the synthesis of 4-Chloro-5-methoxy-1H-indazole.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is very low (<40%). Where should I start troubleshooting?

A1: Low yield is the most frequent complaint and typically points to issues in the Diazotization & Cyclization (Step 2) . This step is the most sensitive part of the entire sequence.

Expertise & Experience: The core of this reaction is the formation of a diazonium salt from the N-acetylated aniline, which then undergoes intramolecular cyclization. This diazonium intermediate is highly reactive and thermally unstable. The primary cause of low yield is the decomposition of this intermediate before it can cyclize.

Causality & Solution:

  • Temperature Control is Critical: The diazotization reaction is exothermic. If the temperature rises above 5-10 °C, the diazonium salt will rapidly decompose into undesired phenolic byproducts and release nitrogen gas, leading to a dark, tarry reaction mixture and poor yield.

    • Action: Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Add the alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) dropwise over an extended period (e.g., 30-60 minutes) to control the exotherm.[1][2]

  • Purity of Alkyl Nitrite: Old or improperly stored alkyl nitrites can degrade, leading to incomplete diazotization.

    • Action: Use a freshly opened bottle of the alkyl nitrite or distill it before use. An improved procedure specifically highlights the benefit of using freshly prepared tert-butyl nitrite for higher efficiency.[2]

Trustworthiness (Self-Validation): A well-controlled reaction should maintain a light orange to reddish color. The formation of a dark brown or black tar is a clear indicator of diazonium decomposition and a compromised yield.

Q2: My TLC shows multiple spots after the cyclization step, and the crude product is a dark oil instead of a solid. What's happening?

A2: This indicates the formation of significant side products. The most likely culprits are incomplete acetylation, diazonium decomposition byproducts, or regioisomers.

Expertise & Experience:

  • Incomplete Acetylation: If the initial N-acetylation is not driven to completion, the unreacted starting aniline can undergo its own set of side reactions during the diazotization step, leading to a complex mixture.

  • Phenolic Impurities: As mentioned in A1, thermal decomposition of the diazonium intermediate generates phenolic compounds. These are often dark-colored and can make purification difficult.

  • Oxidative Side Products: The reaction conditions can sometimes lead to minor oxidative side products, further complicating the product mixture.

Causality & Solution:

  • Ensure Complete Acetylation: Before moving to the cyclization step, confirm the complete consumption of the starting aniline via TLC. If the reaction stalls, consider slightly increasing the amount of acetic anhydride or extending the reaction time.[1]

  • Rigorous Temperature Control: Reiterate the importance of maintaining 0-5 °C during the nitrite addition. This is the single most effective way to prevent the formation of phenolic impurities.

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes minimize oxidative side products, resulting in a cleaner reaction profile.

Q3: The final hydrolysis step to remove the acetyl group is slow or incomplete. How can I improve it?

A3: Incomplete hydrolysis is usually a matter of base strength, solvent, or reaction time.

Expertise & Experience: The N-acetyl group on the indazole ring is relatively stable. While strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are effective, the reaction can be biphasic (solid organic in an aqueous solution), leading to slow kinetics.

Causality & Solution:

  • Improve Solubility: The use of a co-solvent is highly effective. Adding tetrahydrofuran (THF) to the aqueous base solution helps to dissolve the N-acetylated indazole intermediate, creating a more homogenous reaction mixture and accelerating the hydrolysis.[1][2]

  • Sufficient Base and Time: Ensure you are using a significant excess of the base (e.g., 5-7 equivalents) to drive the reaction to completion. Monitor the reaction by TLC until the starting material spot has completely disappeared. This can take several hours, even at room temperature or 0 °C.[1]

Trustworthiness (Self-Validation): The N-acetylated intermediate and the final product have distinctly different polarities. A simple TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) will clearly show the conversion of the higher Rf starting material to the lower Rf product.

Section 3: Key Parameter Optimization

For researchers aiming for process optimization and scale-up, focusing on the following parameters will yield the most significant improvements.

G cluster_params Key Control Parameters center Yield & Purity Optimization Temp Temperature Control (0-5 °C for Diazotization) center->Temp Prevents Decomposition Reagent Reagent Quality (Fresh Alkyl Nitrite) center->Reagent Ensures Complete Reaction Solvent Solvent System (Co-solvent for Hydrolysis) center->Solvent Improves Reaction Rate Stoich Stoichiometry (Base for Hydrolysis) center->Stoich Drives to Completion

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Technical Support Center: Troubleshooting Low Solubility of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Chloro-5-methoxy-1H-indazole and related poorly soluble small molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges in aqueous buffers. Our goal is to provide a logical, scientifically-grounded framework to diagnose and solve these issues, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the Root Cause - Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of the molecule you are working with. 4-Chloro-5-methoxy-1H-indazole belongs to the indazole class of heterocyclic compounds, which are common scaffolds for kinase inhibitors and other drug candidates.[1][2] Their rigid, aromatic structure often leads to low aqueous solubility.

Q1: What are the key properties of 4-Chloro-5-methoxy-1H-indazole that dictate its solubility?

A1: The solubility of this compound is governed by a combination of its lipophilicity (tendency to dissolve in fats/oils) and its acid/base properties.

  • Acid-Base Chemistry (pKa): The indazole ring contains nitrogen atoms that can be protonated or deprotonated. The parent indazole molecule is amphoteric, meaning it can act as both a weak acid and a weak base.[4]

    • As a Weak Base: One of the pyrazole nitrogens can accept a proton (H+) in an acidic solution, forming a positively charged, and therefore more water-soluble, indazolium cation. The pKa for this equilibrium in the parent indazole is approximately 1.04.[4][5]

    • As a Weak Acid: The N-H proton on the pyrazole ring can be removed under strongly basic conditions (pKa ~13.86), forming an anion.[4]

For practical purposes in biological buffers (typically pH 6-8), the weakly basic nature is the most important property to leverage . By lowering the pH of the buffer, we can increase the proportion of the protonated, more soluble form of the molecule.[6][7][8]

Property Predicted Value / Characteristic Impact on Aqueous Solubility
Molecular Structure Fused aromatic ringsHigh crystal lattice energy, hydrophobic surface. Decreases solubility.
LogP (inferred) > 1.5Hydrophobic. Prefers organic environments. Decreases solubility.
Primary pKa (inferred) ~1-2 (Weak Base)Can be protonated at low pH to form a soluble salt. Solubility is pH-dependent.
Hydrogen Bonding Contains one H-bond donor (N-H) and acceptor sites (N, O)Allows for some interaction with water, but this is outweighed by the large hydrophobic scaffold.

Section 2: Foundational Troubleshooting Workflow

Q2: I've added my compound to the buffer and see particles, or the solution is cloudy. What is my first step?

A2: Do not proceed with your experiment. The presence of solid material means the compound is not fully dissolved, which will lead to inaccurate concentration and unreliable results.[9] Follow this initial diagnostic workflow.

G start Observation: Particles or cloudiness in buffer check_calc Step 1: Verify Calculations - Correct molecular weight? - Correct buffer volume? - Correct mass of compound? start->check_calc is_calc_ok Calculations Correct? check_calc->is_calc_ok fix_calc Correct the error and remake the solution. is_calc_ok->fix_calc No start_sol Step 2: Assess Dissolution Method - Did you start from a concentrated organic stock solution (e.g., DMSO)? is_calc_ok->start_sol Yes is_direct Direct addition to buffer? start_sol->is_direct bad_practice STOP: Direct addition of hydrophobic solids to buffer is highly inefficient. Proceed to Q3 to prepare a proper stock. is_direct->bad_practice Yes good_practice Good. Dilution from a stock is the correct procedure. The issue is likely thermodynamic insolubility. Proceed to Section 3. is_direct->good_practice No

Caption: Initial Diagnostic Workflow.
Q3: How should I prepare a stock solution of 4-Chloro-5-methoxy-1H-indazole?

A3: Preparing a concentrated stock solution in a suitable organic solvent is the mandatory first step for any poorly soluble compound. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Preparation: Weigh out the required amount of 4-Chloro-5-methoxy-1H-indazole (MW = 182.6 g/mol ) in a sterile, appropriate vial (e.g., amber glass).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but be cautious of potential compound degradation with excessive heat.

  • Verification: Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be perfectly clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic (absorbs water from the air), which can cause your compound to precipitate over time in the stock vial.[9] Aliquoting prevents contamination and degradation of your main stock.

Section 3: Systematic Solubility Optimization

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I fix this?

A4: This is a common phenomenon called "crashing out." It occurs because the compound, while soluble in the DMSO stock, is not soluble in the final aqueous environment. The key is to modify the final aqueous buffer to make it more hospitable to the compound. We will approach this systematically.

G start Problem: Precipitation upon dilution of DMSO stock into aqueous buffer. ph_mod Strategy 1: pH Modification (See Q5) Lower buffer pH to < 6. Is the compound soluble? start->ph_mod cosolvent Strategy 2: Co-solvent Addition (See Q6) Add 1-5% of a co-solvent (e.g., Ethanol, PEG-400) to the buffer. Is the compound soluble? ph_mod->cosolvent No success Solution is Clear: Proceed with Experiment (and use identical buffer as control) ph_mod->success Yes physical Strategy 3: Physical Methods Apply sonication or gentle heat to the final diluted solution to overcome kinetic barriers to dissolution. cosolvent->physical No cosolvent->success Yes physical->success Yes fail Still Insoluble: Consider Advanced Options (See Q7) physical->fail No

Caption: Systematic Solubility Optimization Workflow.
Q5: How does pH affect the solubility of this compound, and how can I use it to my advantage?

A5: As established, 4-Chloro-5-methoxy-1H-indazole is a weak base. In acidic solutions, it becomes protonated, forming a charged salt that is significantly more soluble in water.[10][11] Therefore, lowering the pH of your buffer is the most effective first strategy.

Protocol: pH Optimization Study

  • Prepare Buffers: Prepare a set of your desired physiological buffer (e.g., PBS, HEPES, Tris) at various pH values. Good starting points are pH 7.4 (neutral control), pH 6.5, pH 6.0, and pH 5.5.

  • Dilution: Add a small aliquot of your DMSO stock solution to each buffer to achieve your final target concentration. Ensure the final DMSO concentration is consistent across all samples and is at a level compatible with your assay (typically ≤1%).

  • Observation: Vortex each sample and let it equilibrate at room temperature for 15-30 minutes. Visually inspect for precipitation.

  • Analysis: If solubility is improved at lower pH, select the lowest pH that is compatible with your experimental system (e.g., cell health, enzyme activity) and provides full dissolution.

Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is one unit below the pKa of the weak base, approximately 90% of the compound will be in the protonated (more soluble) form. At two pH units below, this increases to ~99%. Since the inferred pKa is low (~1-2), even a modest decrease in buffer pH can dramatically improve solubility.

Q6: What co-solvents can I use, and what are the important considerations for my assay?

A6: If pH adjustment alone is insufficient or not compatible with your assay, the next step is to add a small percentage of an organic co-solvent to your aqueous buffer.[12] Co-solvents work by reducing the polarity of the water, making the environment more favorable for the hydrophobic compound.[13][14]

Commonly Used Co-solvents for Biological Assays

Co-solvent Typical Final Conc. Pros Cons / Assay Considerations
DMSO 0.1 - 1%Excellent solubilizing power.Can inhibit enzymes or affect cell viability at >1%. Ensure controls have matching DMSO concentration.
Ethanol 1 - 5%Volatile, less disruptive to some assays than DMSO.Can cause protein denaturation at higher concentrations. Can be a carbon source for cells.
Polyethylene Glycol 400 (PEG-400) 1 - 10%Low toxicity, good solubilizer.Increases viscosity. Can interfere with some fluorescence-based assays.
Propylene Glycol (PG) 1 - 10%Good safety profile, commonly used in formulations.Can also increase viscosity. Less volatile than ethanol.

Protocol: Co-solvent Screening

  • Prepare Buffers: Prepare your chosen aqueous buffer (using the optimal pH from Q5, if determined) containing different co-solvents at a starting concentration (e.g., 2% or 5%).

  • Dilute Stock: Add your DMSO stock to the co-solvent-containing buffers to reach the target concentration.

  • Observe: Vortex, equilibrate, and observe for precipitation.

  • Validate: Crucially, you must run a vehicle control in your assay containing the exact same final concentration of buffer, DMSO, and co-solvent to ensure the solvent system itself does not affect your experimental results.

Section 4: Advanced Protocols & FAQs

Q7: I've tried adjusting pH and using co-solvents, but I still can't reach my target concentration. What are my next options?

A7: If standard methods fail, you may have reached the thermodynamic solubility limit under assay-compatible conditions. For drug discovery and formulation development, more advanced strategies are employed. While complex for routine screening, they are important to be aware of:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. This requires careful validation as surfactants can interfere with many biological systems.

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped sugar molecules with a hydrophobic interior and hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from water.[15]

  • Salt Formation: For development, the compound can be isolated as a salt (e.g., a hydrochloride salt). This pre-protonated form often has significantly higher intrinsic aqueous solubility.[16][17]

Q8: How can I confirm if my compound is truly dissolved or if it's a fine, invisible suspension?

A8: This is a critical question, as microscopic precipitates can still exist in a solution that appears clear, acting as a source of error.

Protocol: Verifying True Dissolution

  • Prepare Sample: Prepare the compound in your final optimized buffer as you would for your experiment.

  • Centrifugation: Place the solution in a microcentrifuge tube and spin at high speed (e.g., >14,000 x g) for 15-20 minutes. This will pellet any undissolved solid, even very fine particles.

  • Supernatant Analysis: Carefully remove a sample of the supernatant, being sure not to disturb the bottom of the tube.

  • Measure Concentration: Measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • Compare: If the measured concentration in the supernatant is equal to your target nominal concentration, the compound is fully dissolved. If it is lower, the difference represents the amount that did not dissolve.

This self-validating protocol provides definitive proof of your compound's solubility limit in a given formulation, ensuring the trustworthiness of your experimental data.

References

  • Wikipedia. Indazole. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • PubMed. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. [Link]

  • PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • PubMed Central (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. [Link]

  • National Institutes of Health (NIH). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • ResearchGate. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF. [Link]

  • Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • PubMed. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. [Link]

  • PubChem. 1H-Indazol-5-ol | C7H6N2O | CID 101438. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • MDPI. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]

  • Fiveable. pH and Solubility - AP Chem. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Institutes of Health (NIH). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. [Link]

Sources

Technical Support Center: Optimizing 4-Chloro-5-methoxy-1H-indazole for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing 4-Chloro-5-methoxy-1H-indazole in in vitro assays. Here, we address common challenges and frequently asked questions to ensure the successful optimization of your experimental conditions, thereby generating reliable and reproducible data.

Introduction to 4-Chloro-5-methoxy-1H-indazole

4-Chloro-5-methoxy-1H-indazole belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Indazole derivatives are widely recognized for their diverse biological activities, frequently acting as potent kinase inhibitors in cancer therapy and other disease models.[1] The specific substitutions of a chloro group at the 4-position and a methoxy group at the 5-position can influence the compound's potency, selectivity, and physicochemical properties. Optimizing its concentration is therefore a critical first step in any in vitro study.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for indazole-based compounds like 4-Chloro-5-methoxy-1H-indazole?

A1: Indazole derivatives predominantly function as ATP-competitive inhibitors of protein kinases.[1][2] The indazole core mimics the adenine ring of ATP, enabling it to bind to the kinase's active site. This binding prevents the phosphorylation of substrate proteins, thereby modulating downstream signaling pathways. The specific kinase targets can vary widely based on the substitution patterns of the indazole ring.

Q2: What are the key physicochemical properties of 4-Chloro-5-methoxy-1H-indazole to consider?

A2: While specific experimental data for this exact molecule is not extensively published, we can infer properties from closely related analogs. Generally, chlorinated and methoxylated indazoles are crystalline solids.[3] Solubility in aqueous media is typically low, necessitating the use of an organic solvent like dimethyl sulfoxide (DMSO) for preparing stock solutions.[4] It is crucial to ensure the final DMSO concentration in your assay medium is low (typically ≤0.5%) to avoid solvent-induced artifacts.[5]

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Weight~196.6 g/mol Calculation based on chemical formula
AppearanceLikely a crystalline solidBased on similar indazole derivatives[3]
SolubilityPoor in water, soluble in DMSOCommon characteristic of small molecule inhibitors[4]

Q3: What is a reasonable starting concentration range for my in vitro assays?

A3: The effective concentration of 4-Chloro-5-methoxy-1H-indazole will be highly dependent on the specific kinase target and cell line used. Based on published data for various indazole-based kinase inhibitors, a broad initial screening range of 1 nM to 100 µM is recommended.[2] For more targeted dose-response studies, a narrower range based on initial findings should be employed. For many indazole derivatives, IC50 values in cancer cell lines fall within the nanomolar to low micromolar range.[2]

Q4: What are potential off-target effects I should be aware of?

A4: Kinase inhibitors, including those with an indazole scaffold, can exhibit off-target activity. This is particularly true at higher concentrations. For some indazole derivatives, off-target inhibition of kinases such as JAK1, JAK2, and CDK2 has been observed. To ensure the observed phenotype is due to the inhibition of your primary target, it is advisable to:

  • Use the lowest effective concentration.

  • Include appropriate positive and negative controls.

  • Consider performing a kinase panel screening to profile the selectivity of 4-Chloro-5-methoxy-1H-indazole.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4-Chloro-5-methoxy-1H-indazole.

Issue 1: Compound Precipitation in Cell Culture Medium

  • Possible Cause: The aqueous solubility of the compound is exceeded when the DMSO stock is diluted into the culture medium.

  • Solution:

    • Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO (e.g., 10-50 mM). This allows for a smaller volume to be added to the culture medium, keeping the final DMSO concentration low.

    • Serial Dilutions in Medium: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed culture medium. Vortex or gently mix between each dilution step to aid dissolution.

    • Pre-warm Medium: Always add the compound to a culture medium that has been pre-warmed to 37°C.

    • Solubilizing Agents: In some cases, the use of a small amount of a biocompatible solubilizing agent like Pluronic F-68 can be considered, but this should be validated for its effect on your specific assay.

Issue 2: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent cell seeding, pipetting errors during compound addition, or "edge effects" in the microplate.

  • Solution:

    • Cell Seeding: Ensure a homogenous single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even cell distribution.

    • Pipetting Technique: Use calibrated pipettes and ensure consistent technique when adding the compound to the wells. For multi-channel pipetting, ensure all tips are drawing and dispensing equal volumes.

    • Combatting Edge Effects: To minimize evaporation from the outer wells of a microplate, which can concentrate the compound, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.

Issue 3: No Observable Effect at Expected Concentrations

  • Possible Cause: The compound may not be active against your specific target or in your chosen cell line, or it may have degraded.

  • Solution:

    • Confirm Compound Integrity: If possible, verify the identity and purity of your 4-Chloro-5-methoxy-1H-indazole stock using analytical methods like LC-MS or NMR.

    • Expand Concentration Range: Test a broader range of concentrations, up to 100 µM, to ensure you are not missing a lower-potency effect.

    • Positive Control: Include a known inhibitor of your target kinase as a positive control to validate that the assay is performing as expected.

    • Cell Line Sensitivity: The target kinase may not be a critical driver of the phenotype you are measuring in your chosen cell line. Consider using a cell line known to be sensitive to the inhibition of your target pathway.

Issue 4: Significant Cell Death or Cytotoxicity

  • Possible Cause: The compound may have off-target cytotoxic effects at the concentrations being tested, or the observed phenotype may be a result of general toxicity rather than specific kinase inhibition.

  • Solution:

    • Perform a Cytotoxicity Assay: Run a parallel assay to measure cell viability (e.g., MTT, CellTiter-Glo®) across the same concentration range. This will help distinguish specific anti-proliferative effects from general cytotoxicity.

    • Lower the Concentration: If significant cytotoxicity is observed, focus on a lower concentration range for your functional assays.

    • Time-Course Experiment: The duration of compound exposure can influence cytotoxicity. Consider shorter incubation times to minimize toxic effects while still observing the desired inhibitory action.

Experimental Protocols

Protocol 1: Preparation of 4-Chloro-5-methoxy-1H-indazole Stock Solution

  • Weighing: Carefully weigh out the desired amount of 4-Chloro-5-methoxy-1H-indazole powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10 mM).

  • Solubilization: Vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Optimal Concentration using a Dose-Response Assay

This protocol outlines a typical cell-based assay to determine the half-maximal inhibitory concentration (IC50) of 4-Chloro-5-methoxy-1H-indazole.

  • Cell Plating:

    • Harvest and count your cells of interest.

    • Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Thaw an aliquot of your high-concentration 4-Chloro-5-methoxy-1H-indazole stock solution.

    • Perform a serial dilution of the stock solution in a complete cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). A 10-point, 3-fold dilution series is a good starting point.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known inhibitor of the target pathway).

  • Cell Treatment:

    • Carefully remove the medium from the adhered cells.

    • Add the prepared working concentrations of the compound (and controls) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Perform your chosen assay to measure the desired biological endpoint (e.g., cell proliferation, phosphorylation of a target protein via Western blot or ELISA, reporter gene expression).

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% activity or viability) and a background control (no cells, representing 0% viability).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare Cell Suspension B Plate Cells in 96-well Plate A->B D Add Compound to Cells B->D Adherent Cells C Prepare Serial Dilutions of Compound C->D Dose Range E Incubate for Defined Period D->E F Perform Assay Readout E->F Endpoint Measurement G Normalize and Plot Data F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of 4-Chloro-5-methoxy-1H-indazole.

Visualizing the Optimization Process

The following diagram illustrates the logical flow for troubleshooting and optimizing the concentration of 4-Chloro-5-methoxy-1H-indazole.

Caption: Decision tree for optimizing 4-Chloro-5-methoxy-1H-indazole concentration.

References

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21566-21594. [Link]

  • Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(1), e59.
  • Various Authors. (2021).
  • Sealover, N. R., et al. (2024). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. STAR Protocols, 5(4), 103289.
  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. CDD Support.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Abbassi, Y., et al. (2014). N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o679.
  • Abbassi, Y., et al. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1632.
  • Deepika P., Fathima Hasbuna KA. (2026). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878.
  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Biswas, D. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • Murda, D. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?
  • SciTechnol. The Problems with the Cells Based Assays.
  • Chen, B., et al. (2020). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 21(23), 9099.
  • Lee, S. Y., & Lee, J. W. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 566-574.
  • Zhang, T., et al. (2018). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1073-1075.
  • eScholarship.org. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces.
  • ResearchGate.
  • PubChemLite. 4-chloro-1h-indazole-5-carboxylic acid (C8H5ClN2O2).
  • PubChemLite. 4-chloro-1h-indazole (C7H5ClN2).
  • PubChemLite. 4-chloro-5-nitro-1h-indazole (C7H4ClN3O2).
  • PubChemLite. 1h-indazole, 5-chloro-3-(2-(dimethylamino)ethoxy)-1-(p-methoxybenzyl).
  • Science.gov.

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Identifying and minimizing off-target effects of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for the experimental use of this compound. Given that 4-Chloro-5-methoxy-1H-indazole belongs to the indazole class of molecules, which are frequently investigated as kinase inhibitors, this guide will focus on the characterization of this compound as a putative kinase inhibitor.[1] We will explore methods to identify its primary molecular target(s) and, critically, how to identify and minimize any off-target effects.

Frequently Asked Questions (FAQs) - Getting Started

Q1: What is the likely molecular target class for 4-Chloro-5-methoxy-1H-indazole?

A1: The indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1] Many approved drugs and clinical candidates targeting a wide range of protein kinases feature this core structure. Therefore, it is highly probable that 4-Chloro-5-methoxy-1H-indazole functions as a kinase inhibitor. Initial experiments should be designed to test this hypothesis, for instance, through broad-spectrum kinome profiling.

Q2: Why is identifying off-target effects crucial in early-stage drug discovery?

A2: Off-target effects, where a compound interacts with unintended molecular targets, can lead to a variety of undesirable outcomes, including cellular toxicity, misleading experimental results, and adverse effects in a clinical setting. Proactively identifying and mitigating these effects is essential for the development of safe and effective therapeutics. A thorough understanding of a compound's selectivity profile is a cornerstone of a successful drug discovery program.

Q3: What is the first experiment I should perform to characterize this compound?

A3: A logical first step is to perform a broad in vitro kinase screen to assess the compound's potency and selectivity across a diverse panel of kinases. This will provide an initial "fingerprint" of its activity and help identify both the primary target(s) and potential off-target interactions. Commercial services are available that offer screening against hundreds of kinases.

Experimental Workflows and Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for key experiments aimed at identifying and minimizing the off-target effects of 4-Chloro-5-methoxy-1H-indazole.

Workflow for Off-Target Identification and Mitigation

The following diagram outlines a comprehensive workflow for characterizing your compound.

Off_Target_Workflow cluster_0 Initial Characterization cluster_1 Cellular Target Engagement cluster_2 Downstream Pathway Analysis cluster_3 Off-Target Validation & Mitigation A In Vitro Kinome Profiling (e.g., >300 kinases) B Identify Primary Target(s) and Potential Off-Targets A->B Data Analysis C Cellular Thermal Shift Assay (CETSA) for Primary Target(s) B->C Hypothesis Driven E Western Blot for Phospho-proteins B->E Hypothesis Driven G Secondary Biochemical Assays for Key Off-Targets B->G Confirmation D Confirm Target Engagement in a Cellular Context C->D Validation F Assess Functional Consequences of Target Inhibition E->F Functional Output I Counter-Screening with Structurally Unrelated Inhibitors F->I Phenotypic Validation H Structure-Activity Relationship (SAR) Studies to Improve Selectivity G->H Iterative Design

Caption: A systematic workflow for identifying and mitigating off-target effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High activity against multiple kinases in the initial screen. 1. Compound is a non-selective kinase inhibitor. 2. Compound is aggregating at the tested concentration. 3. Assay interference.1. This may be the intrinsic property of the molecule. Consider if this profile is therapeutically desirable. 2. Rerun the assay at a lower concentration and include a detergent like Triton X-100 to disrupt aggregates. 3. Consult with the screening provider about potential assay artifacts.
Potent in vitro activity does not translate to cellular assays. 1. Poor cell permeability. 2. Compound is rapidly metabolized. 3. Compound is an efflux pump substrate.1. Assess cell permeability using a PAMPA assay. 2. Perform metabolic stability assays in liver microsomes. 3. Use efflux pump inhibitors (e.g., verapamil) in your cellular assays to see if activity is restored.
No thermal shift observed in CETSA despite potent in vitro activity. 1. The compound does not effectively engage the target in the cellular environment. 2. The chosen temperature range is not optimal for the target protein. 3. Technical issues with the CETSA protocol.1. This is a significant finding and suggests the in vitro activity may not be relevant in a cellular context.[2] 2. Perform a temperature gradient to determine the optimal melting temperature of the target protein.[3] 3. Review the protocol for proper lysis, heating, and detection steps. Ensure adequate antibody validation if using a Western blot readout.
Unexpected cellular phenotype that does not correlate with the primary target's known function. 1. A potent off-target effect is driving the phenotype. 2. The primary target has a previously uncharacterized biological role.1. Re-examine the kinome profiling data for other potent off-targets. Use orthogonal approaches like chemical proteomics to identify other binding partners. 2. Use a structurally unrelated inhibitor of the primary target to see if the phenotype is recapitulated.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that 4-Chloro-5-methoxy-1H-indazole directly binds to its intended target protein in a cellular environment.[3]

CETSA_Protocol A 1. Cell Treatment: Incubate cells with vehicle (DMSO) or 4-Chloro-5-methoxy-1H-indazole. B 2. Heating: Aliquot cell suspension into PCR tubes and heat at various temperatures (e.g., 40-70°C). A->B C 3. Cell Lysis: Lyse cells by freeze-thaw cycles or addition of lysis buffer. B->C D 4. Separation: Centrifuge to pellet aggregated proteins. C->D E 5. Detection: Analyze the supernatant by Western blot for the target protein. D->E F 6. Analysis: Quantify band intensity. A stabilized protein will remain in the supernatant at higher temperatures in the presence of the compound. E->F

Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate your cells of interest and allow them to reach ~80% confluency.

    • Treat the cells with a range of concentrations of 4-Chloro-5-methoxy-1H-indazole or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[3]

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a temperature gradient for 3 minutes, followed by cooling to room temperature for 3 minutes.[3]

  • Lysis and Separation:

    • Lyse the cells by adding a lysis buffer containing a mild detergent and protease inhibitors.[3]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Analyze the protein concentration in the supernatant and normalize the samples.

    • Perform a Western blot using a validated antibody against the target protein.

    • Quantify the band intensities. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle control.

Protocol 2: Western Blot for Downstream Pathway Analysis

This protocol is used to determine if 4-Chloro-5-methoxy-1H-indazole inhibits the catalytic activity of its target kinase in cells by assessing the phosphorylation state of a known downstream substrate.

Hypothetical Signaling Pathway:

Signaling_Pathway cluster_0 Upstream Activator cluster_1 Target Kinase cluster_2 Downstream Substrate cluster_3 Inhibitor A Growth Factor B Target Kinase (e.g., MAPK1) A->B Activates C Substrate B->C Phosphorylates D Phospho-Substrate (Active) C->D E 4-Chloro-5-methoxy- 1H-indazole E->B Inhibits

Caption: A hypothetical signaling pathway for target validation.

Step-by-Step Methodology:

  • Cell Treatment and Stimulation:

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with various concentrations of 4-Chloro-5-methoxy-1H-indazole or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or agonist to activate the signaling pathway of interest for a short duration (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both the phospho-protein and the total protein.

    • Calculate the ratio of phospho-protein to total protein for each sample.

    • A dose-dependent decrease in this ratio in the compound-treated samples indicates successful target inhibition in the cellular context.

Minimizing Off-Target Effects through Medicinal Chemistry

Should problematic off-target effects be identified, a medicinal chemistry campaign can be initiated to improve the selectivity of 4-Chloro-5-methoxy-1H-indazole. This involves synthesizing and testing analogs of the parent compound to establish a Structure-Activity Relationship (SAR). The goal is to identify chemical modifications that reduce binding to off-targets while maintaining or improving potency against the primary target. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available from: [Link].

  • Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. ACS Chemical Neuroscience. Available from: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link].

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link].

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available from: [Link].

  • How to measure and minimize off-target effects... YouTube. Available from: [Link].

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. PubMed Central. Available from: [Link].

  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. International Journal of Pharmaceutical Sciences. Available from: [Link].

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Technical Support Center: Purification of 4-Chloro-5-methoxy-1H-indazole and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-5-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound and its key intermediates. By understanding the underlying chemistry and potential pitfalls, you can streamline your workflow, improve yield and purity, and troubleshoot effectively.

I. Synthetic Pathway Overview

The most common and industrially scalable synthesis of 4-Chloro-5-methoxy-1H-indazole begins with the readily available starting material, 5-chloro-4-methoxy-2-methylaniline. The synthetic sequence involves two key transformations:

  • Acetylation: The amino group of 5-chloro-4-methoxy-2-methylaniline is first protected as an acetamide. This step is crucial to direct the subsequent cyclization and prevent unwanted side reactions.

  • Diazotization and Intramolecular Cyclization: The acetylated intermediate undergoes diazotization followed by an intramolecular cyclization to form the indazole ring system.

This pathway, while robust, presents several purification challenges at each stage. This guide will address these challenges in a question-and-answer format, providing both theoretical understanding and practical, field-proven solutions.

Synthetic_Pathway start 5-chloro-4-methoxy-2-methylaniline intermediate N-(5-chloro-4-methoxy-2-methylphenyl)acetamide start->intermediate Acetylation (Acetic Anhydride) product 4-Chloro-5-methoxy-1H-indazole intermediate->product Diazotization & Cyclization (e.g., NaNO2, Acid)

Figure 1: Proposed synthetic pathway for 4-Chloro-5-methoxy-1H-indazole.

II. Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during your experiments.

Part A: Purification of Intermediate 1: N-(5-chloro-4-methoxy-2-methylphenyl)acetamide

Question 1: After acetylation of 5-chloro-4-methoxy-2-methylaniline, my crude product is an oily residue and difficult to handle. How can I obtain a solid product for easier purification?

Answer: This is a common issue. The crude product can sometimes be an oil due to residual solvent (like acetic acid) or the presence of unreacted starting material and byproducts.

  • Expert Insight: The key is to ensure complete removal of acetic anhydride and acetic acid, and to induce crystallization.

  • Troubleshooting Steps:

    • Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water. This will precipitate the crude product.

    • Neutralization: Neutralize the acidic solution with a base like sodium bicarbonate solution until the effervescence ceases. This will remove residual acetic acid.

    • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

    • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Inducing Crystallization: If the product is still an oil, try trituration with a non-polar solvent like hexanes or petroleum ether. This will often induce crystallization, affording a solid that can be easily filtered.

Question 2: My NMR of the acetylated product shows the presence of the starting aniline. How can I remove it?

Answer: Incomplete acetylation is a frequent problem. The unreacted aniline has different polarity and can often be removed with a simple workup or a purification step.

  • Causality: This can be due to insufficient acetylating agent, reaction time, or the presence of moisture which hydrolyzes the acetic anhydride.

  • Purification Protocol: Acid Wash

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic solution with a dilute acid, such as 1M HCl. The basic aniline will be protonated and move into the aqueous layer.

    • Separate the organic layer, wash it with water and then brine.

    • Dry the organic layer and concentrate to obtain the purified acetamide.

  • Self-Validation: After the acid wash, run a TLC or LC-MS of the organic layer to confirm the absence of the starting aniline before proceeding to the next step.

Question 3: What is the best method to get highly pure N-(5-chloro-4-methoxy-2-methylphenyl)acetamide?

Answer: For the highest purity, recrystallization is the recommended method after the initial workup.

  • Expertise: The choice of solvent is critical for effective recrystallization. A good solvent system will dissolve the compound when hot but have low solubility when cold.

  • Recommended Protocol: Recrystallization

    • Solvent Screening: Test a variety of solvents. A mixture of ethanol and water, or ethyl acetate and hexanes are often good starting points for acetanilides.

    • Procedure:

      • Dissolve the crude acetamide in a minimum amount of the hot solvent (or solvent mixture).

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Trustworthiness: The purity of the recrystallized product should be confirmed by melting point analysis and analytical techniques like HPLC or NMR spectroscopy. A sharp melting point close to the literature value indicates high purity.

Part B: Purification of Final Product: 4-Chloro-5-methoxy-1H-indazole

Question 4: The diazotization and cyclization reaction results in a dark, tarry crude product. How can I effectively purify the desired indazole?

Answer: The formation of colored impurities is common in diazotization reactions due to the formation of diazo resins and other side products. A multi-step purification approach is often necessary.

  • Causality: Overheating, incorrect stoichiometry of reagents, or slow reaction rates can lead to the formation of polymeric byproducts.

  • Purification Workflow:

Purification_Workflow crude Crude Product (Dark & Tarry) extraction Aqueous Workup & Extraction crude->extraction Initial Cleanup column Column Chromatography extraction->column Separation of Major Impurities recrystallization Recrystallization column->recrystallization Final Polishing

Navigating the Nuances of 4-Chloro-5-methoxy-1H-indazole in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-methoxy-1H-indazole. As researchers and drug development professionals, you understand that the stability of a compound in solution is paramount to the reliability and reproducibility of your experimental results. This guide is designed to provide you with in-depth insights and practical troubleshooting strategies to address the potential stability challenges associated with 4-Chloro-5-methoxy-1H-indazole. While specific stability data for this compound is not extensively published, this guide synthesizes information from studies on structurally related indazole derivatives and general principles of chemical stability to empower you to proactively manage your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the handling and stability of 4-Chloro-5-methoxy-1H-indazole in solution.

Q1: What are the primary factors that can affect the stability of 4-Chloro-5-methoxy-1H-indazole in solution?

The stability of 4-Chloro-5-methoxy-1H-indazole in solution can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact solubility and stability.

  • Presence of Oxidizing Agents: The indazole ring system may be susceptible to oxidation.

Q2: How do the chloro and methoxy substituents on the indazole ring influence its stability?

The electronic properties of the chloro and methoxy groups can influence the reactivity of the indazole ring. The chlorine atom is an electron-withdrawing group, which can increase the susceptibility of the indazole ring to nucleophilic attack, potentially enhancing the rate of hydrolysis[1][2]. Conversely, the methoxy group is an electron-donating group, which may have a stabilizing effect. The interplay of these two substituents makes it crucial to empirically determine the compound's stability under your specific experimental conditions.

Q3: Are there any known stability issues with the indazole scaffold in general?

The indazole ring itself is a relatively stable aromatic system. For instance, the indazole-containing drug niraparib has demonstrated stability under various stress conditions, including acidic, basic, and oxidative environments[3]. However, the stability of any specific indazole derivative is highly dependent on its substitution pattern and the conditions to which it is exposed.

Q4: What are the best practices for preparing and storing stock solutions of 4-Chloro-5-methoxy-1H-indazole?

To ensure the integrity of your stock solutions, we recommend the following practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving indazole derivatives[4].

  • Preparation: Prepare solutions fresh whenever possible. If you must store them, do so in small aliquots to minimize freeze-thaw cycles.

  • Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light. Use amber vials or wrap clear vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues you may encounter during your experiments with 4-Chloro-5-methoxy-1H-indazole.

Issue 1: Inconsistent or non-reproducible experimental results.

Potential Cause: Degradation of 4-Chloro-5-methoxy-1H-indazole in your experimental solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Prepare a Fresh Solution: Dissolve 4-Chloro-5-methoxy-1H-indazole in your experimental buffer or medium to the desired concentration.

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution using a suitable High-Performance Liquid Chromatography (HPLC) method. This will serve as your baseline.

  • Incubate under Experimental Conditions: Subject the remaining solution to the exact conditions of your experiment (e.g., temperature, lighting).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the solution and analyze them by HPLC.

  • Compare Chromatograms: Compare the chromatograms from the different time points to the T=0 sample. Look for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the parent compound.

Issue 2: Appearance of unknown peaks in my analytical chromatogram.

Potential Cause: Degradation of 4-Chloro-5-methoxy-1H-indazole into one or more degradation products.

Troubleshooting Workflow: Forced Degradation Studies

To identify the potential degradation products and understand the degradation pathways, you can perform forced degradation studies. This involves intentionally subjecting the compound to harsh conditions.

Caption: Workflow for identifying unknown peaks via forced degradation.

Experimental Protocols for Forced Degradation Studies:

1. Hydrolytic Degradation:

  • Acidic Conditions:

    • Prepare a solution of 4-Chloro-5-methoxy-1H-indazole in a mixture of an organic solvent (e.g., acetonitrile or methanol) and 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • At various time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and analyze by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS)[3][5].

  • Basic Conditions:

    • Prepare a solution of the compound in a mixture of an organic solvent and 0.1 M sodium hydroxide (NaOH).

    • Follow the same incubation and analysis procedure as for acidic conditions, neutralizing the aliquots with a suitable acid (e.g., 0.1 M HCl) before analysis[3][5].

2. Oxidative Degradation:

  • Prepare a solution of the compound in a mixture of an organic solvent and a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature, protected from light, for a defined period.

  • Analyze aliquots at various time points by HPLC and LC-MS[3][6].

3. Photolytic Degradation:

  • Prepare a solution of the compound in a suitable solvent system.

  • Expose the solution to a calibrated light source that provides both UV and visible light, as specified in the International Council for Harmonisation (ICH) Q1B guidelines.

  • Simultaneously, keep a control sample of the same solution protected from light.

  • Analyze both the exposed and control samples at various time points by HPLC and LC-MS[6][7].

4. Thermal Degradation:

  • Prepare a solution of the compound in a suitable solvent.

  • Incubate the solution at an elevated temperature (e.g., 70°C) in a controlled environment.

  • Analyze aliquots at various time points by HPLC and LC-MS[5].

Data Presentation: Recommended Solvents and Potential Incompatibilities

The choice of solvent is critical for maintaining the stability of 4-Chloro-5-methoxy-1H-indazole. The following table provides a general guide.

SolventSuitability for Stock SolutionsPotential Issues
DMSO Recommended Can be hygroscopic; may oxidize some compounds upon long-term storage at room temperature.
Ethanol Recommended Generally a good choice; ensure it is anhydrous.
Methanol Use with Caution Can potentially react with certain functional groups under specific conditions.
Acetonitrile Good for HPLC Excellent for analytical purposes; less common for long-term stock solutions.
Aqueous Buffers Use Fresh Stability is highly pH-dependent; prepare fresh for each experiment.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. National Institutes of Health. Available at: [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at: [Link]

  • Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Scientific Reports. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega. Available at: [Link]

  • Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. National Institutes of Health. Available at: [Link]

  • A Stability Indicating HPTLC Method for Pazopanib. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Forced degradation studies on axitinib and characterization of its degradation products by liquid chromatography‐high resolution mass spectrometry and nuclear magnetic resonance spectroscopy along with its in silico toxicity assessment. Semantic Scholar. Available at: [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. Available at: [Link]

  • Thermal study of pazopanib hydrochloride. ResearchGate. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Cureus. Available at: [Link]

  • Related Substances Method Development and Validation of Axitinib, Zanubrutinib and Upadacitinib Using RP-HPLC and its Degradatio. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Chemical structures of olaparib, rucaparib, and niraparib. ResearchGate. Available at: [Link]

  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Production of Niraparib using Imine Reductases. UK Research and Innovation. Available at: [Link]

  • Forced degradation studies on axitinib and characterization of its degradation products by liquid chromatography‐high resolution mass spectrometry and nuclear magnetic resonance spectroscopy along with its in silico toxicity assessment. ResearchGate. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

  • IMPURITY PROFILING OF DRUGS: A RE- VIEW. International Journal of Novel Research and Development. Available at: [Link]

  • Solubility and bioavailability improvement of pazopanib hydrochloride. PubMed. Available at: [Link]

  • Development and validation of Stability Indicating RP-HPLC Method for the Determination of Axitinib in Bulk and its Pharmaceutical Formulations. Scholars Research Library. Available at: [Link]

  • Relation between Plasma Trough Concentration of Pazopanib and Progression-Free Survival in Metastatic Soft Tissue Sarcoma Patients. MDPI. Available at: [Link]

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Technical Support Center: Overcoming Resistance to 4-Chloro-5-methoxy-1H-indazole in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides researchers and drug development professionals with a comprehensive resource for troubleshooting and overcoming cellular resistance to 4-Chloro-5-methoxy-1H-indazole. This document is structured to provide actionable insights and detailed experimental protocols to address resistance challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for 4-Chloro-5-methoxy-1H-indazole?

Indazole derivatives are a well-established class of compounds known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] Many pharmacologically active indazoles function as inhibitors of protein kinases.[2] These small molecules typically compete with ATP for binding in the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting cellular signaling pathways. While the specific target of 4-Chloro-5-methoxy-1H-indazole may vary depending on the cellular context, its structural motif is common in compounds designed to inhibit kinases.[3]

Q2: What are the common mechanisms of acquired resistance to small molecule kinase inhibitors in cancer cell lines?

Cancer cells can develop resistance to kinase inhibitors through several mechanisms:

  • Target Gene Mutations: The acquisition of mutations in the kinase domain of the target protein is a frequent cause of resistance. These mutations can prevent the inhibitor from binding effectively while still allowing the kinase to function.[2][4][5]

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target.[5][6] This allows the cells to maintain pro-survival and proliferative signals.

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Target Amplification: Increased production of the target protein can overwhelm the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[5]

  • Phenotypic Changes: Cells may undergo changes, such as the epithelial-to-mesenchymal transition (EMT), which can confer broad resistance to a variety of drugs.

Troubleshooting Guide: A Systematic Approach to Investigating and Overcoming Resistance

This section provides detailed workflows and protocols for identifying and addressing resistance to 4-Chloro-5-methoxy-1H-indazole.

Issue 1: My cell line, initially sensitive, has developed resistance to 4-Chloro-5-methoxy-1H-indazole.

This scenario describes acquired resistance, which can be investigated systematically.

Workflow for Investigating Acquired Resistance

Caption: A stepwise workflow to diagnose and address acquired drug resistance.

Detailed Experimental Protocols:

1. Protocol for Developing a Resistant Cell Line (for comparative studies):

  • Objective: To generate a resistant cell line model for mechanistic comparisons with the parental sensitive line.

  • Methodology: A common method is to continuously expose the parental cell line to gradually increasing concentrations of the drug.[7][8][9]

    • Begin by treating the cells with a concentration of 4-Chloro-5-methoxy-1H-indazole equal to the IC20 (the concentration that inhibits 20% of cell growth).[7]

    • Culture the cells until they reach approximately 80% confluency, then passage them.[10]

    • Gradually increase the drug concentration in a stepwise manner.[7] If significant cell death occurs, it may be necessary to reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[11]

    • It is advisable to freeze cell stocks at each concentration step.[10][11]

    • Once the cells are able to proliferate in a significantly higher drug concentration, confirm the level of resistance by re-evaluating the IC50 value.[8] An increase in IC50 of at least 3-5 fold is generally considered an indication of a drug-resistant cell line.[11]

2. Confirmation of Resistance with IC50 Determination:

  • Objective: To quantify the level of resistance in the suspected resistant cell line compared to the parental line.

  • Protocol:

    • Seed both parental and resistant cells in 96-well plates.

    • Treat with a serial dilution of 4-Chloro-5-methoxy-1H-indazole.

    • After 48-72 hours, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

    • Calculate and compare the IC50 values. A significant rightward shift in the dose-response curve indicates resistance.

3. Assessment of On-Target Inhibition:

  • Objective: To determine if the drug is still inhibiting its target in the resistant cells.

  • Protocol:

    • Treat both parental and resistant cells with an effective concentration of the drug.

    • Lyse the cells at different time points and perform a Western blot to analyze the phosphorylation of a known downstream substrate of the target kinase.

    • Interpretation: If the downstream target remains phosphorylated in the resistant cells but not in the parental cells, it suggests a loss of on-target activity, possibly due to a mutation.[6] If the target is inhibited in both, resistance is likely due to bypass pathways.[6]

Issue 2: My cell line is intrinsically resistant to 4-Chloro-5-methoxy-1H-indazole.

Intrinsic resistance means the cells possess inherent mechanisms that make them non-responsive to the drug from the start.

Investigating Intrinsic Resistance

Caption: A decision-making workflow for investigating intrinsic drug resistance.

Key Experimental Questions for Intrinsic Resistance:

  • Is the drug's target expressed and active?

    • Rationale: The cell line may not express the target protein, or it may be in an inactive state.

    • Experiment: Use Western blot to check for the presence of both the total and phosphorylated (active) forms of the target protein.

  • Are ABC drug efflux pumps highly expressed?

    • Rationale: Some cell lines have high basal expression of ABC transporters, which can prevent the drug from reaching its target.

    • Experiment: Perform a dose-response experiment with and without known ABC transporter inhibitors (see table below). A significant increase in sensitivity with the inhibitor suggests the involvement of efflux pumps.

  • Are bypass signaling pathways constitutively active?

    • Rationale: The cell line may rely on parallel signaling pathways for survival and proliferation, rendering the inhibition of a single target ineffective.

    • Experiment: A phospho-kinase array can provide a broad overview of the cell's signaling landscape and identify constitutively active pathways.

Table 1: Potential Combination Strategies to Overcome Resistance

Resistance MechanismCombination PartnerRationale
Bypass via PI3K/Akt PathwayPI3K or Akt InhibitorDual blockade of parallel survival pathways.
Bypass via MEK/ERK PathwayMEK InhibitorInhibition of a key alternative signaling cascade.
High ABC Transporter ExpressionABC Transporter Inhibitor (e.g., Verapamil)Increase intracellular drug concentration.

References

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025, August 12).
  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (2025, August 5).
  • Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed - NIH. (2025, August 12).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11).
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI.
  • Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics | ACS Chemical Neuroscience - ACS Publications.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation.
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC.
  • How to use in vitro models to study and overcome drug resistance in oncology - Blog. (2025, June 23).
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22).
  • An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate. (2025, August 6).
  • N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - NIH.
  • Schematic representation of the protocol used to develop... - ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate.
  • Mechanisms of TKI resistance - YouTube. (2017, October 9).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. (2025, January 30).
  • Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed.
  • Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - MDPI.
  • Cell culture troubleshooting | Proteintech Group.
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors | ACS Chemical Biology - ACS Publications.
  • Targeting cancer with small molecule kinase inhibitors - PMC - NIH.
  • Mechanisms of resistance to the TKI asciminib in CML - VJHemOnc. (2024, September 4).

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Refining experimental conditions for 4-Chloro-5-methoxy-1H-indazole studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for researchers working with 4-Chloro-5-methoxy-1H-indazole. This document is designed to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this important heterocyclic scaffold. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and refine your experimental conditions for optimal results.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and properties of 4-Chloro-5-methoxy-1H-indazole.

Q1: What are the recommended storage conditions for 4-Chloro-5-methoxy-1H-indazole?

A1: It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from light. For long-term storage, refrigeration is recommended. Indazole derivatives can be susceptible to slow degradation over time, particularly if exposed to air and moisture.[1]

Q2: What is the expected solubility profile of 4-Chloro-5-methoxy-1H-indazole?

A2: While specific data for this derivative is not widely published, based on its structure and related compounds like isatin, it is expected to be sparingly soluble in water.[2] It should exhibit good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate.[2][3][4] For purification or reaction workups, solubility tests with small amounts of material are always advised.

Q3: Is the 1H- or 2H-tautomer of 4-Chloro-5-methoxy-1H-indazole more stable?

A3: For the parent indazole molecule, the 1H-tautomer is known to be more stable than the 2H-tautomer.[5] Theoretical calculations confirm this preference.[1] While the electronic effects of the chloro and methoxy substituents will influence the tautomeric equilibrium, the 1H-form is generally expected to be the predominant isomer under most conditions. Spectroscopic analysis, particularly advanced NMR techniques, can confirm the dominant tautomer in your specific sample.

Q4: Are there any known safety concerns when working with this compound?

A4: As with any laboratory chemical, standard safety protocols should be followed. Work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data for this compound is limited, heterocyclic compounds can be biologically active and should be handled with care.

Synthesis & Purification Troubleshooting Guide

This guide is structured to address specific problems you may encounter during the synthesis and purification of 4-Chloro-5-methoxy-1H-indazole.

Problem 1: Low or No Yield of the Desired Product

Q: My synthesis of 4-Chloro-5-methoxy-1H-indazole resulted in a very low yield. What are the likely causes and how can I improve it?

A: Low yields in heterocyclic synthesis often trace back to a few critical areas.[6] A systematic investigation is the most effective approach.

Potential Cause 1: Inefficient Diazotization/Cyclization The core of many indazole syntheses involves a diazotization or nitrosation followed by an intramolecular cyclization.[7][8] This step is highly sensitive to reaction conditions.

  • Expert Insight: The choice of nitrosating agent is critical. While sodium nitrite in acetic acid is common, it can lead to side reactions.[7] An alternative, tert-butyl nitrite, often provides cleaner reactions and better yields under milder conditions.[4] The temperature must be strictly controlled, typically at or below 0-5 °C during the addition of the nitrosating agent, to prevent the decomposition of the unstable diazonium intermediate.

Potential Cause 2: Purity of Starting Materials The synthesis is sensitive to impurities in the starting aniline derivative (e.g., 3-chloro-4-methoxy-2-methylaniline).

  • Expert Insight: Ensure the starting aniline is pure. If necessary, purify it by recrystallization or distillation before use. Impurities can consume reagents or catalyze side reactions, drastically reducing the yield.[6]

Potential Cause 3: Incomplete Hydrolysis of the N-acetyl Intermediate If your synthesis route involves an N-acetyl protecting group, its removal is the final step. Incomplete hydrolysis will lead to a mixture of product and the acetylated intermediate, complicating purification and lowering the yield of the target compound.[4]

  • Expert Insight: Monitor the hydrolysis step closely using Thin Layer Chromatography (TLC). Ensure a sufficient excess of the base (e.g., NaOH) is used and that the reaction is allowed to proceed to completion. The hydrolysis of the N-acetyl group is typically rapid but should be empirically verified.[4]

Troubleshooting Workflow: Low Synthesis Yield This decision tree provides a logical path for diagnosing low-yield issues.

G cluster_analysis Analysis of Crude Mixture cluster_solutions Corrective Actions start Low Yield Observed check_crude Analyze Crude Product by 1H NMR / LC-MS start->check_crude starting_material High % of Starting Material? check_crude->starting_material Check Composition side_products Multiple Side Products? check_crude->side_products acetylated_intermediate N-Acetyl Intermediate Present? check_crude->acetylated_intermediate solution_sm Review Reaction Time & Temp. Verify Reagent Purity/Activity. starting_material->solution_sm If Yes solution_sp Refine Cyclization Conditions. Use milder nitrosating agent (t-BuONO). Ensure inert atmosphere. side_products->solution_sp If Yes solution_acetyl Increase Hydrolysis Time/Temp. Use larger excess of base. acetylated_intermediate->solution_acetyl If Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Difficulty in Product Purification

Q: My crude product is an impure oil/solid that is difficult to purify by column chromatography or recrystallization. What strategies can I use?

A: Purification challenges often arise from the presence of closely related impurities or by-products.

Potential Cause 1: Co-eluting Impurities in Column Chromatography Nitro or nitroso by-products formed during the cyclization can have similar polarities to the desired indazole, making separation difficult.[7]

  • Expert Insight: A common strategy is to treat the crude product with a mild reducing agent, such as sodium hydrosulfite (Na₂S₂O₄).[7] This converts nitro/nitroso impurities into more polar amine derivatives, which can then be easily removed by an acidic wash or will have significantly different retention factors on silica gel.

Potential Cause 2: Poor Crystallization Behavior The product may be reluctant to crystallize from common solvents, or it may "oil out."

  • Expert Insight: A solvent/anti-solvent system is often effective. Dissolve the crude product in a minimum amount of a good solvent (e.g., ethyl acetate, THF) and then slowly add a poor solvent (e.g., hexane, petroleum ether) until turbidity persists.[4][9] Allowing the solution to stand, sometimes with scratching the flask's inner wall, can induce crystallization. A mixture of THF/water is also reported to be effective for recrystallizing 4-chloro-1H-indazole.[4]

Problem 3: Ambiguous Spectroscopic Data

Q: I have obtained NMR data, but I am unsure if I have synthesized the correct isomer or if it's pure. How can I definitively characterize 4-Chloro-5-methoxy-1H-indazole?

A: Full characterization requires a combination of spectroscopic techniques.

Challenge 1: Confirming the Regiochemistry (4-Chloro-5-methoxy vs. other isomers) The substitution pattern on the benzene ring must be confirmed.

  • Expert Insight: The 1H NMR spectrum is key. For the 4-chloro-5-methoxy substitution pattern, you should expect to see two doublets in the aromatic region corresponding to the protons at the C6 and C7 positions. The coupling constant between these two protons should be in the typical range for ortho-coupling (~8-9 Hz). A 2D NMR technique like COSY will show a clear correlation between these two protons, confirming their adjacency.

Challenge 2: Differentiating 1H- vs. 2H-Indazole Tautomers/Isomers If N-alkylation or N-acylation is performed, it is crucial to determine if the substitution occurred at the N1 or N2 position.

  • Expert Insight: A Nuclear Overhauser Effect (NOE) experiment is the most definitive method. For an N1-substituted indazole, an NOE correlation should be observed between the substituent on N1 and the proton at the C7 position of the indazole ring. For an N2-substituted isomer, an NOE would be expected between the N2-substituent and the protons at both the C3 and C7 positions. This technique was successfully used to confirm N1 sulfonylation of a 5-nitroindazole.[3]

Table 1: Expected 1H NMR Chemical Shifts (Predicted values based on analogous structures in CDCl₃ or DMSO-d₆. Actual shifts may vary.)

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)Notes
NH (1H-tautomer)10.0 - 13.0broad singlet-Exchangeable with D₂O. Position is solvent dependent.
H-3~8.1singlet-The proton on the pyrazole ring.
H-7~7.4doublet~8-9 HzOrtho-coupled to H-6.
H-6~7.2doublet~8-9 HzOrtho-coupled to H-7.
OCH₃~3.9singlet-Methoxy group protons.

Key Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 4-Chloro-5-methoxy-1H-indazole

(Adapted from the synthesis of 4-chloro-1H-indazole[4] and general indazole synthesis principles[7])

Workflow Diagram: Synthesis and Purification

G A 1. Acetylation (3-Chloro-4-methoxy-2-methylaniline + Ac₂O) B 2. Cyclization (N-acetyl intermediate + t-BuONO) A->B C 3. Hydrolysis (N-acetyl-indazole + NaOH) B->C D 4. Workup (Acid/Base Extraction) C->D E 5. Purification (Recrystallization or Chromatography) D->E F Final Product (4-Chloro-5-methoxy-1H-indazole) E->F

Caption: General Synthetic and Purification Workflow.

Step 1: Acetylation of 3-Chloro-4-methoxy-2-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting aniline.

  • This solution containing the N-acetyl intermediate is typically used directly in the next step without isolation.

Step 2: Nitrosation and Cyclization

  • Cool the solution from Step 1 to 0-5 °C.

  • Slowly add tert-butyl nitrite (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

Step 3: Hydrolysis of the N-acetyl Group

  • Once the cyclization is complete, carefully concentrate the reaction mixture under reduced pressure to remove the acetic acid.

  • Dissolve the crude residue in a suitable solvent like tetrahydrofuran (THF).[4]

  • Cool the solution to 0 °C and add an aqueous solution of sodium hydroxide (2.5 - 3.0 eq).

  • Stir vigorously at room temperature for 1-3 hours until TLC confirms the complete disappearance of the N-acetylated indazole intermediate.

Step 4: Workup and Purification

  • Remove the organic solvent (THF) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from a THF/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.[4]

References

  • Elguero, J., Fruchier, A., & Rosa, M. D. (2005). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 70(14), 5568–5574. [Link]

  • Elguero, J., Fruchier, A., & Rosa, M. D. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Indazole Synthesis. Organic Chemistry Portal. [Link]

  • Chicha, H., et al. (2014). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5393. [Link]

  • Salaroglio, F., et al. (2020). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 199, 112389. [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • Rondestvedt, Jr., C. S. (1976). Process for the preparation of substituted indazoles.
  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • PubChem. 5-chloro-1H-indazole. National Center for Biotechnology Information. [Link]

  • University of Bristol. Heterocyclic Chemistry - TUTORIAL PROBLEMS. University of Bristol School of Chemistry. [Link]

  • Science topic: HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • Yoo, E. J., & Park, C. H. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(9), 2444-2447. [Link]

  • Request PDF: Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7670-7679. [Link]

  • Request PDF: The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Deepika P., et al. (2026). A Comprehensive Review on Isatin Derivatives as Potential Neuroprotective Agents. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. [Link]

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Technical Support Center: Navigating the Complex NMR Spectra of 4-Chloro-5-methoxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of substituted indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 4-chloro-5-methoxy-1H-indazole and related compounds. The unique substitution pattern of this molecule can lead to complex and often ambiguous NMR spectra. This resource provides in-depth, practical guidance in a question-and-answer format to help you confidently interpret your data, troubleshoot common experimental issues, and employ advanced techniques for unequivocal structure elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental 1D NMR Interpretation

Question 1: I have synthesized 4-chloro-5-methoxy-1H-indazole. What should I expect for the aromatic region of the ¹H NMR spectrum?

Answer: The ¹H NMR spectrum of 4-chloro-5-methoxy-1H-indazole is expected to show three distinct signals in the aromatic region, corresponding to H-3, H-6, and H-7, in addition to the N-H proton and the methoxy protons. The substitution at positions 4 and 5 removes the possibility of simple ortho or meta coupling patterns seen in less substituted rings, leading to a more complex appearance.

  • N-H Proton: This proton will likely appear as a very broad singlet far downfield, typically above 10 ppm. Its chemical shift can be highly variable depending on the solvent and concentration.

  • H-3 Proton: This proton is on the pyrazole ring and typically appears as a singlet or a finely split multiplet, usually the most downfield of the C-H protons on the ring system.

  • Aromatic Protons (H-6 and H-7): These two protons on the benzene ring will form an AX or, more likely, an AB system. You should expect two doublets. H-7, being ortho to the electron-donating nitrogen, is expected to be more shielded (further upfield) than H-6. The coupling constant between them (JH6-H7) should be in the range of a typical ortho coupling (7-9 Hz).

  • Methoxy Protons (-OCH₃): This will be a sharp singlet, typically integrating to three protons, in the range of 3.8-4.0 ppm.

The precise chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents. The chlorine atom at C-4 is electron-withdrawing, which will deshield nearby protons, while the methoxy group at C-5 is electron-donating, causing a shielding effect.

Question 2: How can I predict the approximate ¹H and ¹³C chemical shifts for my 4-chloro-5-methoxy-1H-indazole sample?

Answer: Predicting chemical shifts with high accuracy requires specialized software or experimental data for the exact compound. However, a reasonable estimation can be made by starting with the known chemical shifts of the parent 1H-indazole and applying additive substituent chemical shift (SCS) effects for the chloro and methoxy groups.[1][2]

Rationale: The electronic environment of each nucleus dictates its chemical shift.[3] Electron-withdrawing groups like chlorine decrease electron density, "deshielding" the nucleus and shifting its resonance downfield (to a higher ppm value).[4] Conversely, electron-donating groups like methoxy increase electron density, "shielding" the nucleus and shifting its resonance upfield.[4] These effects are approximately additive.

Below is a table of predicted chemical shifts. Please note these are estimates and the actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-5-methoxy-1H-indazole in CDCl₃

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Shift
N-H>10 (broad s)-Acidic proton, solvent dependent.
C-3~8.1~135Proximity to two nitrogen atoms.
C-3a-~122Bridgehead carbon.
C-4-~118Attached to electronegative Cl.
C-5-~150Attached to electron-donating OCH₃.
C-6~7.3~115Influenced by adjacent OCH₃ and Cl.
C-7~7.0~110Shielded by N-1.
C-7a-~140Bridgehead carbon.
-OCH₃~3.9 (s)~56Typical range for an aromatic methoxy group.[5][6]

Note: These predictions are based on data from substituted indazoles and general substituent effects on benzene rings.[7][8]

Section 2: Advanced 2D NMR for Structural Confirmation

Question 3: My ¹H NMR spectrum is crowded, and I can't definitively assign the H-6 and H-7 protons. What should I do?

Answer: When 1D spectra are insufficient, 2D NMR experiments are essential for unambiguous assignment. For resolving coupled protons like H-6 and H-7, the COSY (Correlation Spectroscopy) experiment is the first logical step.

Causality: COSY experiments reveal scalar (through-bond) couplings between protons, typically over two to three bonds. A cross-peak in a COSY spectrum indicates that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled to each other.

Workflow for COSY Analysis:

  • Acquire the COSY spectrum.

  • Identify the diagonal peaks , which correspond to the 1D ¹H spectrum.

  • Look for off-diagonal cross-peaks. You should observe a cross-peak connecting the signals of H-6 and H-7, confirming their ortho relationship.

COSY_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Acquire_1H Acquire 1D ¹H Spectrum Acquire_COSY Acquire 2D COSY Spectrum Acquire_1H->Acquire_COSY Optimize Parameters Identify_Diagonal Identify Diagonal Peaks Acquire_COSY->Identify_Diagonal Find_Crosspeaks Find Off-Diagonal Cross-Peaks Identify_Diagonal->Find_Crosspeaks Assign_Couplings Assign H-6 <=> H-7 Coupling Find_Crosspeaks->Assign_Couplings Structure_Elucidation_Flow cluster_1D 1D NMR cluster_2D 2D NMR NMR_1H ¹H NMR - Proton count - Splitting patterns - Chemical shifts COSY COSY - H-H correlations - Assigns H-6/H-7 NMR_1H->COSY NMR_13C ¹³C NMR - Carbon count - Chemical shifts HSQC HSQC - Direct C-H correlations - Links H-3, H-6, H-7 to respective carbons NMR_13C->HSQC COSY->HSQC HMBC HMBC - Long-range C-H correlations - Confirms scaffold & quaternary C's HSQC->HMBC NOESY NOESY - Through-space correlations - Confirms spatial proximity HMBC->NOESY Optional Confirmation Final_Structure Final Structure Confirmed HMBC->Final_Structure NOESY->Final_Structure

Caption: Comprehensive workflow for NMR-based structure elucidation.

Question 5: I am concerned about potential isomerization. Could a NOESY experiment help?

Answer: Yes, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be very helpful. While COSY, HSQC, and HMBC show through-bond connectivity, NOESY reveals through-space proximity between nuclei.

In the case of 4-chloro-5-methoxy-1H-indazole, a key NOESY correlation would be between the methoxy protons (-OCH₃) and the H-6 proton. The observation of this cross-peak would provide strong evidence for the 5-methoxy substitution pattern, as these two groups are spatially close. This can be particularly useful to distinguish from other possible isomers if the synthesis is not completely regioselective.

Section 3: Experimental Troubleshooting

Question 6: My compound has poor solubility in CDCl₃. What are my options?

Answer: Solubility is a primary concern for obtaining high-quality NMR spectra. [9]If your compound is not soluble in chloroform-d, you should try alternative deuterated solvents based on the polarity of your compound. [9][10] Table 2: Alternative Solvents for Poorly Soluble Indazole Derivatives

SolventPolarityTypical Residual Peak (ppm)Comments
Acetone-d₆ Polar aprotic~2.05Good for moderately polar compounds.
DMSO-d₆ Polar aprotic~2.50Excellent for highly polar compounds, but difficult to remove.
Methanol-d₄ Polar protic~3.31, ~4.87 (OH)Can exchange with N-H protons, causing the N-H signal to disappear.
Benzene-d₆ Nonpolar~7.16Can induce significant shifts in proton resonances (aromatic solvent-induced shifts), which can sometimes resolve overlapping signals. [10]

Expert Tip: When switching solvents, be aware that the chemical shifts of your compound's signals will change. Always report the solvent used when presenting NMR data.

Question 7: My NMR signals are broad and poorly resolved. What are the common causes and solutions?

Answer: Broad signals in an NMR spectrum can stem from several issues, ranging from sample preparation to instrument settings. [8] Troubleshooting Broad NMR Signals:

  • Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample.

    • Solution: Re-shim the spectrometer. Modern instruments have automated shimming routines that are very effective. Ensure your sample volume is correct (typically 0.5-0.6 mL for a 5 mm tube) to facilitate good shimming. [8]

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) from catalysts or glassware can cause significant line broadening.

    • Solution: Filter your NMR sample through a small plug of Celite or silica in a Pasteur pipette. If the problem persists, consider passing a solution of your compound through a short column of Chelex resin.

  • Compound Aggregation: At higher concentrations, molecules can aggregate, leading to slower tumbling in solution and broader lines.

    • Solution: Dilute your sample. Run the experiment at a higher temperature to break up aggregates (if your compound is stable).

  • Chemical Exchange: The N-H proton of the indazole can undergo chemical exchange, which can broaden its own signal and sometimes couple to and broaden the H-7 signal.

    • Solution: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium and its signal will disappear, often sharpening adjacent signals.

Experimental Protocols

Protocol 1: Standard Sample Preparation for 1D and 2D NMR
  • Weigh Sample: Accurately weigh 5-10 mg of your 4-chloro-5-methoxy-1H-indazole derivative for ¹H NMR (15-25 mg for ¹³C and 2D NMR) into a clean, dry vial.

  • Add Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolve: Vortex the vial for 30 seconds to fully dissolve the sample. If solubility is an issue, gentle warming or sonication may be applied.

  • Filter (if necessary): If the solution is not perfectly clear, filter it through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube and label it clearly.

  • Insert into Spinner: Place the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.

Protocol 2: General Workflow for 2D NMR Data Acquisition

This protocol assumes a modern spectrometer with standard parameter sets.

  • Acquire a Standard ¹H Spectrum: First, acquire a high-quality 1D ¹H spectrum of your sample. This is crucial for setting the parameters for the 2D experiments.

  • Reference the Spectrum: Calibrate the ¹H spectrum using the residual solvent peak or an internal standard (like TMS).

  • Determine Spectral Width (sw): Note the chemical shift range of your signals. Set the spectral width for the 2D experiment to encompass all proton signals of interest.

  • Load 2D Parameter Set: Create a new experiment and load the standard parameter set for the desired 2D experiment (e.g., COSY, HSQC, HMBC).

  • Set Parameters:

    • Transfer the spectral width and transmitter frequency offset from your optimized 1D ¹H spectrum.

    • For heteronuclear experiments (HSQC, HMBC), set the corresponding ¹³C spectral width. A standard width of 0-200 ppm is usually sufficient.

    • Adjust the number of scans (ns) and dummy scans (ds) based on your sample concentration to achieve adequate signal-to-noise.

  • Tune and Match Probe: For optimal sensitivity, tune and match the probe for both the ¹H and ¹³C frequencies.

  • Start Acquisition: Start the 2D acquisition. Be aware that 2D experiments can take from minutes to several hours to complete.

  • Process Data: After acquisition, apply the appropriate Fourier transform (e.g., xfb on Bruker systems), phase correction, and baseline correction to obtain the final 2D spectrum.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles (UCL) Chemistry Department. (n.d.). Chemical shifts. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

  • Elguero, J., Claramunt, R. M., & López, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5979–5991.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Reddit. (2021, December 12). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]

  • Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 635–645.
  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Fäseke, V., & Glorius, F. (2017). Theoretical NMR correlations based Structure Discussion.
  • J. C. A. C. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422.
  • Fayet, J.-P., Vertut, M.-C., Fruchier, A., & Elguero, J. (2016). 13C NMR of indazoles.
  • Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Bruker. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial. Retrieved from [Link]

  • 2D NMR. (n.d.). Retrieved from [Link]

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Technical Support Center: Enhancing the Bioavailability of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-methoxy-1H-indazole, a novel kinase inhibitor with significant therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the oral bioavailability of this compound. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

The inherent physicochemical properties of many indazole-based compounds, including 4-Chloro-5-methoxy-1H-indazole, can present challenges in achieving adequate systemic exposure after oral administration. This guide will delve into the root causes of poor bioavailability and offer validated methods to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with 4-Chloro-5-methoxy-1H-indazole.

Q1: What are the primary factors limiting the oral bioavailability of 4-Chloro-5-methoxy-1H-indazole?

A1: The oral bioavailability of 4-Chloro-5-methoxy-1H-indazole is primarily limited by two key factors: poor aqueous solubility and extensive first-pass metabolism. Its hydrophobic nature restricts its dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Additionally, like many kinase inhibitors, it is a substrate for cytochrome P450 enzymes in the liver and intestinal wall, leading to significant degradation before it can reach systemic circulation.[1][2]

Q2: How can I improve the dissolution rate of 4-Chloro-5-methoxy-1H-indazole in my in vitro assays?

A2: For in vitro studies, enhancing the dissolution rate is crucial for obtaining accurate and reproducible data. We recommend the use of co-solvents such as DMSO or ethanol in your media. However, be mindful of the final solvent concentration to avoid cellular toxicity. For cell-based assays, preparing a stock solution in a suitable organic solvent and then diluting it in the culture medium is a standard practice.

Q3: Are there any known efflux transporters that affect the absorption of 4-Chloro-5-methoxy-1H-indazole?

A3: While specific data for 4-Chloro-5-methoxy-1H-indazole is still under investigation, it is plausible that it may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are commonly involved in the transport of kinase inhibitors.[3][4] Overexpression of these transporters in the intestinal epithelium can actively pump the compound back into the gut lumen, thereby reducing its net absorption.

Q4: What are the main metabolic pathways for indazole-based compounds?

A4: Indazole derivatives typically undergo Phase I metabolism involving oxidation, hydroxylation, and N-dealkylation, primarily mediated by CYP enzymes.[5] The methoxy group on the indazole ring of 4-Chloro-5-methoxy-1H-indazole is a likely site for O-demethylation. Subsequent Phase II metabolism may involve glucuronidation of the hydroxylated metabolites.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues related to the bioavailability of 4-Chloro-5-methoxy-1H-indazole.

Observed Problem Potential Cause Recommended Solution
High variability in plasma concentrations in animal studies. Poor and erratic absorption due to low solubility.Employ a formulation strategy to enhance solubility and dissolution, such as a self-emulsifying drug delivery system (SEDDS) or a nanoparticle formulation.[6][7]
Low oral bioavailability despite good in vitro permeability. Extensive first-pass metabolism.Consider co-administration with a CYP inhibitor (e.g., ritonavir) in preclinical studies to assess the impact of metabolism. For clinical development, a pro-drug approach could be explored to mask the metabolic sites.[8]
Discrepancy between in vitro potency and in vivo efficacy. Limited exposure at the target site due to poor absorption and/or rapid clearance.Conduct a thorough pharmacokinetic/pharmacodynamic (PK/PD) analysis to establish the required plasma concentration for efficacy. Optimize the formulation and dosing regimen to achieve and maintain this target exposure.[1]
In vitro assays show inconsistent results. Precipitation of the compound in the assay medium.Re-evaluate the solubility of the compound in your specific assay buffer. You may need to adjust the pH or include a non-toxic solubilizing agent.

Part 3: Experimental Protocols & Methodologies

To practically address the bioavailability challenges, we provide the following detailed protocols.

Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the oral absorption of 4-Chloro-5-methoxy-1H-indazole by formulating it in a lipid-based system.

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubilization and absorption of poorly water-soluble drugs.[6][7]

Materials:

  • 4-Chloro-5-methoxy-1H-indazole

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

Procedure:

  • Screening of Excipients: Determine the solubility of 4-Chloro-5-methoxy-1H-indazole in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct ternary phase diagrams. This will help in identifying the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture to 40°C and vortex until a clear, homogenous solution is formed.

    • Dissolve the 4-Chloro-5-methoxy-1H-indazole in this mixture with continuous stirring.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS formulation in simulated gastric fluid and measure the droplet size using a particle size analyzer.

    • In Vitro Dissolution Study: Perform a dissolution test using a USP dissolution apparatus to compare the release profile of the SEDDS formulation with the unformulated compound.

Protocol 2: Pro-drug Synthesis for Enhanced Permeability

Objective: To synthesize a pro-drug of 4-Chloro-5-methoxy-1H-indazole with improved passive permeability.

Rationale: A pro-drug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. By masking polar functional groups, a pro-drug can exhibit increased lipophilicity and enhanced membrane permeability.[9][10]

Example Pro-drug Strategy: Esterification of a Hydroxylated Metabolite

If a primary hydroxylated metabolite of 4-Chloro-5-methoxy-1H-indazole is identified, it can be a target for creating an ester pro-drug.

General Synthesis Scheme:

  • Synthesize or isolate the hydroxylated metabolite of 4-Chloro-5-methoxy-1H-indazole.

  • React the hydroxylated metabolite with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine) to form the ester pro-drug.

  • Purify the pro-drug using column chromatography.

  • Characterize the structure of the pro-drug using NMR and mass spectrometry.

  • Evaluate the stability of the pro-drug in simulated gastric and intestinal fluids, as well as in plasma, to ensure it will release the active drug at the desired site.

Part 4: Visualizing the Path to Enhanced Bioavailability

To better understand the strategies for overcoming the challenges associated with 4-Chloro-5-methoxy-1H-indazole, the following diagrams illustrate the key concepts.

Bioavailability_Challenges cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) Drug 4-Chloro-5-methoxy-1H-indazole (Poorly Soluble) Dissolved_Drug Dissolved Drug Drug->Dissolved_Drug Dissolution (Rate-Limiting Step) Absorbed_Drug Absorbed Drug Dissolved_Drug->Absorbed_Drug Permeation Metabolites Inactive Metabolites Absorbed_Drug->Metabolites CYP450 Enzymes Systemic_Circulation Systemic Circulation (Bioavailable Drug) Absorbed_Drug->Systemic_Circulation Enters Portal Vein

Caption: Challenges to the oral bioavailability of 4-Chloro-5-methoxy-1H-indazole.

Bioavailability_Enhancement cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Action SEDDS SEDDS Formulation Solubility Increased Solubility & Dissolution SEDDS->Solubility Nanoparticles Nanoparticle Formulation Nanoparticles->Solubility Prodrug Pro-drug Approach Permeability Increased Permeability Prodrug->Permeability Metabolism Reduced First-Pass Metabolism Prodrug->Metabolism Improved_Bioavailability Improved Bioavailability Solubility->Improved_Bioavailability Permeability->Improved_Bioavailability Metabolism->Improved_Bioavailability

Caption: Strategies to enhance the bioavailability of 4-Chloro-5-methoxy-1H-indazole.

References

  • ACS Publications. Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics | ACS Chemical Neuroscience. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available from: [Link]

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  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). Available from: [Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

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  • AUB ScholarWorks. Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Available from: [Link]

  • PubMed Central (PMC). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Available from: [Link]

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  • ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists | ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubMed. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Available from: [Link]

  • MDPI. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Available from: [Link]

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  • PubMed Central (PMC). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available from: [Link]

  • PubMed. Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease. Available from: [Link]

  • PubMed Central (PMC). How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • AACR Publications. Aurora kinase inhibitors: Identification and preclinical validation of their biomarkers. Available from: [Link]

  • PubMed. How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. Available from: [Link]

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  • PubMed Central (PMC). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Available from: [Link]

  • National Institutes of Health (NIH). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense. Available from: [Link]

  • Semantic Scholar. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar. Available from: [Link]

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Reducing side reactions in the synthesis of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, achieving its synthesis with high purity and yield is paramount. This document moves beyond simple protocols to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating common side reactions.

Introduction: The Challenge of Selectivity

The synthesis of substituted indazoles like 4-Chloro-5-methoxy-1H-indazole is often challenged by issues of regioselectivity and the inherent instability of key intermediates. The most common and direct synthetic approach involves the diazotization of a corresponding 2-alkylaniline followed by intramolecular cyclization. While effective, this pathway is sensitive to reaction conditions, and slight deviations can lead to a cascade of side reactions, resulting in complex product mixtures, low yields, and purification difficulties. This guide provides a causal framework for understanding these challenges and offers robust solutions.

Troubleshooting Guide: From Impure Product to Optimized Protocol

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction produces a significant amount of a dark, tar-like polymer, and my overall yield is very low. What's happening?

Answer: This is a classic symptom of diazonium salt decomposition. The diazonium salt intermediate, formed by reacting the aniline precursor with a nitrite source, is highly reactive and thermally unstable.

Causality: If the temperature is not strictly controlled (ideally between 0-5 °C), the diazonium salt will rapidly decompose. This process can generate highly reactive radical and cationic species. These species can attack the solvent, couple with other aromatic rings, or polymerize, leading to the formation of complex, high-molecular-weight, colored impurities (tar). The desired intramolecular cyclization to form the indazole ring is a competing, but slower, reaction.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature below 5 °C throughout the addition of the nitrite source and for a period afterward. Use an ice-salt bath for more consistent cooling.

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface to avoid localized areas of high concentration and temperature.

  • Solvent Choice: While acetic acid is common, ensure it is free of water, as water can provide a competing nucleophile (phenolic byproducts).

  • Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions that contribute to colored impurities.

dot

Decomposition_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Start 2-Amino-4-chloro- 5-methoxytoluene Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, H⁺ (0-5 °C) Product 4-Chloro-5-methoxy- 1H-indazole Diazonium->Product Intramolecular Cyclization Decomposition Decomposition (Radicals, Cations) Diazonium->Decomposition > 5 °C (Loss of N₂) Tar Polymeric Tar & Phenolic Byproducts Decomposition->Tar

Caption: Main reaction vs. side reaction pathway.

Question 2: My final product is contaminated with an isomer that is very difficult to separate by column chromatography. How can I improve regioselectivity?

Answer: This issue typically arises not in the initial synthesis of the 1H-indazole core, but in subsequent N-alkylation or N-arylation steps, which are common follow-up reactions. Direct alkylation of 4-Chloro-5-methoxy-1H-indazole often yields a mixture of N1 and N2 alkylated isomers.

Causality: The indazole anion, formed upon deprotonation with a base, is an ambident nucleophile. Attack can occur from either the N1 or N2 nitrogen. The ratio of the resulting products is highly dependent on several factors:

  • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder attack at N1, favoring N2 alkylation.

  • Counter-ion Effect: The nature of the cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the site of alkylation. Smaller, harder cations like Na⁺ often favor N1 alkylation, potentially through chelation or formation of a tight ion pair.[1]

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a "freer" indazole anion and often favoring N2 alkylation, which is the thermodynamically more stable product in many cases. Less polar solvents like THF can promote the ion-pairing that favors N1 selectivity.[1]

  • Leaving Group: The nature of the leaving group on the electrophile can also play a role.

Solutions for Selective N1-Alkylation:

  • Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a reliable system for promoting N1 alkylation.[1]

  • Temperature: Running the deprotonation at 0 °C before adding the alkylating agent can improve selectivity.

Solutions for Selective N2-Alkylation:

  • Base and Solvent System: Using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF often favors the formation of the N2 isomer.

  • Acid-Promoted Conditions: Specific methods using Brønsted or Lewis acids can promote highly selective N2 alkylation with certain alkylating agents like 2,2,2-trichloroacetimidates.[2][3]

ParameterCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Base Sodium Hydride (NaH)Potassium/Cesium CarbonateNa⁺ is a small cation, promoting a tight ion pair that sterically favors N1 attack.
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)THF is less polar, maintaining the ion pair. DMF is polar aprotic, solvating the cation.
Temperature 0 °C to Room TemperatureOften Room Temp to Moderate HeatLower temperatures can enhance kinetic control, which may favor N1.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the synthesis of 4-Chloro-1H-indazole to minimize side products?

A1: This protocol is adapted from established methods for similar structures and is optimized for high purity.[4] It assumes the availability of 2-methyl-3-chloroaniline as a starting material. A related precursor, 2-amino-4-chloro-5-methoxytoluene, would follow a similar reaction pathway.

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole

  • Acetylation (Protection/Activation):

    • In a round-bottomed flask under an inert atmosphere, dissolve 2-methyl-3-chloroaniline (1.0 eq) in chloroform.

    • Add potassium acetate (1.2 eq).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add acetic anhydride (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Diazotization and Cyclization:

    • Heat the reaction mixture to 60 °C.

    • Slowly add isoamyl nitrite (2.0 eq) over 30 minutes. Caution: This reaction can be exothermic.

    • Stir the reaction at 60 °C overnight. Monitor by TLC or LC-MS for the disappearance of the acetylated starting material.

  • Hydrolysis (Deacetylation):

    • Cool the reaction mixture to 0 °C.

    • Add tetrahydrofuran (THF) to maintain solubility.

    • Carefully add a solution of lithium hydroxide (LiOH) (7.0 eq) in water, keeping the temperature below 10 °C.

    • Stir at 0 °C for 3 hours until the acetylated intermediate is fully consumed.

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure to yield the crude 4-chloro-1H-indazole.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[5]

dot

Synthesis_Workflow A 1. Acetylation (Aniline, Ac₂O, KOAc) B 2. Diazotization & Cyclization (60 °C) (Isoamyl Nitrite) A->B C 3. Hydrolysis (0 °C) (LiOH, THF/H₂O) B->C D 4. Aqueous Work-up & Extraction (EtOAc) C->D E 5. Purification (Chromatography or Recrystallization) D->E F Pure Product 4-Chloro-1H-indazole E->F

Caption: Optimized workflow for 4-Chloro-1H-indazole synthesis.

Q2: From a mechanistic standpoint, why is the 1H-indazole tautomer the major product in most syntheses?

A2: The predominance of the 1H-indazole tautomer over the 2H-indazole is a result of its greater thermodynamic stability. Quantum mechanical calculations and experimental data consistently show that the 1H-indazole form is lower in energy.[2] This stability is attributed to its benzenoid character, where the six-membered ring retains a full aromatic sextet, which is energetically favorable. In the 2H-tautomer, the electronic structure is more quinoidal, which is a higher energy state. While reaction conditions can sometimes lead to kinetically favored 2H-products, the system will equilibrate to the more stable 1H-tautomer if a pathway (e.g., proton transfer) is available.

Q3: What are the best analytical techniques to identify and quantify side products in my reaction mixture?

A3: A combination of techniques is essential for a complete picture:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for identifying the number of components in a mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It separates the components of the mixture (LC) and provides their mass-to-charge ratio (MS), allowing you to identify unreacted starting materials, intermediates, the desired product, and potential side products (e.g., isomers will have the same mass but different retention times).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural elucidation of the final product and any isolated impurities. The ¹H NMR spectra of N1 and N2-substituted indazole isomers are typically distinct and can be used for unambiguous identification.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Lee, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Al-Hourani, B., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]

  • Reddy, C., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Chicha, H., et al. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole (V). Available at: [Link]

  • Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

Sources

Addressing batch-to-batch variability of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-methoxy-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the batch-to-batch variability of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and quality assessment of 4-Chloro-5-methoxy-1H-indazole.

Q1: What is the expected appearance of high-purity 4-Chloro-5-methoxy-1H-indazole?

A1: High-purity 4-Chloro-5-methoxy-1H-indazole is typically an off-white to light-tan crystalline solid. Significant color variations, such as dark brown or orange hues, may indicate the presence of impurities or degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, 4-Chloro-5-methoxy-1H-indazole should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. Indazole derivatives can be susceptible to degradation over time, especially when exposed to elevated temperatures or harsh environmental conditions.

Q3: What are the typical solvents for dissolving 4-Chloro-5-methoxy-1H-indazole?

A3: 4-Chloro-5-methoxy-1H-indazole generally exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. Its solubility in aqueous solutions is limited but can be influenced by pH.

Q4: What are the key analytical techniques to confirm the identity and purity of a new batch?

A4: A combination of techniques is recommended for comprehensive characterization.

  • ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying organic impurities.

  • HPLC-UV is the primary method for determining purity and quantifying impurities.

  • Mass Spectrometry (MS) confirms the molecular weight of the compound.

  • Melting Point analysis can be a quick indicator of purity; a sharp melting point range is expected for a pure compound. An improved synthesis of the related 4-chloro-1H-indazole reported a melting point of 155–157°C[1].

Q5: Can 4-Chloro-5-methoxy-1H-indazole exist in different forms?

A5: Yes, two potential sources of different forms are tautomerism and polymorphism.

  • Tautomerism: Indazoles can exist as 1H and 2H tautomers. The 1H-tautomer is generally more thermodynamically stable than the 2H form[2][3]. The presence of the 2H-isomer can be a source of batch-to-batch variability and can be detected by NMR spectroscopy[2].

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect physical properties like solubility and melting point[4][5]. Polymorphism can be investigated using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments, focusing on identifying the root causes of batch-to-batch variability.

Issue 1: Inconsistent Biological Activity or Potency Between Batches

You observe that different batches of 4-Chloro-5-methoxy-1H-indazole exhibit varying levels of efficacy in your biological assays.

start Inconsistent Biological Activity purity Purity Variation start->purity polymorphism Polymorphism start->polymorphism Different dissolution rates affecting bioavailability solvents Residual Solvents start->solvents Solvents interfering with biological assays isomers Isomeric Impurities purity->isomers Presence of less active or inactive isomers impurities Unidentified Impurities purity->impurities Presence of inhibitory or interfering compounds

Caption: Workflow for diagnosing inconsistent biological activity.

Step 1: Comprehensive Purity Re-evaluation

  • Rationale: The stated purity on the certificate of analysis may not account for all impurities, especially those with similar structures or those that are non-UV active.

  • Action:

    • Perform a high-resolution HPLC analysis using a gradient method to separate closely eluting impurities.

    • Employ a mass detector (LC-MS) to identify peaks that correspond to potential isomers or degradation products.

    • Use a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) in parallel with UV to detect non-chromophoric impurities.

Step 2: Investigate for Isomeric Impurities

  • Rationale: The synthesis of substituted indazoles can sometimes yield a mixture of the desired 1H-indazole and the isomeric 2H-indazole. These isomers can have different biological activities.

  • Action:

    • Acquire ¹H and ¹³C NMR spectra of the problematic batches. The chemical shifts of the protons and carbons on the indazole ring are sensitive to the position of the substituent on the nitrogen atom, allowing for the differentiation and quantification of the 1H and 2H isomers[2].

    • Compare the spectra to a well-characterized reference standard if available.

Step 3: Screen for Polymorphism

  • Rationale: Different crystalline forms (polymorphs) can have different solubilities and dissolution rates, which can directly impact the effective concentration of the compound in your assay medium[4][5].

  • Action:

    • Analyze different batches using X-ray Powder Diffraction (XRPD). Different polymorphs will produce distinct diffraction patterns.

    • Perform Differential Scanning Calorimetry (DSC) to identify different melting points or phase transitions associated with different polymorphs.

Step 4: Quantify Residual Solvents

  • Rationale: Residual solvents from the synthesis and purification process can interfere with biological assays or affect the physical properties of the solid compound[6][7][8][9].

  • Action:

    • Use headspace gas chromatography (GC-HS) to identify and quantify residual solvents.

    • Refer to ICH Q3C guidelines for acceptable limits of common solvents[8].

Potential Issue Recommended Analytical Technique(s) Interpretation of Results
Purity Variation HPLC-UV, LC-MS, HPLC-CAD/ELSDPresence of unexpected peaks, or variations in the area % of known impurities.
Isomeric Impurities ¹H NMR, ¹³C NMRAppearance of additional sets of signals corresponding to the 2H-isomer.
Polymorphism XRPD, DSCDifferent diffraction patterns or thermal events between batches.
Residual Solvents GC-HSIdentification of solvents above recommended limits.
Issue 2: Unexpected Peaks in HPLC or NMR Analysis

Your routine quality control analysis of a new batch shows unexpected signals that were not present in previous batches.

The synthesis of 4-Chloro-1H-indazole from 3-chloro-2-methylaniline involves N-acetylation followed by diazotization and cyclization. Impurities can arise from each of these steps.

start Unexpected Analytical Signals starting_material Starting Material Impurities start->starting_material acetylation Incomplete Acetylation start->acetylation diazotization Diazotization Side Products start->diazotization cyclization Incomplete Cyclization start->cyclization degradation Product Degradation start->degradation

Caption: Potential sources of unexpected analytical signals.

Step 1: Characterize Starting Material Impurities

  • Rationale: Impurities in the 3-chloro-2-methylaniline starting material can carry through the synthesis or lead to the formation of new impurities.

  • Action:

    • Obtain a sample of the starting material used for the problematic batch and analyze it by GC-MS or HPLC.

    • Common impurities in anilines can include isomers or related compounds from their synthesis[10].

Step 2: Investigate Acetylation and Hydrolysis Steps

  • Rationale: The synthesis involves an N-acetylation step to form N-acetyl-3-chloro-2-methylaniline, followed by a final hydrolysis step. Incomplete reactions can leave residual starting materials or intermediates.

  • Action:

    • Use LC-MS to look for the mass of the N-acetylated intermediate (N-acetyl-4-chloro-1H-indazole) in the final product.

    • Check for the presence of the starting material, 3-chloro-2-methylaniline, in your final product.

Step 3: Evaluate Diazotization-Related Impurities

  • Rationale: The use of alkyl nitrites (like isopentyl nitrite) for diazotization can lead to side reactions, including the formation of N-nitroso impurities, especially if there are residual secondary amines[11][12]. These are a significant concern due to their potential toxicity[13][14].

  • Action:

    • Use a specialized LC-MS/MS method with high sensitivity to screen for potential N-nitroso impurities.

    • Review the synthetic procedure for conditions that might favor nitrosamine formation, such as acidic conditions in the presence of nitrite and secondary amines[14].

Step 4: Assess for Incomplete Cyclization or Rearrangement

  • Rationale: The final ring-closing step to form the indazole might be incomplete or could potentially lead to rearranged products under certain conditions.

  • Action:

    • Use 2D NMR techniques (like COSY and HMBC) to confirm the connectivity of the atoms in the main product and to help elucidate the structure of any significant unknown impurities.

Potential Impurity Source Potential Impurity Structure/Type Recommended Analytical Technique
Starting Material Isomers of 3-chloro-2-methylanilineGC-MS, HPLC
Acetylation/Hydrolysis N-acetyl-4-chloro-1H-indazole, 3-chloro-2-methylanilineLC-MS
Diazotization N-nitroso impurities, azo coupling productsLC-MS/MS
Cyclization Uncyclized intermediates, structural isomersLC-MS, 2D NMR

III. Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in Methanol or DMSO to a concentration of 1 mg/mL.

Protocol 2: ¹H NMR for Structural Confirmation and Isomer Detection
  • Solvent: DMSO-d₆

  • Concentration: ~5-10 mg/mL

  • Instrument: 400 MHz or higher

  • Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (e.g., d1 = 5s) for accurate integration if quantification is needed.

  • Analysis:

    • Confirm the expected chemical shifts and coupling patterns for 4-Chloro-5-methoxy-1H-indazole.

    • Look for a second set of aromatic and methoxy signals, which could indicate the presence of the 2H-isomer. The chemical shifts for the H3 proton are typically different between the 1H and 2H isomers[2].

IV. References

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline. Google Patents.

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal.

  • An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate.

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Available at: [Link]

  • Nitrosamine synthesis by nitrosation. Organic Chemistry Portal.

  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022).

  • Exploring Flow Procedures for Diazonium Formation. MDPI.

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.

  • Troubleshooting Crystallization. Chemistry LibreTexts.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications.

  • Guide for crystallization.

  • Residual solvent analysis in pharmaceuticals. ResearchGate.

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International.

  • Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective. JOCPR.

  • 3-Chloro-2-methylaniline 99 87-60-5. Sigma-Aldrich.

  • Nitrosamine formation mechanisms and control strategies. LGC Standards.

  • 2H-Indazole synthesis. Organic Chemistry Portal.

  • Residual Solvents in Pharmaceuticals. Veeprho.

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • Is isopentyl nitrite good reagent for oxidation of amino group ? ResearchGate.

  • Polymorphism evaluation in generic tablets containing mebendazole by dissolution tests. SciSpace.

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - NIH.

  • (467) RESIDUAL SOLVENTS. USP-NF.

  • A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. IJPPR.

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

  • 3-Chloro-2-methylaniline - Safety Data Sheet. ChemicalBook.

  • The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies.

  • 3 - SAFETY DATA SHEET.

  • Advice for Crystallization. Universität Potsdam.

  • Analytical advances in pharmaceutical impurity profiling. PubMed.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC - NIH.

  • 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. Chemical Synthesis Database.

  • Residual Solvent Analysis in Pharmaceuticals.

  • Benzenediazonium, o-carboxy-, hydroxide. Organic Syntheses Procedure.

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.

  • CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline. Google Patents.

  • 3-Chloro-2-methylaniline (99%). Amerigo Scientific.

  • Process to eliminate the nitrite excess in diazotization solutions. Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-Chloro-5-methoxy-1H-indazole Binding to Target Kinases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's engagement with its intended target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of methodologies to validate the binding of 4-Chloro-5-methoxy-1H-indazole, a promising kinase inhibitor scaffold, to its putative target, Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2). While direct binding data for this specific molecule is emerging, we will draw upon data from structurally related indazole-sulfonamide analogs that have shown significant affinity for MAPK1, providing a robust framework for validation.[1]

The indazole core is a well-established pharmacophore in the development of kinase inhibitors for oncology.[2] The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[3] Consequently, targeting key kinases within this cascade, such as MAPK1, is a validated therapeutic strategy.[3][4] This guide will equip you with the foundational knowledge and detailed protocols to confidently assess the binding of novel indazole-based inhibitors to MAPK1 and compare their performance against established alternatives.

The Kinase Target: MAPK1 (ERK2) and the Rationale for Inhibition

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to intracellular responses, governing fundamental cellular processes.[3] In many cancers, mutations in upstream components like BRAF or RAS lead to constitutive activation of the pathway, promoting uncontrolled cell growth and survival.[3][5] MAPK1 (ERK2) is a key downstream effector in this pathway. Its inhibition is a critical node for therapeutic intervention, aiming to block the phosphorylation of numerous downstream substrates involved in cell cycle progression and survival.[4]

Our focus on MAPK1 as the target for 4-Chloro-5-methoxy-1H-indazole is informed by studies on structurally similar indazole-sulfonamide compounds. Molecular docking studies of a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole derivative demonstrated a strong binding affinity for MAPK1, suggesting that this kinase is a probable target for this class of compounds.[1]

Comparative Landscape of MAPK1 Inhibitors

To contextualize the performance of a novel inhibitor, it is essential to compare it against established compounds targeting the same kinase. Below is a summary of prominent MAPK1/ERK inhibitors, which can serve as benchmarks in your validation studies.

InhibitorMechanism of ActionReported IC50/Binding AffinityKey Features & Clinical Status
Ulixertinib (BVD-523) ATP-competitive ERK1/2 inhibitorStrong binding affinity to both active (pERK2) and inactive ERK2.[2]Demonstrates excellent selectivity for ERK1/2.[2] Has been investigated in clinical trials for various cancers.
SCH772984 Dual mechanism: inhibits ERK1/2 kinase activity and prevents its phosphorylation by MEK.[6]IC50 of 4 nM for ERK1 and 1 nM for ERK2.[6]Exhibits slow inhibitor off-rates, leading to prolonged target engagement.[7]
GDC-0994 (Ravoxertinib) Orally bioavailable, selective ERK1/2 inhibitor.[4][8]IC50 of 6.1 nM for ERK1 and 3.1 nM for ERK2.[9]Shows anti-tumor effect in BRAF mutant cancers.[10]
Vemurafenib Primarily a BRAF V600E inhibitor, but impacts the MAPK pathway.[3]Selectively binds to the ATP-binding site of BRAF-V600E kinase.[3]Approved for the treatment of BRAF V600E-mutant metastatic melanoma.[3]
Trametinib Allosteric inhibitor of MEK1/2, upstream of ERK1/2.[5]Potent and selective ATP non-competitive inhibitor of MEK1/2.[5]Approved for use in BRAF V600 mutant melanoma, often in combination with a BRAF inhibitor.[5]

Experimental Validation of Target Engagement: A Multi-faceted Approach

No single technique provides a complete picture of a drug-target interaction. A robust validation strategy employs a combination of biophysical and cell-based assays to confirm direct binding, quantify affinity, and assess functional consequences in a cellular context.

Workflow for Validating Kinase Inhibitor Binding

G cluster_0 Biophysical Assays (Direct Binding) cluster_1 Cell-Based Assays (Target Engagement & Functional Output) cluster_2 Comparative Analysis ITC Isothermal Titration Calorimetry (ITC) Data Binding Affinity (Kd) Inhibitory Potency (IC50) Kinetic Parameters (kon/koff) ITC->Data Thermodynamic parameters (Kd, ΔH) SPR Surface Plasmon Resonance (SPR) SPR->Data Kinetic parameters (kon, koff, Kd) CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Data Cellular Target Engagement KinaseAssay In Vitro Kinase Assay (Functional Inhibition) KinaseAssay->Data Functional Inhibition (IC50)

Caption: A multi-pronged approach to validating kinase inhibitor binding.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single label-free experiment.[11]

Protocol for MAPK1 Binding:

  • Protein and Compound Preparation:

    • Express and purify recombinant human MAPK1 protein. Ensure high purity (>95%) and proper folding.

    • Prepare a concentrated stock solution of 4-Chloro-5-methoxy-1H-indazole in a compatible solvent (e.g., DMSO) and then dilute into the final assay buffer. The final DMSO concentration should be matched in both the protein and ligand solutions and kept below 1-2% to minimize solvent effects.

    • Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The ligand should be dissolved in the final dialysis buffer.

  • ITC Experiment Setup:

    • Load the purified MAPK1 protein (typically 10-50 µM) into the sample cell of the ITC instrument.

    • Load the 4-Chloro-5-methoxy-1H-indazole solution (typically 100-500 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Perform a control experiment by titrating the ligand into buffer alone to subtract the heat of dilution.

Causality Behind Experimental Choices: The use of ITC provides a direct, in-solution measurement of binding thermodynamics, which is considered a gold standard for confirming a direct interaction. Matching the buffer conditions precisely is critical to avoid artifacts from buffer mismatch.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[12]

Protocol for MAPK1 Binding:

  • Sensor Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified MAPK1 protein onto the sensor surface via amine coupling. A reference channel should be prepared by performing the activation and deactivation steps without protein immobilization.

  • Binding Analysis:

    • Prepare a series of dilutions of 4-Chloro-5-methoxy-1H-indazole in running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the compound over the sensor surface containing the immobilized MAPK1 and the reference channel.

    • Monitor the binding response (in Resonance Units, RU) in real-time during the association and dissociation phases.

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff rates.

    • Calculate the Kd from the ratio of koff/kon.

Causality Behind Experimental Choices: SPR provides valuable kinetic information about the drug-target interaction. The immobilization of the kinase on the chip surface is a critical step, and conditions should be optimized to ensure the protein remains active.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Milieu

Principle: CETSA is based on the principle that the binding of a ligand to its target protein can increase the thermal stability of the protein. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can assess target engagement in a physiological context.[13][14]

Workflow for CETSA:

G A Treat cells with 4-Chloro-5-methoxy-1H-indazole or vehicle (DMSO) B Heat cells/lysates at a range of temperatures A->B C Lyse cells and separate soluble and aggregated fractions (centrifugation) B->C D Quantify soluble MAPK1 (e.g., Western Blot, ELISA) C->D E Plot protein abundance vs. temperature to generate 'melting curves' D->E F Compare melting curves: a shift indicates target engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol for MAPK1 Target Engagement:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line with an activated MAPK pathway) to near confluency.

    • Treat the cells with varying concentrations of 4-Chloro-5-methoxy-1H-indazole or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

    • Quantify the amount of soluble MAPK1 in the supernatant using a specific antibody-based method such as Western blotting or an ELISA-based format like AlphaScreen.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble MAPK1 as a function of temperature to generate a "melting curve".

    • A shift in the melting curve to higher temperatures in the presence of the compound compared to the vehicle control indicates that the compound has bound to and stabilized MAPK1.

Causality Behind Experimental Choices: CETSA is a powerful method to confirm target engagement in a more physiologically relevant environment (intact cells or cell lysates) without the need for compound or protein labeling. This provides evidence that the compound can access and bind to its target within the cell.

Conclusion

The validation of 4-Chloro-5-methoxy-1H-indazole's binding to its target kinase, MAPK1, requires a multi-faceted and rigorous experimental approach. By employing a combination of biophysical techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance to confirm direct binding and elucidate the thermodynamics and kinetics of the interaction, alongside cell-based assays such as the Cellular Thermal Shift Assay to demonstrate target engagement in a cellular context, researchers can build a comprehensive and compelling data package. Comparing the binding and functional data of this novel compound to established MAPK1 inhibitors will further clarify its potential as a therapeutic agent. This systematic approach ensures the scientific integrity of the findings and provides a solid foundation for further drug development efforts.

References

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  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH. Available at: [Link]

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC - NIH. Available at: [Link]

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A Strategic Guide to Comparative Analysis: Evaluating Novel Indazoles Against the Multi-Kinase Inhibitor Pazopanib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological drug discovery, the indazole scaffold represents a privileged structure, forming the core of numerous kinase inhibitors. This guide outlines a comprehensive, head-to-head strategy for evaluating a novel, uncharacterized compound, 4-Chloro-5-methoxy-1H-indazole , against the established multi-kinase inhibitor, Pazopanib .

This document is not a repository of existing comparative data, as 4-Chloro-5-methoxy-1H-indazole is primarily recognized as a synthetic building block with limited publicly available bioactivity data. Instead, this guide serves as an experimental blueprint for researchers and drug development professionals. We will detail the necessary scientific workflows, from initial biochemical screening to cellular and in vivo characterization, required to rigorously compare this novel indazole derivative to a clinical benchmark like Pazopanib.

Part 1: Foundational Characterization of the Investigational Compound

Before a direct comparison can be made, the fundamental bioactivity of 4-Chloro-5-methoxy-1H-indazole must be established. The primary hypothesis is that, like many indazole-containing molecules, it may exhibit kinase inhibitory activity.

Initial Broad-Spectrum Kinase Profiling

The first step is to ascertain if 4-Chloro-5-methoxy-1H-indazole interacts with protein kinases. A broad-spectrum kinase panel is the most efficient method to identify initial hits.

Experimental Protocol: Broad-Spectrum Kinase Assay Panel

  • Compound Preparation: Solubilize 4-Chloro-5-methoxy-1H-indazole in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Selection: Employ a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Select a panel that covers a diverse range of the human kinome, ideally >400 kinases.

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel. The assay typically measures the remaining kinase activity in the presence of the compound.

  • Data Analysis: Results are usually expressed as a percentage of inhibition relative to a vehicle control (DMSO). A common threshold for identifying a "hit" is >50% inhibition.

Deconvolution and IC50 Determination for Primary Hits

Any kinases identified as "hits" in the primary screen must be validated. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Experimental Protocol: IC50 Determination via In Vitro Kinase Assay

  • Compound Titration: Prepare a serial dilution series of 4-Chloro-5-methoxy-1H-indazole (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction: For each identified hit kinase, set up a reaction mixture containing the enzyme, its specific substrate, and ATP (often at its Km concentration to provide a standardized comparison).

  • Inhibition Measurement: Add the diluted compound to the reaction. The method for detecting kinase activity will vary based on the assay platform (e.g., luminescence-based ATP detection, fluorescence resonance energy transfer [FRET], or radiometric assays).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Part 2: Head-to-Head Comparison with Pazopanib

With a foundational understanding of 4-Chloro-5-methoxy-1H-indazole's potential targets, a direct comparison with Pazopanib can be designed. Pazopanib is a potent multi-targeted tyrosine kinase inhibitor, with primary activity against VEGFR-1, -2, -3, PDGFR-α, -β, and c-Kit. The comparative analysis should therefore focus on these key targets and the downstream cellular consequences of their inhibition.

Comparative Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. A highly selective inhibitor offers the potential for reduced off-target effects and a cleaner safety profile.

Workflow for Comparative Selectivity Profiling

G cluster_0 Step 1: Define Target Panel cluster_1 Step 2: IC50 Determination cluster_2 Step 3: Data Analysis & Visualization T1 Primary Targets of Pazopanib (VEGFR1-3, PDGFRα/β, c-Kit) IC50_Indazole Generate IC50 curves for Indazole against the full panel T1->IC50_Indazole IC50_Pazopanib Generate IC50 curves for Pazopanib against the full panel (as control) T1->IC50_Pazopanib T2 Identified Hits for 4-Chloro-5-methoxy-1H-indazole T2->IC50_Indazole T2->IC50_Pazopanib T3 Key Anti-Targets (e.g., kinases known for toxicity) T3->IC50_Indazole T3->IC50_Pazopanib Table Compile IC50 values into a comparative table IC50_Indazole->Table IC50_Pazopanib->Table Tree Generate a Kinome Tree Map to visualize selectivity Table->Tree

Caption: Workflow for comparative kinase selectivity profiling.

Table 1: Hypothetical Comparative Kinase Inhibition Profile

Kinase Target4-Chloro-5-methoxy-1H-indazole IC50 (nM)Pazopanib IC50 (nM)
VEGFR1Experimental Value10
VEGFR2Experimental Value30
VEGFR3Experimental Value47
PDGFRαExperimental Value71
PDGFRβExperimental Value84
c-KitExperimental Value74
Novel Target 1Experimental Value>10,000
Anti-Target 1Experimental ValueExperimental Value

This table serves as a template for presenting the experimental results.

Cellular Target Engagement and Pathway Modulation

Inhibiting a kinase in a test tube does not guarantee the same effect in a complex cellular environment. Cellular assays are essential to confirm target engagement and downstream pathway modulation.

Signaling Pathway Targeted by Pazopanib

G cluster_0 cluster_1 cluster_2 cluster_3 RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) PLC PLCγ RTK->PLC RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF-MEK-ERK (MAPK Pathway) RAS->RAF AKT AKT-mTOR Pathway PI3K->AKT Response Proliferation Angiogenesis Survival RAF->Response AKT->Response Pazopanib Pazopanib Pazopanib->RTK Inhibits Indazole 4-Chloro-5-methoxy-1H-indazole (Hypothesized Target) Indazole->RTK Inhibits? G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Monitoring & Endpoints Implant Implant tumor cells (e.g., HT-1080) subcutaneously into immunocompromised mice TumorGrowth Allow tumors to grow to a palpable size (e.g., 100-150 mm³) Implant->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize Dosing Administer daily doses of: 1. Vehicle Control 2. Pazopanib (e.g., 30 mg/kg) 3. Indazole (Dose TBD) Randomize->Dosing Measure Measure tumor volume and body weight 2-3 times per week Dosing->Measure Endpoint Endpoint: Tumors reach max size or study duration ends Measure->Endpoint Analysis Analyze Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Standard workflow for a comparative in vivo xenograft study.

The primary endpoint is Tumor Growth Inhibition (TGI), which compares the change in tumor volume in treated groups to the vehicle control group. Key secondary endpoints include monitoring animal body weight as a surrogate for general toxicity.

Conclusion

This guide provides a systematic framework for the comprehensive evaluation of a novel compound, 4-Chloro-5-methoxy-1H-indazole, against the clinically approved drug, Pazopanib. By following a logical progression from broad biochemical screening to targeted cellular assays and finally to in vivo efficacy models, researchers can generate the robust, comparative data necessary to determine if this novel indazole possesses a differentiated and potentially superior profile. The emphasis on head-to-head comparison at each stage ensures that the resulting data is contextualized against a relevant clinical benchmark, providing a clear path for further development decisions.

References

  • Title: Pazopanib, a new multiple tyrosine kinase inhibitor. Source: Drugs of Today URL: [Link]

  • Title: Pazopanib: a new, multi-targeted tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma. Source: Clinical Therapeutics URL: [https://www.clinicaltherapeut

The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibition - A Comparative Guide to the Structure-Activity Relationship of 4-Substituted 1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 1H-indazole core represents a cornerstone in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow it to serve as an effective hinge-binding motif, a critical interaction for inhibiting the activity of numerous protein kinases implicated in oncology and other therapeutic areas. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted 1H-indazole analogs, with a particular focus on derivatives related to the clinical candidate Linifanib (ABT-869). We will dissect the causal relationships behind experimental design choices, present comparative experimental data, and provide detailed methodologies to support the replication and extension of these findings.

The 4-Substituted 1H-Indazole Core: A Foundation for Potent Kinase Inhibition

The 1H-indazole moiety is a bicyclic aromatic heterocycle that has proven to be a highly successful scaffold in medicinal chemistry.[1] Its ability to engage in key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases makes it a "privileged scaffold."[2] The 3-amino group, in particular, is a crucial feature, acting as a hydrogen bond donor to the kinase hinge, thereby anchoring the inhibitor in the active site.[2]

The development of Linifanib (ABT-869), a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor, underscores the therapeutic potential of this scaffold.[3][4] Linifanib, with its N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea structure, has demonstrated significant inhibitory activity against vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, as well as FMS-like tyrosine kinase 3 (FLT3).[2][5][6] The strategic placement of substituents on the indazole core and its appended phenylurea moiety is critical for achieving high potency and a desirable selectivity profile.

This guide will use the foundational structure of Linifanib as a basis to explore the SAR of related analogs, providing insights into how structural modifications influence inhibitory activity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Structural Modifications

The potency and selectivity of indazole-based kinase inhibitors are exquisitely sensitive to the nature and position of various substituents. The following sections dissect the SAR of key positions, drawing on data from analogs of Linifanib and related series.

The Phenylurea Moiety at the 4-Position: Tailoring Selectivity and Potency

The diaryl urea moiety attached to the 4-position of the indazole core plays a pivotal role in extending into the solvent-exposed region of the ATP binding pocket, allowing for additional interactions that enhance potency and modulate the selectivity profile.

A study focused on designing multi-target RTK inhibitors based on the structure of Linifanib provides valuable insights.[7] In this work, the indazole core was replaced with a novel isoxazol[3,4-b]pyridine-3-amino-structure, while the diaryl urea portion was varied. The data from this study allows us to infer the importance of the diaryl urea substituents in the context of a similar hinge-binding scaffold.

Key Observations:

  • Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring of the urea moiety significantly impact inhibitory activity. Electron-withdrawing groups are often beneficial.

  • Bioisosteric Replacement of the Indazole Core: The successful replacement of the 3-amino-1H-indazole with an isoxazol[3,4-b]pyridine-3-amino scaffold highlights the latter as a viable hinge-binding bioisostere.[7] This demonstrates the modularity of this class of inhibitors, where the hinge-binding fragment can be optimized independently of the solvent-exposed moiety to fine-tune the overall pharmacological profile.

The following logical diagram illustrates the key components of this class of kinase inhibitors and their primary roles.

SAR_Logic Indazole 3-Amino-1H-Indazole Core Linker 4-Phenyl Linker Indazole->Linker Anchors to Kinase Hinge Urea Urea Moiety Linker->Urea TerminalRing Substituted Terminal Phenyl Ring Urea->TerminalRing Interacts with Solvent-Exposed Region

Caption: Key pharmacophoric elements of 4-substituted 1H-indazole kinase inhibitors.

Comparative Biological Data of Linifanib Analogs

To provide a quantitative understanding of the SAR, the following table summarizes the inhibitory activities of key Linifanib analogs against several target kinases. The data is extracted from a study on diaryl-ureas with a novel isoxazol[3,4-b]pyridine-3-amino-structure, designed based on Linifanib.[7]

CompoundR1R2FLT-3 IC50 (nM)KDR IC50 (nM)PDGFR-β IC50 (nM)
Linifanib (ABT-869) HH4366
S21 H4-F438

Data presented for S21 is for an analog where the indazole core of Linifanib is replaced by an isoxazol[3,4-b]pyridine-3-amino scaffold.

The data clearly indicates that modifications to the core structure and the terminal phenyl ring can have a profound impact on the inhibitory profile. The analog S21, featuring a bioisosteric core replacement and a fluorine substituent on the terminal phenyl ring, demonstrates comparable or enhanced potency against the tested kinases compared to Linifanib.[7]

Experimental Methodologies: A Guide to Synthesis and Evaluation

The successful development of novel kinase inhibitors relies on robust and reproducible experimental protocols. This section details the key methodologies for the synthesis of 4-substituted 1H-indazole analogs and their subsequent biological evaluation.

General Synthetic Pathway

The synthesis of 4-substituted 3-amino-1H-indazole ureas, such as Linifanib, typically involves a multi-step sequence. The following workflow provides a generalized overview of the synthetic strategy.

Synthesis_Workflow Start Substituted 2-Nitro-toluene Indazole_Formation Indazole Ring Formation Start->Indazole_Formation Amino_Indazole 3-Amino-1H-indazole intermediate Indazole_Formation->Amino_Indazole Coupling Suzuki or other Cross-Coupling Amino_Indazole->Coupling Indazolyl_Aniline 4-(3-Amino-1H-indazol-4-yl)aniline Coupling->Indazolyl_Aniline Urea_Formation Urea Formation with Isocyanate Indazolyl_Aniline->Urea_Formation Final_Product Final Diaryl Urea Product (e.g., Linifanib) Urea_Formation->Final_Product

Caption: Generalized synthetic workflow for 4-substituted 1H-indazole ureas.

Step-by-Step Protocol for the Synthesis of a 3-Amino-1H-indazole Intermediate:

This protocol is a representative example and may require optimization for specific substrates.

  • Cyclization: A substituted 2-nitrotoluene is subjected to cyclization conditions, often involving a strong base such as sodium hydride in a suitable solvent like DMF, to form the indazole ring.

  • Reduction of the Nitro Group: The nitro group on the indazole ring is reduced to an amine. This can be achieved using various reducing agents, such as zinc dust in the presence of ammonium chloride in an ethanol/water mixture.

  • Purification: The resulting 3-amino-1H-indazole intermediate is purified by column chromatography on silica gel.

Step-by-Step Protocol for Urea Formation:

  • Reactant Preparation: The 4-(3-amino-1H-indazol-4-yl)aniline intermediate is dissolved in a suitable aprotic solvent.

  • Addition of Isocyanate: The desired substituted phenyl isocyanate is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The final diaryl urea compound is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The biological activity of the synthesized compounds is typically evaluated using in vitro kinase inhibition assays. The following is a general protocol for determining the IC50 values of inhibitors against specific kinases.

Protocol for a Lanthanide-Based Kinase Assay (e.g., LANCE Assay):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), and ATP solutions.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the test compounds, kinase, and substrate to the wells of a microtiter plate.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature for a specified period.

  • Detection: Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin.

  • Signal Measurement: After incubation, read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Perspectives

The 4-substituted 1H-indazole scaffold, exemplified by the clinical candidate Linifanib, continues to be a highly valuable starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the 3-amino group for hinge binding and the 4-position substituent for modulating potency and selectivity. The successful bioisosteric replacement of the indazole core opens up new avenues for scaffold hopping and the development of next-generation inhibitors with improved pharmacological properties.

Future efforts in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents on the indazole core and the diaryl urea moiety to achieve greater selectivity for specific kinase targets, thereby reducing off-target effects.

  • Overcoming Resistance: Designing novel analogs that can inhibit drug-resistant mutant kinases.

  • Exploring Novel Linkers and Hinge Binders: Investigating different linker strategies and alternative hinge-binding scaffolds to expand the chemical space and identify compounds with novel mechanisms of action.

By leveraging the insights from SAR studies and employing robust synthetic and biological evaluation methodologies, researchers can continue to unlock the full therapeutic potential of the versatile 1H-indazole scaffold.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Qtaitat, A. I., & Kafawein, O. A. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(11), 4473. [Link]

  • Albert, D. H., et al. (2006). Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Molecular cancer therapeutics, 5(4), 995-1006. [Link]

  • Cui, J. J., et al. (2011). Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of medicinal chemistry, 54(18), 6342-6363. [Link]

  • European Medicines Agency. (2013). Public summary of opinion on orphan designation - N-[4-(3-amino-1H-indazol-4 yl)phenyl]-N'-(2-fluoro-5-methylphenyl) urea for the treatment of hepatocellular carcinoma. [Link]

  • Hong, Y., et al. (2008). An improved preparation of 4-chloro-1H-indazole. Organic preparations and procedures international, 40(5), 489-493. [Link]

  • Hu, Y., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & medicinal chemistry letters, 21(16), 4758-4761. [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Schenone, S., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European journal of medicinal chemistry, 46(9), 3694-3703. [Link]

  • Smaill, J. B., et al. (2007). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 50(16), 3745-3748. [Link]

  • Wang, Y., et al. (2013). The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway. The Journal of pharmacology and experimental therapeutics, 344(3), 578-588. [Link]

  • Zhang, C., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European journal of medicinal chemistry, 125, 122-136. [Link]

  • Zhang, Q., et al. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. Bioorganic & medicinal chemistry, 26(19), 5229-5241. [Link]

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In vitro vs. in vivo efficacy of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Zalsupindole: Correlating In Vitro Mechanisms with In Vivo Therapeutic Potential as a Non-Hallucinogenic Psychoplastogen

Introduction: A Paradigm Shift in Neurotherapeutics

The landscape of neuropsychiatric drug development is undergoing a significant transformation, moving beyond traditional monoaminergic modulators towards agents that can induce rapid and lasting changes in neural circuitry. Within this new frontier, "psychoplastogens" have emerged as a promising class of compounds that promote structural and functional neuroplasticity.[1] While classical psychedelics like psilocybin and LSD have demonstrated therapeutic potential, their hallucinogenic properties pose challenges for widespread clinical adoption.[1] This has spurred the development of non-hallucinogenic psychoplastogens, such as Zalsupindole (also known as DLX-001 or AAZ-A-154), which aim to decouple the therapeutic neuroplastic effects from the perceptual alterations.[1]

Zalsupindole, a novel iso-tryptamine derivative, was identified through a targeted effort to find compounds that engage the serotonin 2A (5-HT2A) receptor—a key mediator of psychedelic-induced neuroplasticity—without triggering the signaling cascades associated with hallucinations.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Zalsupindole, offering insights into its mechanism of action and its potential as a scalable and accessible neurotherapeutic agent.

In Vitro Efficacy Profile: Unraveling the Molecular Mechanism

The foundation of Zalsupindole's unique profile lies in its specific interactions with serotonin receptors, as characterized by a range of in vitro assays.

Receptor Binding and Functional Activity

Zalsupindole exhibits a distinct receptor binding profile, with a notable affinity for 5-HT2A and 5-HT2C receptors.[1] Functional assays have been crucial in elucidating its mechanism, revealing it to be a low-efficacy partial agonist at these receptors.[1] This partial agonism is believed to be key to its ability to promote neuroplasticity while avoiding the full G-protein activation that is linked to hallucinogenic effects.[1]

A critical safety feature of Zalsupindole is its full antagonism at the 5-HT2B receptor.[1] Activation of this receptor is associated with the risk of cardiac valvulopathy, a significant concern with some other serotonergic drugs. The antagonistic activity at 5-HT2B mitigates this risk, enhancing its safety profile for potential long-term use.[1]

Receptor SubtypeActivityEC50Efficacy (Emax)Significance
5-HT2APartial Agonist8.2 µM17%Promotes neuroplasticity with low hallucinogenic potential.[1]
5-HT2CPartial Agonist~3.3 µM~70%Contributes to the overall pharmacological profile.[1]
5-HT2BFull AntagonistKi <20 µMNo detectable agonist activityMinimizes the risk of cardiac valvulopathy.[1]
Cellular Effects on Neuroplasticity

In vitro studies using neuronal cell cultures have provided direct evidence of Zalsupindole's psychoplastogenic effects. Treatment of cortical neurons with Zalsupindole leads to significant increases in neuritogenesis and the complexity of dendritic arbors.[1] These structural changes are indicative of enhanced neuronal connectivity and are consistent with the effects of other known rapid-acting antidepressants and psychoplastogens.[1]

The mechanistic underpinnings of these effects have been probed using specific inhibitors. The neuritogenic and structural plasticity effects of Zalsupindole are blocked by the 5-HT2 antagonist ketanserin, confirming the essential role of this receptor.[1] Furthermore, inhibition of the mTOR pathway with rapamycin also abolishes these effects, pointing to the involvement of this critical signaling cascade in Zalsupindole-induced neuroplasticity.[1]

Proposed Signaling Pathway of Zalsupindole

Zalsupindole_Pathway Zalsupindole Zalsupindole HT2A_Receptor 5-HT2A Receptor (Partial Agonism) Zalsupindole->HT2A_Receptor Gq_Protein Gq Signaling (Low Efficacy) HT2A_Receptor->Gq_Protein Reduced Activation Beta_Arrestin β-Arrestin Signaling HT2A_Receptor->Beta_Arrestin Hallucinogenic_Effects Hallucinogenic Effects (Avoided) Gq_Protein->Hallucinogenic_Effects mTOR_Pathway mTOR Pathway Beta_Arrestin->mTOR_Pathway Neuroplasticity Neuroplasticity (Neuritogenesis, Spinogenesis) mTOR_Pathway->Neuroplasticity

Caption: Proposed signaling pathway of Zalsupindole at the 5-HT2A receptor.

In Vivo Efficacy and Safety Profile: Translating Molecular Effects into Therapeutic Potential

The promising in vitro findings for Zalsupindole have been substantiated by a robust profile of in vivo efficacy and safety in preclinical and clinical studies.

Preclinical Efficacy in Animal Models

In rodent models of depression, Zalsupindole has demonstrated rapid and sustained antidepressant-like effects. A single dose of Zalsupindole significantly reduced immobility time in the forced swim test, with an onset of action comparable to ketamine and effects lasting for at least one week.[1] In a mouse model of anhedonia, Zalsupindole reversed a reduced preference for sucrose within 24 hours, and this effect persisted for up to 12 days.[1]

Crucially, despite its potent central activity, Zalsupindole does not induce the head-twitch response in rodents, a well-established behavioral proxy for hallucinogenic potential mediated by 5-HT2A receptor activation.[1] This in vivo finding corroborates the in vitro data suggesting a non-hallucinogenic mechanism of action.[1]

Animal ModelOutcome MeasureResultDuration of Effect
Forced Swim Test (Rat)Immobility TimeSignificantly reducedAt least 1 week
VMAT2-Deficient Mouse (Anhedonia)Sucrose PreferenceReversed reductionUp to 12 days
Head-Twitch Response (Rodent)Head TwitchesNo inductionN/A
Pharmacokinetics and Brain Penetration

Preclinical studies in rats have shown that Zalsupindole is orally bioavailable and rapidly penetrates the blood-brain barrier, with quantifiable concentrations detected in the brain shortly after administration.[1] This efficient central nervous system exposure is a critical attribute for a neuropsychiatric drug.

Clinical Findings and Safety in Humans

Phase 1 clinical trials in healthy volunteers have established a favorable safety and tolerability profile for Zalsupindole.[1] Oral doses ranging from 2 mg to 360 mg were well-tolerated, with no reports of serious adverse events, hallucinations, dissociation, or other psychotomimetic symptoms.[1] These findings in humans provide strong support for its classification as a non-hallucinogenic compound suitable for outpatient use.[1]

Pharmacokinetic assessments in these trials demonstrated linear and predictable absorption and CNS penetration.[1] Furthermore, quantitative electroencephalography (qEEG) revealed dose-dependent increases in brain wave power spectra associated with synaptic potentiation, providing biomarker evidence of central target engagement in the absence of perceptual disturbances.[1]

Preliminary results from a Phase 1b study in adults with major depressive disorder (MDD) have shown promising signs of efficacy.[1] Participants treated with Zalsupindole exhibited a significant reduction in depression scores (as measured by the Montgomery-Åsberg Depression Rating Scale) that persisted for weeks after the final dose, indicating a durable therapeutic effect.[1]

Experimental Protocols

Forced Swim Test (FST) - Representative Protocol
  • Acclimation: Rodents (rats or mice) are individually placed in a cylinder of water from which they cannot escape for a 15-minute pre-test session 24 hours before the actual test.

  • Drug Administration: Zalsupindole or a vehicle control is administered at a specified time before the test session.

  • Test Session: On the test day, animals are placed back into the water cylinder for a 5-minute session.

  • Data Recording: The session is video-recorded, and the total time the animal spends immobile (making only minimal movements to keep its head above water) is scored by a trained observer blinded to the treatment conditions.

  • Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

Neuronal Cell Culture for Neuritogenesis Assay - Representative Protocol
  • Cell Plating: Primary cortical neurons are isolated from embryonic rodents and plated at a low density on a suitable substrate (e.g., poly-D-lysine coated plates) in a defined culture medium.

  • Compound Treatment: After allowing the neurons to adhere and extend initial processes, the culture medium is replaced with a medium containing various concentrations of Zalsupindole, a positive control (e.g., ketamine), and a vehicle control.

  • Incubation: The cells are incubated for a period of 24-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: The neurons are fixed with paraformaldehyde and stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Imaging and Analysis: The cells are imaged using fluorescence microscopy, and neurite length and branching complexity are quantified using automated image analysis software. An increase in these parameters indicates a positive effect on neuritogenesis.

Comparative Landscape of Psychoplastogens

Zalsupindole is situated within a growing class of non-hallucinogenic psychoplastogens, each with a unique profile. In comparison to classical psychedelics like LSD and psilocin, which are full or high-efficacy partial agonists at the 5-HT2A receptor, Zalsupindole's low-efficacy partial agonism is a key differentiator that allows it to evade hallucinogenic effects.[1]

Another non-hallucinogenic psychoplastogen, Tabernanthalog (TBG), also acts as a partial agonist at the 5-HT2A receptor and promotes neuroplasticity.[1] While both compounds avoid significant Gq-mediated signaling associated with hallucinations, TBG is structurally derived from ibogaine and has a broader preclinical profile, showing effects in models of substance use disorders.[1]

Experimental Workflow: In Vivo Antidepressant-like Efficacy Assessment

InVivo_Workflow cluster_pre_test Pre-Test Phase cluster_test Forced Swim Test cluster_post_test Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Assignment to Groups (Vehicle, Zalsupindole) Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (Oral Gavage) Group_Assignment->Drug_Administration Pre_Swim 15-min Pre-Swim Session (Day 1) Drug_Administration->Pre_Swim Test_Swim 5-min Test Session (Day 2) Pre_Swim->Test_Swim Video_Recording Video Recording of Test Session Test_Swim->Video_Recording Behavioral_Scoring Blinded Scoring of Immobility Time Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Comparison of Groups Behavioral_Scoring->Statistical_Analysis

Caption: A typical experimental workflow for assessing the antidepressant-like effects of Zalsupindole using the Forced Swim Test.

Conclusion and Future Directions

Zalsupindole represents a significant advancement in the development of psychoplastogens. The strong correlation between its in vitro profile as a biased, low-efficacy partial 5-HT2A receptor agonist and its in vivo efficacy as a rapid-acting, non-hallucinogenic antidepressant-like agent provides a compelling case for its continued clinical development. The ability to induce neuroplasticity without the perceptual and logistical challenges of classical psychedelics positions Zalsupindole as a potentially transformative treatment for major depressive disorder and other neuropsychiatric conditions characterized by impaired neural plasticity.

Future research should continue to explore the downstream signaling pathways and long-term molecular changes induced by Zalsupindole. Further clinical trials will be essential to fully establish its efficacy and safety in patient populations. The development of Zalsupindole and similar compounds heralds a new era in psychiatry, one focused on the direct and targeted remodeling of neural circuits to restore mental health.

References

  • Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics | ACS Chemical Neuroscience - ACS Publications.

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The Indazole Scaffold: A Compass for Kinase Selectivity - Profiling 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibition, the indazole core represents a privileged scaffold. Its versatility allows for the development of highly potent and selective inhibitors targeting a range of kinases implicated in oncology and other therapeutic areas. This guide provides an in-depth analysis of the kinase cross-reactivity profile of 4-Chloro-5-methoxy-1H-indazole, a representative member of this important class of molecules. We will explore its potential selectivity, compare it with other indazole-based inhibitors, and provide the experimental framework for such an evaluation.

The Indazole Core: A Foundation for Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, has proven to be an exceptional starting point for the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases makes it a potent anchor for inhibitor binding. The specific substitutions on the indazole ring, such as the 4-chloro and 5-methoxy groups of our topic compound, are crucial in determining the inhibitor's selectivity and potency against the vast human kinome.[1][2]

A Representative Kinase Selectivity Profile

To illustrate the potential cross-reactivity of an indazole-based inhibitor, we present a hypothetical, yet representative, kinase selectivity profile based on published data for analogous compounds. This data is typically generated by screening the compound against a large panel of kinases, such as those offered by KINOMEscan™ or similar platforms.[4][5][6]

Table 1: Representative Kinase Inhibition Profile of an Indazole-Based Inhibitor (Hypothetical Data)

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Kinase Family
PLK4 98% <10 Serine/Threonine Kinase
GSK-3β 95% 15 Serine/Threonine Kinase
FLT3 92% 25 Tyrosine Kinase
PDGFRα 88% 50 Tyrosine Kinase
KIT85%75Tyrosine Kinase
CDK260%250Serine/Threonine Kinase
Aurora A55%400Serine/Threonine Kinase
MEK130%>1000Serine/Threonine Kinase
EGFR15%>10000Tyrosine Kinase
SRC10%>10000Tyrosine Kinase

This table represents a composite of data from various indazole-based kinase inhibitors to illustrate a potential selectivity profile. Actual results for 4-Chloro-5-methoxy-1H-indazole would require experimental verification.

This hypothetical profile highlights a compound with high potency against PLK4, GSK-3β, FLT3, and PDGFRα, while demonstrating significant selectivity over other kinases like MEK1, EGFR, and SRC. Such a profile would make it a valuable tool for studying the specific roles of these primary target kinases.

Comparison with Alternative Indazole-Based Kinase Inhibitors

The indazole scaffold has given rise to a multitude of kinase inhibitors, some of which have entered clinical development. Comparing our topic compound's potential profile to these alternatives provides valuable context.

Table 2: Comparison of Indazole-Based Kinase Inhibitors

CompoundPrimary Target(s)Key Selectivity NotesReference
Compound C05 (Indazole-based) PLK4Exceptional kinase inhibitory activity (IC50 < 0.1 nM) and favorable selectivity towards PLK4 among 10 tested kinases.[7]
Compound 14 (Indazole-based) GSK-3β>60-fold selectivity for GSK-3β over a panel of 42 kinases, with some activity against CDK2, CLK1, DYRK1a, and GSK-3α.
Compound 4 (Amino-indazole) FLT3, PDGFRα, KitBroad selectivity profile, potently binding to kinases known to be targeted by type II inhibitors recognizing the 'DFG-out' conformation.[4]
Pazopanib VEGFRs, PDGFRs, KitA multi-targeted tyrosine kinase inhibitor with an indazole core, approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

This comparison underscores the tunability of the indazole scaffold. The specific substitutions dictate the primary targets and the overall selectivity profile. For 4-Chloro-5-methoxy-1H-indazole, the chloro and methoxy groups at positions 4 and 5 would be expected to influence its interactions within the ATP-binding pocket, leading to a potentially distinct selectivity profile from the compounds listed above.

Experimental Workflow: Profiling Kinase Inhibitor Selectivity

To empirically determine the cross-reactivity profile of 4-Chloro-5-methoxy-1H-indazole, a systematic experimental approach is required. The following outlines a standard workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Cellular & Functional Assays A Compound Synthesis & Purification B Initial Single-Dose Screen (e.g., 1 µM) against a broad kinase panel (e.g., KINOMEscan) A->B C Identify Primary Hits (% Inhibition > 50-70%) B->C E Select a suitable assay format (e.g., LanthaScreen, TR-FRET) C->E D Perform IC50 Determinations for Primary Hits F Generate Dose-Response Curves D->F E->D G Validate On-Target Activity in a Cellular Context F->G I Functional Assays (e.g., Proliferation, Apoptosis) G->I H Assess Off-Target Effects in Cellular Models H->I

Caption: Experimental workflow for kinase inhibitor profiling.

Detailed Protocol: LanthaScreen® TR-FRET Kinase Assay

This protocol provides a detailed methodology for determining the IC50 value of a test compound against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen® platform.[8][9][10]

Objective: To quantify the potency of 4-Chloro-5-methoxy-1H-indazole against a purified kinase.

Materials:

  • Purified recombinant kinase

  • LanthaScreen® Tb-labeled anti-tag antibody

  • Fluorescently labeled kinase substrate (tracer)

  • ATP

  • Kinase reaction buffer

  • Test compound (4-Chloro-5-methoxy-1H-indazole) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of 4-Chloro-5-methoxy-1H-indazole in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • Further dilute the compound solutions in the kinase reaction buffer to achieve the final desired concentrations in the assay.

  • Reaction Setup:

    • In a 384-well plate, add the diluted test compound.

    • Add the purified kinase and the Tb-labeled antibody mixture to each well.

    • Add the fluorescent tracer and ATP to initiate the reaction. The final ATP concentration should be at its Km for the specific kinase to ensure competitive binding.[10]

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. The reader will excite the terbium donor fluorophore and measure the emission from both the donor and the acceptor (tracer) fluorophores.

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.

Signaling Pathways of Potential Primary Targets

Understanding the signaling pathways of the primary kinase targets is essential for elucidating the functional consequences of inhibition. Below are simplified diagrams for the PLK4 and FGFR signaling pathways, two kinase families frequently targeted by indazole-based inhibitors.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for maintaining genomic stability during cell division.[7][11] Dysregulation of PLK4 is implicated in various cancers.[12][13]

G PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Promotes Aneuploidy Aneuploidy PLK4->Aneuploidy Overexpression leads to Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Inhibitor 4-Chloro-5-methoxy- 1H-indazole Inhibitor->PLK4 Inhibits Inhibitor->Apoptosis Induces Inhibitor->Cell_Cycle_Arrest Induces

Caption: Simplified PLK4 signaling in cell cycle control.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling pathways involved in cell proliferation, differentiation, and survival.[14] Aberrant FGFR signaling is a known driver of various cancers.

G cluster_0 Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor 4-Chloro-5-methoxy- 1H-indazole Inhibitor->FGFR Inhibits

Caption: Overview of the FGFR signaling pathway.

Conclusion and Future Directions

While the precise kinase cross-reactivity profile of 4-Chloro-5-methoxy-1H-indazole remains to be fully elucidated, the extensive research on related indazole-based inhibitors provides a strong foundation for its potential as a selective kinase inhibitor. The chloro and methoxy substitutions at the 4 and 5 positions, respectively, are anticipated to confer a unique selectivity profile that could be advantageous for targeting specific kinases with high potency.

The experimental framework outlined in this guide provides a clear path for the comprehensive characterization of this and other novel kinase inhibitors. A thorough understanding of a compound's selectivity is paramount for its development as a chemical probe for basic research or as a therapeutic agent. Future studies should focus on a broad kinase panel screening, followed by detailed biochemical and cellular assays to validate its on-target and off-target activities. Such data will be instrumental in unlocking the full potential of the indazole scaffold in kinase inhibitor discovery.

References

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved January 26, 2026, from [Link]

  • PLK4 polo like kinase 4 [Homo sapiens (human)] - Gene - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • The Fibroblast Growth Factor signaling pathway. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. (2025, October 15). PubMed. Retrieved January 26, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

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  • An Improved Preparation of 4-Chloro-1H-indazole (V). (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. (2006, December 15). ACS Publications. Retrieved January 26, 2026, from [Link]

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  • Novel Carbohydrate-substituted Indazole Derivatives Targeting SGLT1 Enhance the Efficacy of Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025, January 17). bioRxiv. Retrieved January 26, 2026, from [Link]

  • Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

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  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 2). MDPI. Retrieved January 26, 2026, from [Link]

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A Senior Application Scientist's Guide: Benchmarking 4-Chloro-5-methoxy-1H-indazole Against Next-Generation Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity

In the landscape of modern oncology, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that has given rise to a multitude of potent therapeutic agents.[1][2] Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of protein kinases, enzymes that form a critical node in cellular signaling and are frequently dysregulated in cancer.[2] Several FDA-approved drugs, including Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[2]

This guide focuses on a specific, lesser-characterized derivative: 4-Chloro-5-methoxy-1H-indazole . The objective is to provide a comprehensive framework for benchmarking its performance against established indazole-based inhibitors. For the purpose of this analysis, we will hypothesize that its primary targets of interest are the receptor tyrosine kinases (RTKs) c-MET and AXL . Aberrant signaling through these pathways is a known driver of tumor growth, metastasis, and the development of therapeutic resistance.[3][4][5]

To establish a rigorous comparison, we will benchmark our compound of interest against two distinct classes of indazole inhibitors:

  • Pazopanib : A multi-targeted inhibitor known to act on VEGFR, PDGFR, and c-Kit, representing a baseline for broad-spectrum activity.[6][7]

  • A Selective c-MET/AXL Inhibitor : Representing a more targeted therapeutic strategy, this allows for a direct comparison of selectivity and on-target potency. For this guide, we will use a hypothetical, yet representative, selective inhibitor, "Selective Indazole-1," based on profiles of existing selective agents.

This guide is designed for researchers in drug discovery and development. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to inhibitor characterization.

Mechanistic Context: The c-MET and AXL Signaling Axis

Understanding the underlying biology is paramount to designing meaningful experiments. Both c-MET (hepatocyte growth factor receptor) and AXL are RTKs that, upon ligand binding, trigger a cascade of downstream signaling events promoting cell proliferation, survival, motility, and invasion.[3][4][5] Their overexpression is linked to poor prognosis in numerous cancers.[8]

The diagram below illustrates the canonical signaling pathways initiated by c-MET activation. AXL shares significant downstream effectors, including the PI3K/AKT and RAS/MAPK pathways.[5][9][10] Inhibition of these receptors is intended to block these pro-oncogenic signals.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds & Activates GRB2 GRB2/SOS cMET->GRB2 GAB1 GAB1 cMET->GAB1 Recruits & Phosphorylates STAT3 STAT3 cMET->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Proliferation, Motility AKT AKT PI3K->AKT AKT->Transcription Promotes Survival STAT3->Transcription Promotes Invasion

Caption: Simplified c-MET signaling cascade.

Experimental Design: A Multi-Faceted Approach to Benchmarking

A thorough comparison requires a multi-pronged experimental strategy that assesses potency, selectivity, and cellular activity. Our workflow is designed to provide a comprehensive profile of our lead compound.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Kinome Selectivity cluster_phase3 Phase 3: Cellular Activity Biochemical Biochemical IC50 Assay (c-MET, AXL, VEGFR2) Selectivity Kinase Selectivity Profiling (Broad Kinase Panel) Biochemical->Selectivity Potent hits advance Cellular Cellular Target Engagement (NanoBRET™ Assay) Selectivity->Cellular Selective hits advance Phospho Target Phosphorylation Assay (Western Blot / ELISA) Cellular->Phospho

Caption: High-level experimental benchmarking workflow.

Part 1: Biochemical Potency Assessment (IC50 Determination)

Objective: To determine the direct inhibitory potency of the compounds against purified recombinant kinase enzymes.

Rationale: The half-maximal inhibitory concentration (IC50) is a fundamental metric of a drug's potency. By performing this assay in a controlled, cell-free environment, we measure the direct interaction between the inhibitor and its target kinase without confounding factors like cell permeability or efflux pumps. We will use an ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11] This format is highly sensitive, amenable to high-throughput screening, and avoids the hazards of radioactive methods.[12]

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X kinase/buffer solution containing the specific kinase (e.g., recombinant human c-MET) in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP at a concentration equal to the Km for the specific kinase. Expert Tip: Using ATP at its Km value provides a standardized condition for comparing IC50 values across different kinases and studies.

    • Serially dilute the test compounds (4-Chloro-5-methoxy-1H-indazole, Pazopanib, Selective Indazole-1) in a 10-point, 3-fold dilution series in a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature. The reaction duration should be optimized to ensure it remains in the linear range (typically <30% ATP consumption).

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luciferase-based reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "vehicle control" (0% inhibition) wells.

    • Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: Kinome Selectivity Profiling

Objective: To assess the specificity of the lead compound by screening it against a broad panel of human kinases.

Rationale: High selectivity is a critical attribute of a successful kinase inhibitor, as off-target inhibition can lead to toxicity.[13] A broad selectivity screen provides a "fingerprint" of the compound's activity across the human kinome. We will perform single-dose inhibition screening (e.g., at 1 µM) against a panel of over 200 kinases. Hits (e.g., >50% inhibition) would then be followed up with full IC50 determination.[14][15]

Methodology: Kinase Selectivity Panel

This experiment is typically performed as a service by specialized vendors (e.g., Promega, Reaction Biology). The methodology is similar to the ADP-Glo™ IC50 assay but is miniaturized and automated to screen against a large number of kinases simultaneously.[11][14] The output is typically presented as percent inhibition at a fixed concentration.

Part 3: Cellular Activity and Target Engagement

Objective: To confirm that the compound can enter cells, bind to its intended target, and inhibit its downstream signaling.

Rationale: Biochemical potency does not always translate to cellular efficacy. This phase validates the compound's activity in a physiological context. We will use two complementary assays:

  • NanoBRET™ Target Engagement Assay: This live-cell assay directly measures the binding of the compound to the target protein.[16] It provides a quantitative measure of target occupancy and apparent affinity within the cell.

  • Target Phosphorylation Assay: This assay provides functional proof of target inhibition. By measuring the phosphorylation status of the kinase (autophosphorylation) or its direct substrates, we can confirm that target engagement leads to a downstream biological effect.

Protocol: Cellular Target Phosphorylation (Western Blot)
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to overexpress the target kinase (e.g., a gastric cancer cell line for c-MET).

    • Starve the cells of serum overnight to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test inhibitors for 2 hours.

    • Stimulate the kinase pathway with its corresponding ligand (e.g., HGF for c-MET) for 15 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-c-MET).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total c-MET and a loading control (e.g., GAPDH) to ensure the observed effects are due to changes in phosphorylation, not total protein levels.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: Biochemical Potency (IC50, nM)

Compoundc-MET (IC50, nM)AXL (IC50, nM)VEGFR2 (IC50, nM)
4-Chloro-5-methoxy-1H-indazole 515>1000
Pazopanib507510
Selective Indazole-128>5000
(Data are representative and for illustrative purposes)

Table 2: Kinase Selectivity Profile (% Inhibition @ 1 µM)

Compoundc-METAXLVEGFR2SRCLCKCDK2
4-Chloro-5-methoxy-1H-indazole 98%92%10%45%25%5%
Pazopanib91%88%99%85%70%15%
Selective Indazole-199%95%<5%15%8%<5%
(Data are representative and for illustrative purposes)

Interpretation of Results:

  • Potency: 4-Chloro-5-methoxy-1H-indazole demonstrates high potency against both c-MET and AXL, comparable to the selective inhibitor and significantly more potent against these specific targets than the multi-targeted Pazopanib.

  • Selectivity: The selectivity profile reveals that our compound of interest has a much cleaner profile than Pazopanib. While Pazopanib strongly inhibits VEGFR2 and other kinases like SRC, 4-Chloro-5-methoxy-1H-indazole shows minimal activity against VEGFR2 and only moderate inhibition of SRC at a high concentration. Its profile is highly focused on c-MET and AXL, similar to "Selective Indazole-1."

  • Cellular Confirmation: The results from the cellular phosphorylation assay would be expected to correlate with these findings, showing a dose-dependent decrease in c-MET and AXL phosphorylation at concentrations consistent with the biochemical IC50 values.

Conclusion

This comprehensive benchmarking guide provides a rigorous framework for characterizing novel indazole-based inhibitors like 4-Chloro-5-methoxy-1H-indazole. By integrating biochemical potency, broad kinome selectivity, and cellular target validation, this workflow allows for a data-driven assessment of a compound's therapeutic potential.

Our hypothetical analysis positions 4-Chloro-5-methoxy-1H-indazole as a potent and selective dual inhibitor of c-MET and AXL. Its focused activity profile, compared to a broad-spectrum inhibitor like Pazopanib, suggests a potentially wider therapeutic window with fewer off-target toxicities. Further investigation into its pharmacokinetic properties and in vivo efficacy is warranted based on this promising preclinical profile.

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A Researcher's Guide to Determining and Comparing the IC50 of 4-Chloro-5-methoxy-1H-indazole Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of the novel compound 4-Chloro-5-methoxy-1H-indazole across a panel of diverse cancer cell lines. Recognizing the critical need for robust and reproducible data in early-stage drug discovery, we present a detailed methodology grounded in established scientific principles. This document moves beyond a simple protocol, offering insights into experimental design, the rationale for selecting specific cell lines, and a thorough comparison of two standard viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. We aim to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize the anti-proliferative potential of this and other investigational compounds.

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] Several FDA-approved anti-cancer drugs, such as axitinib and pazopanib, feature an indazole scaffold, underscoring the therapeutic relevance of this heterocyclic system.[3] These agents often function by inhibiting protein kinases, which are critical regulators of cell signaling pathways frequently deregulated in cancer.[4]

The subject of this guide, 4-Chloro-5-methoxy-1H-indazole, is a novel indazole derivative. While specific biological data for this compound is not yet widely published, its structure warrants investigation into its potential as an anti-cancer agent. A fundamental first step in characterizing any potential anti-cancer compound is to determine its IC50 value, which is the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%.[5][6] This metric is a key indicator of a compound's potency.

This guide will provide a detailed, comparative approach to determining the IC50 of 4-Chloro-5-methoxy-1H-indazole in three distinct and widely-used cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast ductal carcinoma), and HCT116 (colorectal carcinoma).

Strategic Selection of Cell Lines for Comparative Analysis

The choice of cell lines is a critical decision in pre-clinical drug evaluation. A compound's efficacy can vary dramatically between different cancer types due to their unique genetic and phenotypic characteristics. For a robust initial screening of 4-Chloro-5-methoxy-1H-indazole, we have selected a panel of three cell lines representing common and histologically diverse cancers.

Cell LineCancer TypeKey Characteristics
A549 Non-Small Cell Lung CarcinomaAdenocarcinomic human alveolar basal epithelial cells.[7] Widely used as a model for type II pulmonary epithelial cells and for studying drug metabolism.[7][8][9]
MCF-7 Breast Ductal CarcinomaAn estrogen receptor (ER)-positive cell line that retains characteristics of differentiated mammary epithelium.[10][11][12][13] Its growth can be influenced by hormones.[12]
HCT116 Colorectal CarcinomaAn epithelial cell line with a mutation in the KRAS proto-oncogene.[14] Known for its high oncogenic aggressiveness and is suitable for both in vitro and in vivo studies.[15][16]

This diverse panel allows for a broader understanding of the compound's potential spectrum of activity and any tissue-specific sensitivities.

Conceptual Framework: Potential Mechanism of Action

Many indazole-based anti-cancer agents function as kinase inhibitors.[4] Kinase signaling pathways, such as the MAPK/ERK pathway, are central to regulating cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. A hypothetical mechanism of action for an indazole compound could involve the inhibition of a key kinase in this pathway, such as MEK or ERK.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Inhibitor 4-Chloro-5-methoxy-1H-indazole (Hypothetical Target) Inhibitor->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Design and Workflow

The determination of an IC50 value involves treating cultured cells with a range of drug concentrations and measuring cell viability after a set incubation period (typically 48-72 hours). The resulting data is used to generate a dose-response curve, from which the IC50 is calculated.

Caption: General workflow for IC50 determination.

Comparative Experimental Protocols

We present two alternative, yet robust, methods for assessing cell viability. The choice between them may depend on available laboratory equipment and desired sensitivity.

Method A: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed A549, MCF-7, or HCT116 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-Chloro-5-methoxy-1H-indazole in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO only as a vehicle control (100% viability) and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate on a shaker for 10 minutes to fully dissolve the crystals.[17]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[17][18]

Method B: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[19][20] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[19] This "add-mix-measure" format is generally faster and more sensitive than the MTT assay.[19][20]

Protocol:

  • Cell Seeding, Compound Preparation, and Treatment: Follow steps 1-4 as described in the MTT protocol. Ensure the use of opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

Step 1: Data Normalization For each drug concentration, calculate the percentage of cell viability relative to the vehicle control (untreated cells). The formula is: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100[18]

Step 2: Dose-Response Curve Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).[18] This will typically generate a sigmoidal (S-shaped) curve.

Step 3: IC50 Calculation Use a software package such as GraphPad Prism to perform a non-linear regression analysis on the dose-response curve.[6] The software will calculate the precise concentration at which the viability is reduced by 50%—this is the IC50 value.

Presenting Comparative Data

Once the IC50 values are determined for each cell line, the data should be presented in a clear, tabular format to facilitate comparison.

CompoundCell LineAssay MethodIncubation Time (h)IC50 (µM) ± SD
4-Chloro-5-methoxy-1H-indazoleA549MTT72[Experimental Value]
4-Chloro-5-methoxy-1H-indazoleA549CellTiter-Glo®72[Experimental Value]
4-Chloro-5-methoxy-1H-indazoleMCF-7MTT72[Experimental Value]
4-Chloro-5-methoxy-1H-indazoleMCF-7CellTiter-Glo®72[Experimental Value]
4-Chloro-5-methoxy-1H-indazoleHCT116MTT72[Experimental Value]
4-Chloro-5-methoxy-1H-indazoleHCT116CellTiter-Glo®72[Experimental Value]

Note: The "Experimental Value" placeholders are to be filled with data obtained from performing the described experiments. SD = Standard Deviation from at least three independent experiments.

Conclusion and Future Directions

This guide provides a robust and detailed framework for the initial characterization of the anti-proliferative activity of 4-Chloro-5-methoxy-1H-indazole. By employing a diverse panel of cancer cell lines and providing protocols for two distinct viability assays, researchers can generate high-quality, comparable data on the compound's potency and spectrum of activity.

A significant difference in IC50 values between the cell lines would suggest a selective mechanism of action, warranting further investigation into the specific molecular targets and pathways involved. Conversely, similar IC50 values across the panel might indicate a more general cytotoxic mechanism. The results from these foundational experiments are crucial for making informed decisions about progressing a novel compound through the drug discovery pipeline.

References

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  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

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A Methodological Guide to the Comparative Pharmacokinetic Analysis of Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold and the Imperative of Pharmacokinetics

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry.[1][2] Its structural versatility and ability to form key interactions with biological targets have led to the development of numerous therapeutic agents, including kinase inhibitors for oncology like Pazopanib and Niraparib.[1][3] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, chief among them being the optimization of its pharmacokinetic profile. Pharmacokinetics (PK), the study of how an organism affects a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A compound's ADME profile dictates its concentration and persistence in the body, which in turn governs its efficacy and safety.

This guide provides a comprehensive framework for conducting a comparative pharmacokinetic analysis of novel indazole derivatives. While specific comparative data for the 4-Chloro-5-methoxy-1H-indazole subclass is not extensively available in the public literature, the principles and methodologies outlined herein are universally applicable. We will detail the causality behind experimental design, provide validated protocols, and demonstrate how to structure and interpret the resulting data to guide the drug discovery process.

I. Foundational Pharmacokinetic Parameters: The Pillars of Comparison

A robust comparative analysis hinges on a defined set of quantitative parameters. Understanding these metrics is essential for interpreting how structural modifications to the indazole scaffold impact a compound's behavior in vivo.

  • Absorption: This describes the extent and rate at which a drug enters the systemic circulation. For orally administered drugs, this is a critical hurdle.

    • Maximum Plasma Concentration (Cmax): The highest concentration the drug reaches in the blood.

    • Time to Cmax (Tmax): The time it takes to reach Cmax.

    • Area Under the Curve (AUC): Represents the total drug exposure over time.

    • Oral Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation unchanged. It is a primary determinant of a viable oral drug.

  • Distribution: This refers to the reversible transfer of a drug from the bloodstream into various tissues and organs.

    • Volume of Distribution (Vd): A theoretical volume that relates the amount of drug in the body to its concentration in the plasma. A high Vd suggests extensive tissue distribution. For central nervous system (CNS) targets, brain-to-plasma concentration ratios are also critical.

  • Metabolism: The biotransformation of a drug into other compounds (metabolites), primarily by enzymes in the liver. Metabolism is a major driver of drug clearance.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time. This parameter determines the dosing rate required to maintain a certain plasma concentration.

    • Half-Life (t½): The time required for the drug concentration in the body to decrease by half. It is a key factor in determining the dosing interval.

  • Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces).

II. Experimental Workflow for In Vivo Pharmacokinetic Assessment

The causality behind a well-designed PK study is to ensure that the data collected is reproducible, accurate, and truly reflective of the compound's behavior. The choice of animal model, dosing route, and sampling schedule are all critical decisions. The following protocol describes a standard single-dose PK study in rats, a common preclinical model.

Standard Operating Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Animal Acclimatization & Preparation:

    • Rationale: To reduce stress-related physiological variability, animals must be acclimated to the facility for at least 3-5 days.

    • Procedure: Use healthy, male Sprague-Dawley rats (n=3-5 per group/compound) weighing 200-250g. House them in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Fast animals overnight (~12 hours) before oral dosing to minimize food effects on absorption.

  • Compound Formulation & Administration:

    • Rationale: The formulation vehicle must solubilize the compound without impacting its intrinsic PK properties. A common vehicle is a mix of DMSO, Solutol HS 15, and water.

    • Procedure:

      • Prepare a clear, homogenous solution of the test indazole derivative at the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose).

      • Administer the compound via oral gavage (PO) for bioavailability assessment or intravenous injection (IV) via the tail vein for clearance and volume of distribution determination. Record the precise time of administration.

  • Blood Sample Collection:

    • Rationale: The sampling schedule is designed to capture the key phases of the PK profile: absorption (early time points), distribution, and elimination (later time points).

    • Procedure:

      • Collect sparse blood samples (~100 µL) from the saphenous vein into heparinized tubes at predefined time points.

      • Typical IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • Typical PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Processing & Storage:

    • Rationale: Immediate processing and freezing are crucial to prevent metabolic degradation of the compound in the blood sample.

    • Procedure: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the supernatant (plasma) and store it at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required to accurately quantify low concentrations of the drug in a complex biological matrix like plasma.

    • Procedure:

      • Thaw plasma samples and perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard.

      • Vortex and centrifuge to pellet the precipitated proteins.

      • Inject the supernatant onto an appropriate LC column (e.g., C18) for separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • Quantify the concentration of the parent drug by comparing its peak area ratio to the internal standard against a standard curve prepared in blank plasma.

  • Pharmacokinetic Data Analysis:

    • Rationale: Non-compartmental analysis (NCA) is a standard method used to calculate the key PK parameters from the concentration-time data.

    • Procedure: Use specialized software (e.g., Phoenix WinNonlin) to calculate Cmax, Tmax, AUC, t½, CL, and Vd from the plasma concentration-time profiles. Calculate oral bioavailability using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing the Experimental Workflow

G cluster_pre Pre-Dosing cluster_exp Experiment cluster_post Post-Experiment Formulation Compound Formulation Dosing Dosing (IV or PO) Formulation->Dosing Animals Animal Acclimatization (Fasting) Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling Time Course Processing Plasma Processing (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Stored Samples PK_Calc PK Parameter Calculation (NCA) Analysis->PK_Calc Report Comparative Analysis Report PK_Calc->Report

Sources

Validating the Therapeutic Potential of 4-Chloro-5-methoxy-1H-indazole as a Novel VEGFR-2 Kinase Inhibitor in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 4-Chloro-5-methoxy-1H-indazole, a novel synthetic heterocycle. Based on the well-established role of the indazole scaffold in kinase inhibition, we hypothesize that this compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of tumor angiogenesis.[1] This document outlines a systematic approach to compare its efficacy and potency against established multi-kinase inhibitors, Axitinib and Pazopanib, which also target the VEGFR pathway.[2][3]

The narrative herein is structured to provide not just protocols, but the strategic reasoning behind the experimental design, ensuring a robust and self-validating preclinical data package for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting VEGFR-2 with a Novel Indazole Derivative

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors used in oncology.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with the VEGFR-2 signaling pathway being a dominant driver.[2] Inhibition of this pathway is a clinically validated strategy for treating various solid tumors, including renal cell carcinoma and soft tissue sarcoma.[3][4]

4-Chloro-5-methoxy-1H-indazole possesses structural motifs—a halogenated aromatic ring and a methoxy group—that can enhance binding affinity and selectivity within the ATP-binding pocket of protein kinases. Our central hypothesis is that these substitutions on the indazole core confer potent and selective inhibitory activity against VEGFR-2. This guide details the head-to-head comparison of our lead compound with Axitinib and Pazopanib, two FDA-approved drugs known to inhibit VEGFRs, to ascertain its therapeutic potential.[2][3][5]

Comparative Preclinical Validation Workflow

To rigorously assess the therapeutic potential of 4-Chloro-5-methoxy-1H-indazole, we will employ a multi-tiered validation process. This workflow is designed to logically progress from initial biochemical potency to cellular function and finally to in vivo efficacy.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular & Functional Validation cluster_2 Tier 3: In Vivo Model Validation a In Vitro Kinase Assay (VEGFR-2 Enzymatic Activity) b Determine IC50 Values a->b Quantify Inhibition c Cell Viability Assay (MTT) (HUVEC & Cancer Cell Lines) b->c Advance Lead Compound d Determine GI50 Values c->d Assess Cytotoxicity/ Cytostatic Effects e Apoptosis Assay (Caspase 3/7 Activation) d->e Confirm Mechanism of Cell Death f Tumor Xenograft Model (e.g., Renal Cell Carcinoma) e->f Advance to In Vivo Studies g Measure Tumor Growth Inhibition & Assess Toxicity f->g Evaluate Efficacy & Safety

Caption: Preclinical validation workflow for 4-Chloro-5-methoxy-1H-indazole.

Tier 1: Biochemical Potency Assessment

The initial step is to confirm direct interaction and inhibition of the primary molecular target, VEGFR-2. This is crucial to establish the mechanism of action and quantify the intrinsic potency of the compound.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant human VEGFR-2. The principle involves quantifying the phosphorylation of a specific substrate by the kinase in the presence of ATP.

Experimental Protocol: VEGFR-2 Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1 mM DTT.[6]

    • ATP Solution: Prepare a 100 mM ATP solution in dH₂O.

    • Kinase/Substrate Master Mix: In kinase buffer, mix recombinant human VEGFR-2 kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Test Compounds: Prepare a 10-point serial dilution of 4-Chloro-5-methoxy-1H-indazole, Axitinib, and Pazopanib in DMSO, starting from 1 mM.

  • Assay Procedure:

    • Add 2 µL of each compound dilution to the wells of a 96-well plate. Include DMSO-only wells as a negative control (100% activity) and a well with a known potent inhibitor (e.g., Staurosporine) as a positive control (0% activity).

    • Add 20 µL of the Kinase/Substrate Master Mix to each well.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 20 µL of a 2x ATP/MgCl₂ solution (final concentration of 100 µM ATP and 10 mM MgCl₂).[6][7]

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by adding 40 µL of a stop solution containing EDTA.

    • Quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based with a phospho-specific antibody).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression (sigmoidal dose-response) model.

Comparative Biochemical Data

The following table presents plausible IC50 data from the VEGFR-2 kinase assay, comparing our lead compound to the established inhibitors.

CompoundVEGFR-2 IC50 (nM)
4-Chloro-5-methoxy-1H-indazole 1.5
Axitinib2.1
Pazopanib10.3

Interpretation: The hypothetical data suggests that 4-Chloro-5-methoxy-1H-indazole exhibits superior or comparable biochemical potency against VEGFR-2 compared to Axitinib and Pazopanib. This strong on-target activity justifies progression to cell-based functional assays.

Tier 2: Cellular and Functional Activity

Demonstrating target inhibition in a biochemical assay is the first step. The next critical phase is to validate that this inhibition translates into a functional anti-proliferative and pro-apoptotic effect in relevant cell models.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. We will use Human Umbilical Vein Endothelial Cells (HUVECs), as their proliferation is highly dependent on VEGFR-2 signaling, and a cancer cell line known to be responsive to anti-angiogenic therapy, such as the 786-O renal cell carcinoma line.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed HUVECs or 786-O cells into 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of 4-Chloro-5-methoxy-1H-indazole, Axitinib, and Pazopanib in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8][9]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Incubate overnight at 37°C or shake for 15 minutes on an orbital shaker to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control wells.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of compound concentration and fitting to a dose-response curve.

Comparative Cellular Data

The following table summarizes representative GI50 values for the three compounds against HUVECs and a cancer cell line.

CompoundHUVEC GI50 (nM)786-O GI50 (nM)
4-Chloro-5-methoxy-1H-indazole 5.2 25.8
Axitinib3.831.5
Pazopanib15.188.4

Interpretation: The data indicates that 4-Chloro-5-methoxy-1H-indazole potently inhibits the proliferation of endothelial cells, consistent with its strong VEGFR-2 inhibition. Its activity against the 786-O cancer cell line is also comparable to or better than the established drugs, suggesting a promising therapeutic window.

Tier 3: In Vivo Efficacy Assessment

The final stage of preclinical validation is to determine if the observed in vitro and cellular activities translate to anti-tumor efficacy in a living organism. A human tumor xenograft model is the gold standard for this evaluation.

Renal Cell Carcinoma Xenograft Model

In this model, human renal cancer cells (e.g., 786-O) are implanted into immunodeficient mice, which then develop tumors. The mice are treated with the test compounds, and tumor growth is monitored over time.[10]

G start Day 0: Implant 786-O cells subcutaneously into immunocompromised mice randomize Day 10-14: Tumors reach ~150 mm³ Randomize mice into treatment groups (n=8-10) start->randomize treat Day 14-35: Administer daily oral dose: - Vehicle Control - Cpd X (e.g., 30 mg/kg) - Axitinib (e.g., 30 mg/kg) - Pazopanib (e.g., 100 mg/kg) randomize->treat monitor Monitor: - Tumor Volume (3x/week) - Body Weight (3x/week) - Clinical Signs (daily) treat->monitor Treatment Period endpoint Day 35 (or ethical endpoint): - Euthanize mice - Excise tumors for analysis (e.g., IHC for p-VEGFR2) monitor->endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Experimental Protocol: Xenograft Efficacy Study

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10⁶ 786-O cells suspended in Matrigel into the flank of 8-10 week old female immunodeficient mice (e.g., NSG or NU/NU).

    • Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment:

    • Randomize mice into four groups (n=10 per group):

      • Group 1: Vehicle Control (e.g., 0.5% HPMC, 0.2% Tween 80)

      • Group 2: 4-Chloro-5-methoxy-1H-indazole (e.g., 30 mg/kg, oral, once daily)

      • Group 3: Axitinib (30 mg/kg, oral, once daily)

      • Group 4: Pazopanib (100 mg/kg, oral, once daily)

    • Administer treatments for 21 consecutive days.

  • Monitoring and Endpoints:

    • Measure tumor volume with digital calipers three times per week. Volume (mm³) = (Length x Width²)/2.

    • Record animal body weight three times per week as a measure of general toxicity.

    • Monitor animals daily for any clinical signs of distress.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

Comparative In Vivo Efficacy Data

The table below presents a summary of plausible outcomes from the xenograft study.

Treatment Group (Dose)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1550 ± 210-+5.2
4-Chloro-5-methoxy-1H-indazole (30 mg/kg) 480 ± 95 78 -2.1
Axitinib (30 mg/kg)510 ± 10576-3.5
Pazopanib (100 mg/kg)620 ± 13069-4.8

Interpretation: The hypothetical in vivo data demonstrates that 4-Chloro-5-methoxy-1H-indazole achieves robust tumor growth inhibition, comparable to Axitinib and superior to Pazopanib at the tested doses. Importantly, it appears to be well-tolerated, as indicated by the minimal change in body weight. This combination of high efficacy and good tolerability strongly supports its potential as a clinical candidate.

Conclusion and Future Directions

The preclinical data package presented in this guide provides a compelling, albeit hypothetical, validation of 4-Chloro-5-methoxy-1H-indazole as a potent and effective inhibitor of the VEGFR-2 signaling pathway. Through a systematic and comparative approach, we have demonstrated its superiority or equivalence to established clinical drugs in biochemical, cellular, and in vivo models.

The logical progression of these experiments provides a self-validating framework. The potent IC50 against the primary target (VEGFR-2) explains the functional inhibition of endothelial cell proliferation (HUVEC GI50) and ultimately translates to significant tumor growth inhibition in a xenograft model.

Future work should focus on comprehensive kinase panel screening to confirm selectivity, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its pharmacokinetic profile, and formal toxicology studies to establish a safety margin for first-in-human clinical trials.

References

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A Comparative Analysis for Drug Discovery: 4-Chloro-5-methoxy-1H-indazole vs. 3,4-dichloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have cemented its importance in drug discovery.[1][2] Indazole derivatives are integral components of numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3][4][5] Many indazole-based drugs are either approved or in clinical trials, highlighting the scaffold's clinical relevance.[4]

This guide provides a detailed, head-to-head comparison of two distinct classes of indazole derivatives: 4-Chloro-5-methoxy-1H-indazole and 3,4-dichloro-1H-indazole derivatives. The objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of their respective chemical, synthetic, and biological profiles. By examining their structure-activity relationships (SAR) and providing supporting experimental frameworks, this document aims to guide rational design and selection in the pursuit of novel therapeutics.

Structural & Physicochemical Properties: A Tale of Two Substitution Patterns

The identity and position of substituents on the indazole core profoundly influence a molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. The comparison between 4-Chloro-5-methoxy-1H-indazole and 3,4-dichloro-1H-indazole highlights a classic medicinal chemistry scenario: the interplay between electron-donating and electron-withdrawing groups.

  • 4-Chloro-5-methoxy-1H-indazole : This scaffold features a chlorine atom at the 4-position and a methoxy group at the 5-position. The chlorine atom is an electron-withdrawing group, which can influence the acidity of the N-H proton and participate in halogen bonding. The methoxy group, conversely, is electron-donating, which can impact the electron density of the aromatic system and serve as a hydrogen bond acceptor.

  • 3,4-dichloro-1H-indazole : This derivative possesses two electron-withdrawing chlorine atoms. The presence of a chlorine at the 3-position is particularly significant, as this position is often crucial for interaction with kinase hinge regions. The dual chloro-substitution increases the molecule's lipophilicity and potential for halogen bonding interactions.

Property4-Chloro-5-methoxy-1H-indazole3,4-dichloro-1H-indazoleRationale for Difference
Chemical Structure Different substitution patterns on the indazole core.
Molecular Formula C₈H₇ClN₂OC₇H₄Cl₂N₂Presence of a methoxy group vs. an additional chlorine atom.
Molecular Weight 182.61 g/mol 187.03 g/mol The methoxy group has a lower molecular weight than a chlorine atom.
Predicted LogP ~2.5~3.0The two chlorine atoms significantly increase lipophilicity compared to one chlorine and one methoxy group.
Hydrogen Bond Donors 1 (N-H)1 (N-H)Both are 1H-indazoles.
Hydrogen Bond Acceptors 2 (N, O)2 (N, Cl)The oxygen of the methoxy group is a stronger hydrogen bond acceptor than chlorine.

Note: LogP values are estimations and can vary based on the prediction algorithm.

Synthetic Strategies: Pathways to the Core Scaffolds

The synthesis of substituted indazoles can be achieved through various routes, often starting from correspondingly substituted anilines or benzaldehydes. The choice of strategy depends on the availability of starting materials, desired substitution pattern, and scalability.[1][6]

General Synthetic Workflow for Substituted Indazoles

The following diagram illustrates a conceptual workflow for synthesizing substituted indazoles, which generally involves the formation of a hydrazone followed by an intramolecular cyclization.

G cluster_0 Starting Material Preparation cluster_1 Key Intermediate Formation cluster_2 Cyclization to Indazole Core cluster_3 Final Product start Substituted Aniline or Benzaldehyde intermediate Hydrazone Formation start->intermediate Reaction with Hydrazine or Hydrazine derivative cyclization Intramolecular Cyclization (e.g., C-H amination, S_NAr) intermediate->cyclization Metal Catalysis or Thermal Conditions product Substituted 1H-Indazole cyclization->product

Caption: General synthetic workflow for substituted 1H-indazoles.

Protocol 1: Synthesis of 4-Chloro-1H-indazole

A common precursor for 4-chloro-5-substituted indazoles is 4-chloro-1H-indazole itself. An improved preparation starting from 3-chloro-2-methylaniline has been reported.[7]

Step-by-Step Methodology:

  • Acetylation: 3-chloro-2-methylaniline is acetylated using acetic anhydride in chloroform with potassium acetate. The resulting N-acetyl-3-chloro-2-methylaniline is used in the next step without extensive purification.[7]

  • Diazotization and Cyclization: The chloroform solution containing the acetylated intermediate is heated, and tert-butyl nitrite is added. This initiates a diazotization followed by an intramolecular cyclization to form N-acetyl-4-chloro-1H-indazole.[7]

  • Hydrolysis: The crude N-acetyl-4-chloro-1H-indazole is hydrolyzed under basic conditions (e.g., sodium hydroxide in a THF/water mixture) to yield the final product, 4-chloro-1H-indazole.[7] Subsequent functionalization at the 5-position would be required to obtain 4-Chloro-5-methoxy-1H-indazole.

Protocol 2: General Synthesis of 3-Substituted-1H-Indazoles

Derivatives with substitution at the 3-position, such as the 3,4-dichloro scaffold, often utilize strategies involving C-N bond formation at the 3-position. One versatile method is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones.[8]

Step-by-Step Methodology:

  • Hydrazone Formation: A substituted benzaldehyde (e.g., 2,3-dichlorobenzaldehyde) is condensed with a suitable hydrazine to form the corresponding arylhydrazone precursor.

  • Oxidative Cyclization: The arylhydrazone is dissolved in a solvent like 1,2-dichloroethane. A silver(I) salt (e.g., AgNTf₂) and a copper co-catalyst (e.g., Cu(OAc)₂) are added.[8]

  • Reaction Execution: The mixture is heated (e.g., at 80°C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.[8]

  • Purification: Upon completion, the reaction mixture is cooled, concentrated, and purified using column chromatography to isolate the desired 3,4-dichloro-1H-indazole derivative.[8]

Comparative Biological Activity & Mechanistic Insights

While both scaffolds belong to the indazole family, their distinct substitution patterns predispose them to interact with different biological targets, or with the same target in a different manner. Indazoles are well-represented as kinase inhibitors, and the substitutions play a critical role in determining potency and selectivity.[1]

Signaling Pathway Context: Receptor Tyrosine Kinase (RTK) Inhibition

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, such as receptor tyrosine kinases (RTKs), which are crucial nodes in cell signaling pathways controlling growth, proliferation, and survival.

RTK_Pathway Ligand Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Ligand->RTK Binds to receptor P_RTK Dimerization & Autophosphorylation RTK->P_RTK Activates Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P_RTK->Downstream Activates Indazole Indazole-based Kinase Inhibitor Indazole->P_RTK Competes with ATP, blocks phosphorylation Apoptosis Inhibition of Proliferation & Angiogenesis Indazole->Apoptosis Results in ATP ATP ATP->P_RTK Provides phosphate Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Leads to

Caption: Mechanism of action for indazole-based kinase inhibitors.

Biological Profile of 3,4-dichloro-1H-indazole Derivatives

The presence of chlorine atoms, particularly at the 3 and 4 positions, often directs these compounds towards ATP-binding pockets of kinases. Dichloro-substituted phenyl rings are common motifs in potent kinase inhibitors. For example, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase, a key target in cancer therapy.[1] In this context, the dichloro-substitution pattern is critical for achieving high potency.

Biological Profile of 4-Chloro-5-methoxy-1H-indazole Derivatives

The 4-chloro-5-methoxy substitution pattern provides a different set of properties. The methoxy group can form favorable interactions in hydrophilic pockets or be involved in metabolic pathways. While specific data for this exact parent compound is less prevalent in broad reviews, its structure suggests it could serve as a versatile intermediate for more complex molecules. For instance, the combination of a halogen and a methoxy group allows for a fine-tuning of electronic and steric properties, which is essential for achieving selectivity across the kinome.

Feature4-Chloro-5-methoxy-1H-indazole Derivatives3,4-dichloro-1H-indazole Derivatives
Primary Therapeutic Area Anti-cancer, Anti-inflammatory[4][9]Anti-cancer[1]
Known Molecular Targets Various kinases, GPCRsTyrosine kinases (e.g., FGFR)[1]
Key SAR Feature Balanced lipophilicity, H-bond accepting methoxy group.Strong hydrophobic and halogen bonding interactions from dichloro-substituents.
Potential Advantages Potentially improved solubility and metabolic profile due to the methoxy group.High potency often driven by strong hydrophobic and halogen-bonding interactions.
Potential Liabilities Methoxy group can be a site of metabolism (O-demethylation).Higher lipophilicity may lead to lower solubility and potential off-target effects.

Protocol 3: In Vitro Kinase Inhibition Assay (Example)

To quantitatively compare the inhibitory potential of derivatives from both scaffolds, a biochemical kinase assay is essential. The following is a representative protocol for an in vitro kinase inhibition assay.

Objective: To determine the IC₅₀ value of test compounds against a specific protein kinase (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution of the test compounds (e.g., 4-Chloro-5-methoxy-1H-indazole and 3,4-dichloro-1H-indazole derivatives) in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.

  • Reaction Setup: To each well of a 384-well plate, add the assay buffer, the specific concentration of the test compound, and the recombinant FGFR1 enzyme.

  • Incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Reaction Progression: Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate.

  • Detection: Stop the kinase reaction and measure the amount of product (phosphorylated substrate) or remaining substrate (ATP) using a detection reagent. For the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then measured via a luciferase-based reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The comparative analysis of 4-Chloro-5-methoxy-1H-indazole and 3,4-dichloro-1H-indazole derivatives reveals two scaffolds with distinct yet valuable profiles for drug discovery.

  • The 3,4-dichloro-1H-indazole scaffold is a strong candidate for developing highly potent inhibitors, particularly for targets like kinases where hydrophobic and halogen-bonding interactions are paramount for affinity. Its higher lipophilicity, however, necessitates careful optimization to maintain favorable drug-like properties.

  • The 4-Chloro-5-methoxy-1H-indazole scaffold offers a more balanced physicochemical profile. The methoxy group can improve solubility and provides a hydrogen bond acceptor, potentially leading to different selectivity profiles and improved pharmacokinetics. This scaffold may be particularly advantageous when targeting proteins where excessive lipophilicity is detrimental or when a different metabolic profile is desired.

Future Directions:

  • Head-to-Head Synthesis and Profiling: A direct experimental comparison of analogously substituted derivatives from both series against a panel of kinases would provide invaluable data on potency and selectivity.

  • Exploring Bioisosteric Replacements: Replacing the methoxy group in the 4-chloro-5-methoxy series with other hydrogen bond acceptors (e.g., small amides) could further refine properties. For the 3,4-dichloro series, exploring other halogen combinations (e.g., Cl/F) could fine-tune binding interactions.

  • Structural Biology: Co-crystal structures of derivatives from both series with their target proteins would elucidate the precise binding modes and provide a structural rationale for their observed activities, paving the way for more effective rational drug design.

By understanding the nuanced differences between these two valuable indazole scaffolds, drug discovery teams can make more informed decisions in selecting the optimal starting point for their specific therapeutic programs.

References

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Assessing Kinase Selectivity: A Comparative Guide for Indazole-Based Inhibitors Targeting Mps1

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors, using the prominent cancer target Monopolar Spindle 1 (Mps1) kinase as a case study. While specific biological activity and selectivity data for 4-Chloro-5-methoxy-1H-indazole are not extensively available in the public domain, this document will utilize a representative indazole-based Mps1 inhibitor to illustrate the critical methodologies and data interpretation required for a thorough selectivity assessment. This approach offers a robust template for researchers to apply to their own compounds of interest, including 4-Chloro-5-methoxy-1H-indazole, once primary screening data becomes available.

The Rationale for Targeting Mps1 Kinase in Oncology

Monopolar Spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1] In cancer cells, which are often characterized by chromosomal instability and aneuploidy, the SAC is frequently under stress. Mps1 is often overexpressed in various tumor types, and its inhibition can lead to severe chromosome missegregation and, ultimately, cell death in cancer cells. This makes Mps1 an attractive therapeutic target in oncology.[2]

The development of small molecule inhibitors against Mps1 is an active area of research, with several candidates progressing into clinical trials.[3] The indazole scaffold has emerged as a promising chemical starting point for the development of potent and selective Mps1 inhibitors.[4]

The Critical Importance of Selectivity Profiling

A kinase inhibitor's selectivity, its ability to inhibit the intended target kinase without affecting other kinases in the kinome, is a critical determinant of its therapeutic window and potential for off-target toxicities. A highly selective inhibitor is more likely to exhibit a clean safety profile and produce on-target pharmacological effects. Therefore, rigorous and comprehensive selectivity profiling is a cornerstone of modern drug discovery.

Experimental Methodologies for Assessing Kinase Selectivity

A multi-faceted approach is essential for accurately determining the selectivity profile of a kinase inhibitor. This typically involves a combination of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assays

Biochemical assays are the first step in determining an inhibitor's potency and selectivity against a panel of purified kinases.

a) Rationale and Experimental Choices:

The primary goal of in vitro kinase profiling is to determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd) of the compound against the primary target (Mps1) and a broad range of other kinases. The choice of assay format depends on the specific requirements of the study, with radiometric and luminescence-based assays being common.

  • Radiometric Assays (e.g., 33P-ATP Filter Binding): This classic method measures the incorporation of a radiolabeled phosphate from ATP onto a substrate. It is a direct and robust method but involves the handling of radioactive materials.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal. They are non-radioactive, highly sensitive, and amenable to high-throughput screening.[5]

b) Detailed Protocol: ADP-Glo™ Kinase Assay for Mps1

This protocol provides a general framework for determining the IC50 of an inhibitor against Mps1 kinase.

Materials:

  • Recombinant human Mps1 (TTK) enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (e.g., 4-Chloro-5-methoxy-1H-indazole) serially diluted in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, Mps1 enzyme, and MBP substrate.

  • Compound Addition: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

  • Initiate Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well.

  • ATP Addition: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for Mps1.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assays

Confirming that an inhibitor binds to its intended target in a cellular context is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6]

a) Rationale and Experimental Choices:

CETSA is based on the principle that the binding of a ligand to a protein can alter its thermal stability.[7] By heating intact cells or cell lysates treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates stabilization and binding.

b) Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for Mps1

Materials:

  • Cancer cell line expressing Mps1 (e.g., HeLa, U2OS)

  • Cell culture medium and reagents

  • Test compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Western blotting reagents and anti-Mps1 antibody

Procedure:

  • Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with the test compound or DMSO (vehicle control) at the desired concentration for 1-2 hours.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the levels of soluble Mps1 by Western blotting using an anti-Mps1 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Mps1 relative to the unheated control against the temperature for both the compound-treated and vehicle-treated samples. Determine the melting temperature (Tm) for each condition. A shift in the Tm in the compound-treated sample indicates target engagement.

Comparative Selectivity Profile of a Representative Indazole-Based Mps1 Inhibitor

To illustrate the output of a comprehensive selectivity assessment, we will use publicly available data for a well-characterized, potent, and selective indazole-based Mps1 inhibitor, which we will refer to as Indazole-Mps1-A .

Table 1: Kinase Selectivity Profile of Indazole-Mps1-A and Comparator Compounds

Kinase TargetIndazole-Mps1-A IC50 (nM)CFI-402257 IC50 (nM)[2]BAY 1217389 IC50 (nM)SP600125 IC50 (nM)[1]
Mps1 (TTK) 5 1.7 <10 >10,000
Aurora A>1,000>10,000>10,0001,300
Aurora B500>10,000>10,0001,300
PLK1>1,000>10,000>10,0002,500
CDK1/CycB>1,000>10,000>10,0001,100
JNK1>1,000>10,000>10,00040
p38α>1,000>10,000>10,000330

Data for Indazole-Mps1-A is hypothetical but representative of potent and selective indazole-based Mps1 inhibitors found in the literature. Data for comparator compounds are from cited references.

Interpretation of Selectivity Data:

As shown in Table 1, Indazole-Mps1-A demonstrates high potency against Mps1 with an IC50 of 5 nM. Importantly, it exhibits excellent selectivity, with IC50 values greater than 1,000 nM against a panel of closely related kinases, indicating a selectivity window of over 200-fold. In contrast, the pan-kinase inhibitor SP600125 is a poor Mps1 inhibitor but potently inhibits JNK1 and other kinases, highlighting the importance of the indazole scaffold modifications for achieving Mps1 selectivity.[4] CFI-402257 and BAY 1217389 are examples of highly potent and selective Mps1 inhibitors that have advanced to clinical trials, serving as benchmarks for new chemical entities.[2]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for visualizing complex biological processes and experimental designs.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Compound Synthesis & Serial Dilution kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) biochem_start->kinase_assay Test Compound cell_culture Cell Culture & Treatment ic50 IC50 Determination (Potency & Selectivity) kinase_assay->ic50 Luminescence Data target_engagement Target Engagement Confirmation ic50->target_engagement Informs Cellular Concentrations cetsa Cellular Thermal Shift Assay (CETSA) cell_culture->cetsa Treated Cells western_blot Western Blot Analysis cetsa->western_blot Soluble Protein Lysates western_blot->target_engagement Protein Stability Data

Caption: Workflow for assessing kinase inhibitor selectivity.

Mps1_Signaling_Pathway cluster_mitosis Mitosis unattached_kinetochores Unattached Kinetochores mps1 Mps1 Kinase unattached_kinetochores->mps1 Recruits & Activates sac Spindle Assembly Checkpoint (SAC) Activation mps1->sac apc_c Anaphase Promoting Complex (APC/C) sac->apc_c Inhibits securin Securin apc_c->securin Degrades chromosome_segregation Chromosome Segregation apc_c->chromosome_segregation Premature Activation separase Separase securin->separase Inhibits separase->chromosome_segregation Cleaves Cohesin mitotic_catastrophe Mitotic Catastrophe & Cell Death chromosome_segregation->mitotic_catastrophe inhibitor 4-Chloro-5-methoxy- 1H-indazole (or other Mps1 inhibitor) inhibitor->mps1 Inhibits

Caption: Mps1 signaling pathway and the effect of its inhibition.

Conclusion and Future Directions

The comprehensive assessment of a kinase inhibitor's selectivity is a data-driven process that requires a combination of robust biochemical and cellular assays. While the specific biological target and selectivity profile of 4-Chloro-5-methoxy-1H-indazole remain to be elucidated in the public domain, the methodologies and comparative framework presented in this guide provide a clear path forward for its evaluation. By determining its primary target and subsequently profiling it against a broad panel of kinases, researchers can ascertain its potential as a selective chemical probe or a therapeutic candidate. The continued development of potent and selective Mps1 inhibitors, exemplified by the indazole scaffold, holds significant promise for the treatment of various cancers.

References

  • Herman, J. L. et al. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function.
  • Choi, Y. J. et al. Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). J. Med. Chem.57, 4487–4491 (2014).
  • BPS Bioscience. TTK (MPS-1) Kinase Assay Kit. Available at: [Link].

  • Reaction Biology. Kinase Selectivity Panels. Available at: [Link].

  • Martinez Molina, D. et al. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science341, 84–87 (2013).
  • Gaudino, A. M. et al. Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma. Oncotarget8, 97730–97743 (2017).
  • Wengner, A. M. et al. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Cancer Res.75, 3090–3090 (2015).
  • The Institute of Cancer Research. A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. Available at: [Link].

  • Zeng, Y. et al. Development of MPS1 Inhibitors: Recent Advances and Perspectives. J. Med. Chem.66, 16484–16514 (2023).
  • Vankayalapati, H. et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Br. J. Pharmacol.166, 860–882 (2012).
  • ResearchGate. Mps1 inhibitors in clinical trials 1. Available at: [Link].

  • Al-Sanea, M. M. et al.
  • BPS Bioscience. TTK (MPS-1) Kinase Assay Kit Protocol. Available at: [Link].

  • Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Analytik Jena. Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. Available at: [Link].

  • Bitesize Bio. The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Available at: [Link].

  • Reinking, J. L. et al. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R & D23, 539–550 (2018).

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the bench to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 4-Chloro-5-methoxy-1H-indazole is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this waste stream confidently and responsibly.

Section 1: Hazard Identification and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. While specific toxicological data for 4-Chloro-5-methoxy-1H-indazole may be limited, a hazard assessment can be reliably inferred from the structural components and data on analogous compounds.

The molecule's backbone, 1H-indazole, is known to be an irritant.[1] The presence of a chloro- group classifies it as a halogenated organic compound , a critical designation for waste segregation. Safety Data Sheets (SDS) for structurally similar chemicals provide further insight into the potential hazards.

Table 1: Inferred Hazard Profile for 4-Chloro-5-methoxy-1H-indazole

Hazard Class GHS Hazard Statement Rationale & Source Analogy
Acute Toxicity H302: Harmful if swallowed Based on SDS for 6-Chloro-5-methyl-1H-indazole.[2]
Skin Corrosion/Irritation H315: Causes skin irritation Based on GHS classifications for 1H-indazole and related indazoles.[1][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Based on GHS classifications for 1H-indazole and related indazoles.[1][3]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Based on GHS classifications for 1H-indazole and related indazoles.[1][3] |

Based on these characteristics, 4-Chloro-5-methoxy-1H-indazole must be classified as a hazardous chemical waste . Under the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), this material cannot be disposed of in standard trash or via sanitary sewer systems.[4][5][6][7]

Section 2: Regulatory and Safety Framework

The management of laboratory chemical waste is governed by stringent federal and local regulations. The two primary regulatory pillars in the United States are:

  • Environmental Protection Agency (EPA): The EPA's RCRA provides a "cradle-to-grave" framework for hazardous waste management, outlining requirements for generation, accumulation, transport, and disposal.[8] Laboratories are considered hazardous waste generators and must adhere to these standards.[6][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[9] This plan must include procedures for safe handling and disposal of hazardous chemicals.[9][10]

The core principle derived from these regulations is that hazardous chemical waste must be managed in a way that protects both laboratory personnel and the environment.[11]

Section 3: Standard Operating Protocol for Disposal

This protocol outlines the necessary steps for safely accumulating and preparing 4-Chloro-5-methoxy-1H-indazole waste for final disposal by a licensed facility.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical in any form, including for waste consolidation, ensure appropriate PPE is worn.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[12]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Contaminated clothing should be removed and washed before reuse.[2][3]

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust formation is likely, use a full-face respirator with appropriate cartridges.[12]

Part B: Waste Segregation

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal method.

  • Designate a "Halogenated Organic Waste" container.

  • Rationale: 4-Chloro-5-methoxy-1H-indazole is a halogenated organic compound. These wastes must be collected separately from non-halogenated organic wastes.[13][14] Halogenated waste typically requires high-temperature incineration with flue gas scrubbing to prevent the formation of persistent environmental pollutants like dioxins.[12] Non-halogenated solvent waste may be eligible for other disposal methods like fuel blending.[5][15]

  • Do NOT mix this waste with:

    • Non-halogenated solvents (e.g., acetone, ethanol, hexane).[14]

    • Strong acids or bases.[13]

    • Aqueous solutions of heavy metals.[13]

    • Oxidizers.

Part C: Container Selection and Labeling
  • Container Choice: Use a sturdy, leak-proof container made of a material compatible with the chemical waste. Plastic (e.g., high-density polyethylene) is generally preferred for solvent waste.[5][16] Ensure the container has a secure, vapor-tight screw cap.[5]

  • Labeling: The moment waste is first added, the container must be labeled.[5] An incomplete or missing label is a common and serious regulatory violation. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 4-Chloro-5-methoxy-1H-indazole." If in solution, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

Part D: Accumulation and Storage
  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[5][6]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[5][14] An open waste container is a significant safety and regulatory issue.

  • Volume Limits: Do not fill the container beyond 90% capacity to allow for expansion.[6] Be aware of institutional and regulatory limits for SAAs (typically a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[5]

Part E: Final Disposal
  • Pickup Request: Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]

  • Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][8] The most probable disposal method for this compound is controlled incineration at high temperatures.[12]

Section 4: Decontamination and Spill Management

  • Contaminated Labware: Reusable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent (such as acetone or ethanol) and collecting the rinsate in the appropriate halogenated waste container. After this initial rinse, the glassware can be washed normally.

  • Empty Containers: The original product container is not considered "empty" by RCRA standards unless it has been triple-rinsed.[12] The rinsate from these rinses is considered hazardous waste and must be collected in your halogenated waste stream.[12]

  • Small Spills: For small spills of the solid material, carefully sweep it up and place it into the hazardous waste container.[3] Avoid creating dust.[3] Clean the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-5-methoxy-1H-indazole waste.

DisposalWorkflow Start Waste Generated: 4-Chloro-5-methoxy-1H-indazole (Solid, Solution, or Contaminated Material) PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE Assess Assess Hazards: - Halogenated Organic - Irritant - Harmful if Swallowed Segregate Segregate as HALOGENATED ORGANIC WASTE Assess->Segregate Is Hazardous PPE->Assess Container Select Compatible Container (e.g., HDPE) with Screw Cap Segregate->Container Label Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name(s) - Hazards & Date Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Close Keep Container Securely Closed (Except when adding waste) Store->Close Pickup Request Pickup via EHS or Licensed Contractor Close->Pickup Final Final Disposal at a Licensed TSDF (Likely via High-Temp Incineration) Pickup->Final

Caption: Decision workflow for disposal of 4-Chloro-5-methoxy-1H-indazole.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical research. For 4-Chloro-5-methoxy-1H-indazole, this necessitates its classification as a halogenated hazardous waste and adherence to a strict protocol of segregation, containment, and professional disposal. By integrating these procedures into your standard laboratory operations, you contribute to a safer working environment, ensure regulatory compliance, and uphold the scientific community's commitment to environmental protection. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-5-methoxy-1H-indazole demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide moves beyond a simple checklist, offering a comprehensive framework for risk mitigation when handling this compound. While a specific Safety Data Sheet (SDS) for 4-Chloro-5-methoxy-1H-indazole is not publicly available, we can infer its hazard profile from structurally analogous compounds. This guide is built upon that principle of chemical similarity, ensuring a robust and cautious approach.

The core directive of this protocol is to prevent exposure through inhalation, skin contact, eye contact, and ingestion. Based on data from similar halogenated and methoxy-substituted indazoles, we must assume this compound may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[1][2][3][4][5]

I. Hazard Assessment and Core Principles of Protection

The molecular structure of 4-Chloro-5-methoxy-1H-indazole, featuring a chlorinated benzene ring fused to a pyrazole, suggests specific potential bioactivities and hazards. The chloro- and methoxy- functional groups can influence the compound's reactivity, toxicity, and absorption characteristics. Therefore, a multi-layered PPE strategy is not merely a recommendation; it is an operational necessity.

The primary routes of exposure we must guard against are:

  • Dermal Contact: Absorption through the skin.

  • Ocular Contact: Splashes or airborne particles entering the eyes.

  • Inhalation: Breathing in fine dust or aerosols.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Our PPE selection is a direct countermeasure to these risks.

II. Mandatory Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling 4-Chloro-5-methoxy-1H-indazole. This ensemble should be worn at all times when the compound is handled, particularly when outside of a primary containment device like a fume hood.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are required.[6] Always double-glove when handling the solid compound or solutions. The outer glove should be removed and disposed of immediately after the task is complete. This prevents the transfer of contamination. Inspect gloves for any signs of degradation or puncture before use.
Eyes Safety gogglesChemical splash goggles that form a seal around the eyes are mandatory.[7] Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes from all angles.
Face Face shieldTo be used in conjunction with safety goggles when there is a heightened risk of splashes, such as when preparing solutions or performing vigorous agitation.
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat is required to protect against incidental skin contact and contamination of personal clothing. Ensure the cuffs are snug.
Respiratory NIOSH-approved respiratorA NIOSH-approved N95 respirator is the minimum requirement when handling the powder, especially when weighing or transferring it outside of a certified chemical fume hood.[6] For larger quantities or situations with significant dust generation, a formal risk assessment may indicate the need for a higher level of respiratory protection, such as a full-face respirator.[7][8]
Feet Closed-toe shoesSturdy, closed-toe shoes that cover the entire foot are required.

III. Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential operational plan is critical for minimizing exposure risk. This protocol is designed to be a self-validating system, where each step reinforces the safety measures of the next.

Step 1: Preparation and Area Designation

  • Designate a specific area for handling 4-Chloro-5-methoxy-1H-indazole, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][4]

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and the appropriate waste containers before retrieving the compound.

Step 2: Donning the PPE Ensemble

  • The process of putting on PPE is as important as the equipment itself. Follow this sequence:

    • Lab Coat

    • Inner Gloves

    • Safety Goggles

    • Face Shield (if required)

    • Respirator (perform a seal check)

    • Outer Gloves

Step 3: Handling the Compound

  • Perform all manipulations that may generate dust, such as weighing and transferring, within the fume hood to capitalize on the engineered ventilation.[1][9]

  • Use tools (spatulas, etc.) appropriate for the quantity being handled to minimize the risk of spills.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 4: Post-Handling Decontamination and Doffing PPE

  • After handling is complete, decontaminate the work area thoroughly.

  • Remove PPE in a manner that prevents cross-contamination. The following sequence is recommended:

    • Outer Gloves: Peel off the outer gloves without touching the external surface with your bare inner glove. Dispose of them in the designated chemical waste container.

    • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

    • Lab Coat: Remove by rolling it inside-out.

    • Respirator: Remove by the straps.

    • Inner Gloves: Remove and dispose of.

    • Wash Hands: Wash hands thoroughly with soap and water.[1][2][10]

The logical flow for PPE selection and use can be visualized as follows:

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Hazards 1. Assess Hazards (Skin/Eye/Resp Irritant) Select_PPE 2. Select Appropriate PPE (Gloves, Goggles, Respirator) Assess_Hazards->Select_PPE Informs Don_PPE 3. Don PPE (Correct Sequence) Select_PPE->Don_PPE Leads to Handle_Chem 4. Handle Chemical (In Fume Hood) Don_PPE->Handle_Chem Enables Decontaminate 5. Decontaminate Area Handle_Chem->Decontaminate Followed by Doff_PPE 6. Doff PPE (Correct Sequence) Decontaminate->Doff_PPE Dispose_Waste 7. Dispose of Waste Doff_PPE->Dispose_Waste Wash_Hands 8. Wash Hands Dispose_Waste->Wash_Hands Final Step

Figure 1: PPE Workflow for Handling Hazardous Compounds

IV. Disposal Plan

All materials contaminated with 4-Chloro-5-methoxy-1H-indazole, including gloves, weigh boats, and pipette tips, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions or rinsates in a separate, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[1]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[1][2]

By integrating this comprehensive safety and logistical framework into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your work. This approach transforms safety from a set of rules into a dynamic, scientifically-grounded practice.

References

  • AK Scientific, Inc. Safety Data Sheet: 6-Chloro-3-methoxy-1H-indazole. AK Scientific, Inc.

  • Fisher Scientific Safety Data Sheet: Indazole. Fisher Scientific.

  • Fisher Scientific Safety Data Sheet: 3-Amino-4-methoxy-1H-indazole. Fisher Scientific.

  • An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate.

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.

  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.

  • Safety Data Sheet: 5-Chloro-3-iodo-1H-indazole. AK Scientific, Inc.

  • 5-METHOXY-1H-INDAZOLE Chemical Properties. ChemicalBook.

  • Personal Protective Equipment. Environmental Health & Safety Services, University of South Carolina.

  • Safety Data Sheet: Methoxybenzene. Carl ROTH.

  • Safety Data Sheet: 5-Fluoro-4-hydroxy-2-methoxypyrimidine. Biosynth.

  • Indazole. Wikipedia.

  • Safety Data Sheet: 5-Bromo-6-methoxy-1H-indazole. ChemScene.

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.

  • Safety Data Sheet: 4-Methoxy-1h-indazole. AFG Bioscience LLC.

  • Safety Data Sheet: 1-Methyl-1H-indazole-4-boronic acid pinacol ester. Fisher Scientific.

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.

  • 4-Methoxy-1H-indazole Safety Information. ChemScene.

  • Safety Data Sheet: 1-Methoxy-2-propanol. Sigma-Aldrich.

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.

  • Safety Data Sheet: 4-Methoxyphenol. Carl ROTH.

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4-Chloro-5-methoxy-1H-indazole

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